molecular formula C21H40NaO7P B10858666 Oleoyl

Oleoyl

Cat. No.: B10858666
M. Wt: 458.5 g/mol
InChI Key: XGRLSUFHELJJAB-RRABGKBLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl is a useful research compound. Its molecular formula is C21H40NaO7P and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H40NaO7P

Molecular Weight

458.5 g/mol

IUPAC Name

sodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate

InChI

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+;

InChI Key

XGRLSUFHELJJAB-RRABGKBLSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Oleoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-CoA, an 18-carbon monounsaturated fatty acyl-CoA, stands as a central hub in the intricate network of fatty acid metabolism. It is not merely an intermediate for the synthesis of complex lipids but also a critical signaling molecule and a regulator of key metabolic enzymes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound-CoA, detailing its synthesis, its function as a substrate in various anabolic and catabolic pathways, and its significant regulatory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways, this document serves as a comprehensive resource for professionals in cellular biology, biochemistry, and drug development seeking to understand and target the metabolic pathways influenced by this compound-CoA.

Introduction

Fatty acids are fundamental building blocks for cellular structures and a major source of energy. Their metabolism is a tightly regulated process, and at the heart of this regulation lies a class of molecules known as acyl-CoAs. Among these, this compound-CoA (18:1-CoA) is of particular importance due to its high abundance and its versatile roles. This guide will elucidate the critical functions of this compound-CoA, providing a detailed overview of its involvement in cellular lipid homeostasis.

Synthesis of this compound-CoA

The primary route for the de novo synthesis of this compound-CoA is the desaturation of stearoyl-CoA (18:0-CoA). This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD) , an integral membrane protein of the endoplasmic reticulum.

The Stearoyl-CoA Desaturase (SCD) Reaction

SCD introduces a double bond at the delta-9 position of the fatty acyl-CoA chain. The overall reaction is as follows:

Stearoyl-CoA + NADH + H⁺ + O₂ → this compound-CoA + NAD⁺ + 2H₂O

This process is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids, which is vital for membrane fluidity and cellular function.

This compound-CoA as a Metabolic Substrate

This compound-CoA serves as a key precursor for the synthesis of a variety of complex lipids and is also a substrate for fatty acid elongation and β-oxidation.

Triacylglycerol (TAG) and Phospholipid Synthesis

This compound-CoA is a preferred substrate for the enzymes involved in the synthesis of neutral lipids (triacylglycerols) and phospholipids. A key enzyme in this process is Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) , which catalyzes the final step in TAG synthesis.

Fatty Acid Elongation

This compound-CoA can be further elongated by fatty acid elongase enzymes to produce very-long-chain fatty acids (VLCFAs). This process is important for the synthesis of specialized lipids such as ceramides (B1148491) and sphingolipids.

β-Oxidation

In times of energy demand, this compound-CoA can be transported into the mitochondria for β-oxidation, where it is broken down to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP.

Regulatory Roles of this compound-CoA

Beyond its role as a metabolic intermediate, this compound-CoA functions as a potent allosteric regulator of several key metabolic enzymes and as a signaling molecule.

Allosteric Regulation of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, is allosterically inhibited by long-chain fatty acyl-CoAs, including this compound-CoA.[1] This feedback inhibition prevents the overproduction of fatty acids.

Regulation of Protein Kinase C (PKC)

This compound-CoA has been shown to activate certain isoforms of Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways.[2][3] This suggests a role for this compound-CoA in linking lipid metabolism to cellular signaling events.

Quantitative Data

The following tables summarize key quantitative data related to the interactions of this compound-CoA with various enzymes.

EnzymeSubstrate/InhibitorKm (µM)Vmax (nmol/min/mg)IC50 (µM)Reference(s)
Lysophospholipid AcyltransferaseThis compound-CoA36.639.4-[4]
Acyl-CoA:Cholesterol Acyltransferase (ACAT)This compound-CoA30.0177-[5]
Diacylglycerol Acyltransferase 1 (DGAT1) (Human)This compound-CoA14.6 ± 1.3956.6 ± 36.1-[6][7]
Tgl5p (Yeast Acyltransferase)This compound-CoA29.3 ± 1.238.1 ± 3.1-[8]
RFX3 (Transcription Factor)Palmitoyl-CoA~7.5--[9]
Δ12-DesaturaseThis compound-CoAHigher than Δ9-Desaturase--[10]

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Enzymes Utilizing this compound-CoA.

EnzymeInhibitorIC50 (µM)NotesReference(s)
Protein Kinase C (aPKC)This compound-CoA3 (half-maximal activation)Potentiates aPKC activity[3]
Protein Kinase C (nPKC)This compound-CoA10 (half-maximal inhibition)Inhibits nPKC activity[3]
Acetyl-CoA Carboxylase (ACC)This compound-CoALow nM range (Ki)Allosteric feedback inhibitor[11]

Table 2: Inhibitory Concentrations (IC50) and Activator Concentrations of this compound-CoA.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the central pathways involving this compound-CoA.

Fatty_Acid_Metabolism Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) This compound-CoA (18:1) This compound-CoA (18:1) Stearoyl-CoA (18:0)->this compound-CoA (18:1) SCD1 Triacylglycerols Triacylglycerols This compound-CoA (18:1)->Triacylglycerols DGAT Phospholipids Phospholipids This compound-CoA (18:1)->Phospholipids Acyltransferases VLCFAs VLCFAs This compound-CoA (18:1)->VLCFAs Elongases Acetyl-CoA Acetyl-CoA This compound-CoA (18:1)->Acetyl-CoA β-Oxidation

Figure 1: Overview of this compound-CoA Metabolism. This diagram illustrates the synthesis of this compound-CoA from stearoyl-CoA and its subsequent conversion into various lipid species or its breakdown for energy.

Oleoyl_CoA_Regulation This compound-CoA This compound-CoA Acetyl-CoA Carboxylase (ACC) Acetyl-CoA Carboxylase (ACC) This compound-CoA->Acetyl-CoA Carboxylase (ACC) Inhibits Protein Kinase C (PKC) Protein Kinase C (PKC) This compound-CoA->Protein Kinase C (PKC) Activates Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA Carboxylase (ACC)->Fatty Acid Synthesis Cellular Signaling Cellular Signaling Protein Kinase C (PKC)->Cellular Signaling

Figure 2: Regulatory Roles of this compound-CoA. This diagram shows the allosteric inhibition of Acetyl-CoA Carboxylase and the activation of Protein Kinase C by this compound-CoA, linking lipid metabolism to cellular regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Stearoyl-CoA Desaturase (SCD) Activity

Objective: To determine the enzymatic activity of SCD in liver microsomes.

Materials:

  • Liver microsomal protein preparation

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • Stearoyl-CoA substrate

  • [³H]-Stearoyl-CoA (radiolabeled tracer)

  • NADH

  • 6% Perchloric acid (to stop the reaction)

  • Activated charcoal

  • Scintillation counter and vials

Protocol:

  • Prepare a reaction mixture containing 100 µg of liver microsomal protein in potassium phosphate buffer.

  • Add 30 µM stearoyl-CoA and 1 µCi of [³H]-stearoyl-CoA to the reaction mixture.

  • Initiate the reaction by adding NADH.

  • Incubate the reaction mixture for 15 minutes at 24°C.[12]

  • Stop the reaction by adding 6% perchloric acid.[12]

  • Add activated charcoal to adsorb the unused [³H]-stearoyl-CoA substrate.[12]

  • Centrifuge the mixture to pellet the charcoal.

  • Transfer the supernatant (containing the [³H]-oleoyl-CoA product) to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the SCD activity as the amount of [³H]-oleoyl-CoA formed per unit of protein per unit of time.

Quantification of this compound-CoA by HPLC-MS/MS

Objective: To measure the intracellular concentration of this compound-CoA.

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., odd-chain fatty acyl-CoAs)

  • Extraction solvents (e.g., isopropanol, n-heptane, sulfuric acid)

  • HPLC system with a reverse-phase column

  • Tandem mass spectrometer (MS/MS)

Protocol:

  • Homogenize cell or tissue samples in the presence of internal standards.

  • Extract the acyl-CoAs using an organic solvent mixture (e.g., 40:10:1 isopropanol:n-heptane:1 M H₂SO₄).[13]

  • Separate the aqueous phase containing the acyl-CoAs.

  • Inject the aqueous extract into the HPLC system.

  • Separate the different acyl-CoA species using a reverse-phase column with a suitable gradient.

  • Detect and quantify the acyl-CoAs using the MS/MS system in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of this compound-CoA based on the peak area relative to the internal standard.

Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Activity Assay

Objective: To measure the activity of DGAT using this compound-CoA as a substrate.

Materials:

  • Membrane protein fraction from cells or tissues

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 1,2-dithis compound-sn-glycerol (B52968)

  • This compound-CoA

  • [¹⁴C]-Oleoyl-CoA (radiolabeled tracer)

  • MgCl₂

  • TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1)

  • Phosphorimager

Protocol:

  • Prepare a reaction mixture containing 5-10 µg of membrane protein in the assay buffer.[14]

  • Add 100 µM 1,2-dithis compound-sn-glycerol and 25 µM this compound-CoA, including a known amount of [¹⁴C]-oleoyl-CoA.[14]

  • Add MgCl₂ to the appropriate final concentration (e.g., 25 mM for DGAT1 specific assay).[14]

  • Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes).

  • Stop the reaction and extract the lipids.

  • Separate the lipid products (triacylglycerols) by TLC.

  • Visualize and quantify the radiolabeled triacylglycerol product using a phosphorimager.

  • Calculate DGAT activity as the amount of [¹⁴C]-triacylglycerol formed per unit of protein per unit of time.

DGAT_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Product Analysis Prepare membrane protein fraction Prepare membrane protein fraction Prepare reaction mix (Buffer, DAG, this compound-CoA, [14C]this compound-CoA, MgCl2) Prepare reaction mix (Buffer, DAG, this compound-CoA, [14C]this compound-CoA, MgCl2) Prepare membrane protein fraction->Prepare reaction mix (Buffer, DAG, this compound-CoA, [14C]this compound-CoA, MgCl2) Incubate at 37°C Incubate at 37°C Prepare reaction mix (Buffer, DAG, this compound-CoA, [14C]this compound-CoA, MgCl2)->Incubate at 37°C Stop reaction & Extract lipids Stop reaction & Extract lipids Incubate at 37°C->Stop reaction & Extract lipids Separate lipids by TLC Separate lipids by TLC Stop reaction & Extract lipids->Separate lipids by TLC Quantify [14C]TAG by Phosphorimaging Quantify [14C]TAG by Phosphorimaging Separate lipids by TLC->Quantify [14C]TAG by Phosphorimaging Calculate DGAT activity Calculate DGAT activity Quantify [14C]TAG by Phosphorimaging->Calculate DGAT activity

Figure 3: Experimental Workflow for DGAT Activity Assay. This diagram outlines the key steps involved in measuring the activity of diacylglycerol acyltransferase.

Conclusion

This compound-CoA is a linchpin in fatty acid metabolism, acting as a critical substrate, a precursor for essential complex lipids, and a dynamic regulator of key metabolic and signaling pathways. Its synthesis and utilization are tightly controlled, highlighting its importance in maintaining cellular lipid homeostasis. A thorough understanding of the multifaceted roles of this compound-CoA, supported by quantitative data and robust experimental methodologies, is essential for researchers and drug development professionals. Targeting the enzymes that produce, consume, or are regulated by this compound-CoA presents promising therapeutic avenues for a range of metabolic diseases. This guide provides a foundational resource to aid in these endeavors.

References

The Satiety Signal: A Technical Guide to the Appetite-Suppressing Mechanisms of Oleoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide (OEA) is an endogenous, naturally occurring lipid mediator that has garnered significant scientific interest for its role in regulating feeding behavior, body weight, and lipid metabolism.[1][2] Synthesized in the proximal small intestine from dietary oleic acid, OEA acts as a peripheral satiety signal, promoting a feeling of fullness and thereby reducing food intake.[3][4] Unlike the structurally related endocannabinoid anandamide, OEA does not bind to cannabinoid receptors; its biological effects are primarily mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying OEA-induced appetite suppression, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of Action in Appetite Suppression

OEA's anorexigenic effects are multifaceted, involving a primary signaling pathway through PPAR-α, and potential contributions from other cellular targets. The primary mechanism is initiated in the gut and signals to the brain to induce satiety.

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Activation

The cornerstone of OEA's mechanism of action is its high-affinity binding to and activation of PPAR-α, a ligand-activated transcription factor highly expressed in the liver, small intestine, heart, and muscle.[1][4][5][7]

  • Binding and Transcriptional Regulation: OEA binds to the ligand-binding domain of PPAR-α with a dissociation constant (KD) of approximately 40 nM and activates the receptor in cellular assays with a half-maximal effective concentration (EC50) of 120 nM.[4] This activation leads to the transcription of a suite of genes involved in lipid metabolism, including those for fatty acid oxidation and transport.[5][8][9]

  • Downstream Effects: By promoting the breakdown of fats for energy, OEA not only contributes to a reduction in adiposity but also generates signals that contribute to the feeling of satiety.[3][10] Studies have shown that OEA's ability to reduce food intake and body weight gain is absent in mice lacking the PPAR-α receptor, confirming its critical role.[5][11]

Below is a diagram illustrating the PPAR-α signaling pathway initiated by OEA.

OEA_PPAR_alpha_Pathway cluster_intestine Intestinal Enterocyte cluster_neuron Vagal Afferent Neuron cluster_brain Brain (NTS) OEA OEA PPARa_inactive PPAR-α OEA->PPARa_inactive Binds & Activates PPARa_active PPAR-α/RXR Complex PPARa_inactive->PPARa_active RXR RXR RXR->PPARa_active PPRE PPRE PPARa_active->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Promotes FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO Satiety_Signal Satiety Signal FAO->Satiety_Signal Vagal_Neuron Vagal Afferent Neuron Satiety_Signal->Vagal_Neuron Stimulates Brain Nucleus of the Solitary Tract (NTS) Vagal_Neuron->Brain Signals to Satiety Satiety Brain->Satiety Induces Satiety

OEA-PPAR-α Signaling Pathway for Appetite Suppression.
Role of Vagal Afferent Neurons

The satiety signal generated by PPAR-α activation in the intestine is believed to be relayed to the brain via vagal afferent neurons.[2][12] These sensory nerves transmit information from the gut to the nucleus of the solitary tract (NTS) in the brainstem, a key area for processing satiety signals.[7]

However, the necessity of intact vagal afferents for OEA's anorexic effect has been a subject of debate. While some studies suggest that vagotomy (severing of the vagus nerve) abolishes the appetite-suppressing effects of OEA, more recent research indicates that OEA can still reduce food intake in rats with subdiaphragmatic vagal deafferentation.[7][13] This suggests that while vagal signaling is a likely pathway, other humoral or neural mechanisms may also be at play.

Interaction with G Protein-Coupled Receptor 119 (GPR119)

OEA has been identified as a ligand for GPR119, a Gαs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[4][6][14] Activation of GPR119 in L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone known to induce satiety and improve glucose homeostasis.[14][15]

The direct contribution of GPR119 to OEA-induced appetite suppression remains an area of active investigation. Some studies suggest that OEA's effects on GLP-1 secretion are GPR119-dependent.[14] However, other research has shown that OEA can still suppress food intake in GPR119 knockout mice, indicating that this receptor may not be essential for its primary anorexic effect.[16][17] It is possible that OEA's interaction with GPR119 plays a more significant role in its metabolic effects beyond direct appetite control.[18]

OEA_GPR119_Pathway cluster_lcell Intestinal L-Cell cluster_effects Systemic Effects OEA OEA GPR119 GPR119 OEA->GPR119 Activates AC Adenylyl Cyclase GPR119->AC Stimulates cAMP ↑ cAMP AC->cAMP Produces GLP1 GLP-1 Secretion cAMP->GLP1 Satiety ↑ Satiety GLP1->Satiety Insulin ↑ Insulin Secretion GLP1->Insulin

Proposed OEA-GPR119 Signaling Pathway.
Other Potential Mechanisms

  • Transient Receptor Potential Vanilloid 1 (TRPV1): OEA has been shown to activate TRPV1 channels, which are capsaicin (B1668287) receptors, on vagal sensory neurons.[8][19][20] This activation can excite these neurons and may contribute to the visceral sensations associated with satiety.[19] However, this interaction might also be associated with visceral malaise at higher doses, a cautionary note for therapeutic development.[8]

  • Sirtuin 1 (SIRT1) Pathway: While direct evidence linking OEA to SIRT1 in the context of appetite is still emerging, SIRT1 is a key regulator of cellular metabolism and is known to be activated by PPAR-α agonists. SIRT1 can deacetylate and activate PGC-1α, a co-activator that enhances mitochondrial biogenesis and fatty acid oxidation.[21] This suggests a potential indirect pathway through which OEA could influence energy metabolism and satiety.

  • Oxytocin (B344502) Release: Systemic administration of OEA has been shown to increase the expression of c-fos and oxytocin mRNA in the paraventricular nucleus (PVN) of the hypothalamus.[22] The satiety-inducing effects of OEA can be prevented by an oxytocin antagonist, suggesting a crucial role for central oxytocinergic neurotransmission in mediating its effects.[22]

Quantitative Data on OEA's Efficacy

The following tables summarize quantitative data from key preclinical and clinical studies on the effects of OEA on food intake, body weight, and other metabolic parameters.

Table 1: Preclinical Studies in Rodent Models
Species/ModelOEA Dose & AdministrationDurationKey FindingsReference
24-h fasted rats10 mg/kg & 20 mg/kg, i.p.Acute10 mg/kg: Significant reduction in 30-min food intake. 20 mg/kg: 99.48% suppression of 30-min food intake, significant reduction at 1h and 24h.[8]
C57BL/6J mice5 mg/kg & 10 mg/kg, i.p.AcuteBoth doses significantly reduced wet mash intake over 45 min.[23][24]
Zucker rats5 mg/kg, i.p.2 weeks (daily)Reduced food intake and body weight gain.[25]
Diet-induced obese miceNot specifiedNot specifiedOEA-DS (dietary supplement) reduced weight gain and decreased daily caloric intake by 14%.[26]
Rats5 mg/kg, i.p.DailyAverage food consumption decreased by 28% compared to controls.[27]
Table 2: Clinical Studies in Humans
Study PopulationOEA Dose & AdministrationDurationKey FindingsReference
60 healthy obese people125 mg, oral capsules, twice daily60 daysSignificant increase in PPAR-α gene expression. Significant decrease in weight, BMI, waist circumference, and fat percent. Significant decrease in hunger and desire to eat; significant increase in fullness.[28]
60 healthy obese individuals125 mg, oral capsules, twice daily8 weeksEnhanced expression of PPAR-α gene. Improved weight, BMI, waist circumference, fat mass, and appetite sensations.[29]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used in OEA research.

Behavioral Satiety Sequence (BSS) in Mice
  • Objective: To analyze the progressive expression of spontaneous behaviors (e.g., eating, grooming, resting, locomotion) during the development of satiety.

  • Animals: Male mice, often fasted for a set period (e.g., 4 hours) before the experiment.

  • Procedure:

    • Mice are habituated to the testing environment to minimize novelty-induced anxiety.

    • OEA (e.g., 5 or 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

    • A pre-weighed amount of a palatable food, such as a wet mash, is presented to the mice.

    • Behavior is recorded for a defined period (e.g., 45 minutes), often during the dark cycle when rodents are most active.

    • Trained observers, blind to the experimental conditions, score the duration and frequency of different behaviors.

    • Food intake is measured by weighing the remaining food at the end of the session.

  • Reference: Romano et al. (2014)[23][24]

Food Intake and Body Weight Studies in Rats
  • Objective: To assess the effect of OEA on food consumption and body weight over acute or subchronic periods.

  • Animals: Male rats (e.g., Sprague-Dawley or Zucker).

  • Procedure:

    • Animals are housed individually with ad libitum access to food and water.

    • OEA (e.g., 5 mg/kg) or vehicle (e.g., 5% Tween 80 in sterile saline) is administered daily via i.p. injection.

    • Food intake is measured daily by weighing the food hoppers.

    • Body weight is recorded daily or at other regular intervals.

    • The study can be acute (single dose) or subchronic (e.g., 14 days).

  • Reference: Fu et al. (2005)[27]

Human Clinical Trials
  • Objective: To evaluate the efficacy and safety of OEA supplementation on appetite, anthropometric measures, and gene expression in humans.

  • Design: Randomized, double-blind, placebo-controlled clinical trial.

  • Participants: Healthy obese individuals (e.g., BMI between 30 and 40 kg/m ²).

  • Procedure:

    • Eligible subjects are randomly assigned to an intervention group (receiving OEA capsules, e.g., 125 mg twice daily) or a placebo group (receiving starch capsules).

    • Capsules are typically taken 30 minutes before meals (e.g., lunch and dinner).

    • The intervention period can range from 8 to 12 weeks.

    • Primary Outcome Measures:

      • Appetite Sensation: Assessed using Visual Analogue Scales (VAS) for hunger, fullness, desire to eat, etc.

      • Anthropometric Measurements: Weight, BMI, and waist circumference are measured at baseline and at the end of the study.

      • Gene Expression: PPAR-α gene expression is quantified from peripheral blood mononuclear cells using quantitative real-time PCR (qRT-PCR).

  • Reference: Laleh et al. (2018)[28][30]

Experimental_Workflow cluster_rodent Rodent Model (e.g., BSS) cluster_human Human Clinical Trial Animal_Selection Animal Selection & Habituation Fasting Fasting Period Animal_Selection->Fasting Treatment OEA/Vehicle Administration (i.p.) Fasting->Treatment Behavioral_Test Behavioral Testing (e.g., Wet Mash) Treatment->Behavioral_Test Data_Collection Data Collection (Food Intake, Behavior Scoring) Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Recruitment Participant Recruitment & Screening Baseline Baseline Measurements (Anthropometry, VAS, Blood Draw) Recruitment->Baseline Randomization Randomization (OEA vs. Placebo) Baseline->Randomization Intervention Intervention Period (e.g., 8 weeks) Randomization->Intervention Endpoint End-of-Study Measurements Intervention->Endpoint Analysis_Human Statistical Analysis Endpoint->Analysis_Human

Generalized Experimental Workflows for OEA Research.

Conclusion and Future Directions

Oleoylethanolamide is a key endogenous lipid that regulates appetite through a well-defined peripheral mechanism centered on the activation of PPAR-α. This interaction initiates a cascade of events, including the modulation of genes involved in fatty acid metabolism and the transmission of satiety signals to the brain, likely involving vagal afferent neurons and central oxytocin pathways. While the roles of other receptors like GPR119 and TRPV1 are still being elucidated, they may offer additional avenues through which OEA exerts its broader metabolic effects.

For drug development professionals, OEA presents a promising target for the treatment of obesity and other eating disorders. Its natural origin and peripheral action could offer a safer alternative to centrally-acting appetite suppressants. Future research should focus on optimizing oral bioavailability, further clarifying the interplay between its various signaling pathways, and conducting larger-scale, long-term clinical trials to fully establish its therapeutic potential in managing metabolic health. The consistent findings from both preclinical and clinical studies underscore the potential of OEA as a valuable tool in the ongoing effort to combat the global obesity epidemic.

References

An In-depth Technical Guide to the Biological Functions of Oleoyl-L-Carnitine in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted biological functions of oleoyl-L-carnitine within the mitochondria. This compound-L-carnitine, an acyl-ester of carnitine and oleic acid, is a pivotal intermediate in mitochondrial fatty acid metabolism. Its roles extend beyond a simple transport molecule, influencing mitochondrial respiration, membrane dynamics, and signaling pathways implicated in cellular health and disease. This document details its core functions, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the intricate pathways it modulates.

Core Biological Functions of this compound-L-Carnitine in Mitochondria

This compound-L-carnitine is central to the bioenergetics of the cell, primarily by facilitating the transport of oleic acid, a long-chain fatty acid, into the mitochondrial matrix for subsequent β-oxidation and ATP production.[1] This process is critical in tissues with high energy demands, such as the heart and skeletal muscle.

1.1. The Carnitine Shuttle and β-Oxidation:

The transport of long-chain fatty acids like oleic acid across the inner mitochondrial membrane is mediated by the carnitine shuttle system.[2]

  • Activation: In the cytoplasm, oleic acid is first activated to this compound-CoA by acyl-CoA synthetases located on the outer mitochondrial membrane.

  • Conversion to this compound-L-Carnitine: Carnitine palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane, catalyzes the transesterification of this compound-CoA to this compound-L-carnitine.[2][3] This is a rate-limiting step in long-chain fatty acid oxidation.

  • Translocation: this compound-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

  • Reconversion to this compound-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts this compound-L-carnitine back to this compound-CoA, releasing free L-carnitine which is shuttled back to the cytoplasm.[4]

  • β-Oxidation: The regenerated this compound-CoA in the mitochondrial matrix can then enter the β-oxidation spiral, a series of enzymatic reactions that sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. These products, in turn, fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate large quantities of ATP.

1.2. Regulation of Mitochondrial Acyl-CoA/CoA Ratio:

By facilitating the transport and metabolism of This compound (B10858665) groups, this compound-L-carnitine plays a crucial role in maintaining the intramitochondrial ratio of acyl-CoA to free Coenzyme A (CoA). An accumulation of acyl-CoAs can inhibit key mitochondrial enzymes, including those involved in the TCA cycle and pyruvate (B1213749) metabolism. The formation of this compound-L-carnitine helps to buffer the acyl-CoA pool, ensuring the availability of free CoA for other metabolic processes.

1.3. Modulation of the Pyruvate Dehydrogenase Complex (PDC):

The pyruvate dehydrogenase complex (PDC) is a critical enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA.[5] The activity of PDC is tightly regulated by the energy state of the cell, including the acetyl-CoA/CoA ratio. While direct quantitative data on the effect of this compound-L-carnitine on PDC is limited, L-carnitine has been shown to stimulate PDC activity.[6] This effect is thought to be mediated by the buffering of acetyl-CoA levels through the formation of acetyl-L-carnitine, thereby relieving product inhibition of PDC.[6] By contributing to the overall acyl-CoA pool, this compound-L-carnitine can indirectly influence PDC activity.

Quantitative Data on the Effects of this compound-L-Carnitine

The following tables summarize the available quantitative data on the impact of this compound-L-carnitine on key mitochondrial functions.

Table 1: Effects of this compound-L-Carnitine on Mitochondrial Respiration and ATP Production

ParameterCell/Mitochondria TypeThis compound-L-Carnitine Concentration (µM)Observed EffectReference
Mitochondrial FunctionZebrafish Embryos0.1, 0.5, 1, 5Significantly reduced mitochondrial function[1]
ATP LevelsZebrafish Embryos0.1, 0.5, 1, 5Significantly reduced ATP levels[1]

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1) with this compound-CoA

DietApparent Vmax (nmol/min/mg protein)Apparent K0.5 (µM)Reference
Low-FatNot specifiedLow[7]
High-Fat (Olive Oil)Lower than SO and MO dietsHigher than LF diet[7]
High-Fat (Safflower Oil)Higher than LF and OO dietsHighest[7]
High-Fat (Menhaden Oil)Higher than LF and OO dietsNot specified[7]

Note: The study cited indicates that the Vmax for this compound-CoA (18:1 n-9) was generally higher than that for palmitoyl-CoA (16:0) and linthis compound-CoA (18:2 n-6) regardless of the diet. The K0.5 values were influenced by the dietary fat composition.

Table 3: Effects of L-Carnitine on Apoptotic Protein Expression

Treatment GroupBcl-2 ExpressionBax ExpressionReference
Formalin-treated miceSignificantly lower than controlSignificantly higher than control[8][9][10][11]
Formalin + L-carnitine-treated miceIncreased relative to controlDecreased relative to control[8][9][10][11]

Note: While this data pertains to L-carnitine in a specific in vivo model, it suggests a potential mechanism for the anti-apoptotic effects of carnitine derivatives, including this compound-L-carnitine.

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways Modulated by this compound-L-Carnitine

This compound-L-carnitine is implicated in mitochondrial signaling pathways that govern cell survival and death. An imbalance in acylcarnitine metabolism can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.

Caption: Mitochondrial Apoptosis Signaling Pathway Influenced by this compound-L-Carnitine.

3.2. Experimental Workflow for Studying this compound-L-Carnitine Effects

A general workflow for investigating the cellular and mitochondrial effects of this compound-L-carnitine involves a series of in vitro assays.

Experimental_Workflow cluster_assays Mitochondrial Function Assays cluster_apoptosis Apoptosis Assays start Cell Culture (e.g., HepG2, C2C12) treatment Treatment with This compound-L-Carnitine start->treatment seahorse Mitochondrial Respiration (Seahorse XF Assay) treatment->seahorse mmp Mitochondrial Membrane Potential (JC-1 Assay) treatment->mmp ros ROS Production (DCFDA/MitoSOX Assay) treatment->ros atp ATP Production Assay treatment->atp caspase Caspase-3/-9 Activity Assay treatment->caspase cyto_c Cytochrome c Release (Western Blot) treatment->cyto_c bcl2_bax Bcl-2/Bax Expression (Western Blot/qPCR) treatment->bcl2_bax data_analysis Data Analysis and Interpretation seahorse->data_analysis mmp->data_analysis ros->data_analysis atp->data_analysis caspase->data_analysis cyto_c->data_analysis bcl2_bax->data_analysis

Caption: General Experimental Workflow for Investigating this compound-L-Carnitine's Effects.

Detailed Experimental Protocols

4.1. Isolation of Mitochondria from Rat Liver

This protocol describes a standard differential centrifugation method to obtain a functionally intact mitochondrial fraction from rat liver.

  • Materials:

    • Male Wistar rats (200-250 g), starved overnight.

    • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

    • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4.

    • Bovine Serum Albumin (BSA), fatty acid-free.

    • Dounce homogenizer with a loose-fitting pestle.

    • Refrigerated centrifuge.

  • Procedure:

    • Euthanize the rat according to approved animal welfare protocols.

    • Quickly excise the liver and place it in ice-cold Isolation Buffer I.

    • Mince the liver into small pieces and wash thoroughly with Isolation Buffer I to remove blood.

    • Add 10 ml of Isolation Buffer I containing 1 mg/ml BSA per gram of liver tissue.

    • Homogenize the liver tissue with 5-10 strokes of a loose-fitting Dounce homogenizer on ice.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

    • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

    • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

4.2. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure oxygen consumption rate (OCR) in response to this compound-L-carnitine.

  • Materials:

    • Seahorse XF96 or XF24 cell culture microplates.

    • Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes).

    • Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose.

    • This compound-L-carnitine.

    • Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).

    • Seahorse XF Analyzer.

  • Procedure:

    • Seed cells in a Seahorse XF microplate and allow them to adhere and reach the desired confluency.

    • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Load the injection ports of the sensor cartridge with the Mito Stress Test compounds and this compound-L-carnitine at the desired concentrations.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.

    • The assay will measure basal OCR, followed by sequential injections of this compound-L-carnitine, oligomycin, FCCP, and rotenone/antimycin A.

    • Analyze the data to determine key respiratory parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

4.3. Caspase-3/-9 Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3 and -9, key executioner and initiator caspases in apoptosis.

  • Materials:

    • Cultured cells treated with this compound-L-carnitine.

    • Cell lysis buffer.

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AFC for fluorometric).

    • Caspase-9 substrate (e.g., Ac-LEHD-pNA for colorimetric, Ac-LEHD-AFC for fluorometric).

    • Microplate reader.

  • Procedure:

    • Culture and treat cells with this compound-L-carnitine for the desired time.

    • Lyse the cells using the provided lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 or caspase-9 substrate to the respective wells.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.

    • Calculate the caspase activity relative to the untreated control.

Conclusion

This compound-L-carnitine is a vital molecule in mitochondrial fatty acid metabolism, playing a central role in cellular energy production. Its functions extend beyond simple substrate transport, influencing key mitochondrial processes and signaling pathways. An imbalance in this compound-L-carnitine levels can have profound effects on mitochondrial health, leading to decreased respiratory function, and potentially triggering apoptotic pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of this compound-L-carnitine in mitochondrial biology and its implications for human health and disease. Further research is warranted to fully elucidate the specific quantitative effects of this compound-L-carnitine on various mitochondrial parameters and its direct interactions with key regulatory proteins.

References

Oleoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleoyl (B10858665) chloride (CAS No. 112-77-6) is a highly reactive acyl chloride derived from oleic acid, a monounsaturated omega-9 fatty acid.[1] Characterized by its 18-carbon chain with a cis double bond at the ninth position, it serves as a critical intermediate in organic synthesis.[1] Its high electrophilicity, conferred by the acyl chloride functional group, makes it a versatile reagent for introducing the lipophilic this compound moiety into a wide range of molecules.[2] This guide provides an in-depth overview of the chemical properties, reactivity, synthesis, and applications of this compound chloride, with a focus on its utility in the pharmaceutical and chemical industries.[3][4] Quantitative data, detailed experimental protocols, and workflow diagrams are presented to serve as a practical resource for laboratory professionals.

Chemical and Physical Properties

This compound chloride is a colorless to pale yellow or brown oily liquid with a pungent odor.[1][5] It is highly sensitive to moisture, readily hydrolyzing to form oleic acid and hydrochloric acid.[1][2] Therefore, it must be handled under anhydrous conditions.[2] It is soluble in common organic solvents like chloroform, ether, acetone, and toluene, but insoluble in water.[1][5]

Table 1: Physical and Chemical Properties of this compound Chloride

PropertyValueSource(s)
IUPAC Name (9Z)-octadec-9-enoyl chloride
Synonyms Oleic acid chloride, (Z)-9-Octadecenoyl chloride[1][5]
CAS Number 112-77-6[1][5]
EC Number 204-005-0[5]
Molecular Formula C₁₈H₃₃ClO[1][2]
Molecular Weight 300.91 g/mol [2][3][6]
Appearance Colorless to pale yellow/brown liquid[1][5][7]
Density 0.91 g/mL at 25 °C[6][8]
Boiling Point 193 °C at 4 mmHg; 175-180 °C at 1 kPa (approx. 7.5 mmHg)[5][6][8]
Refractive Index n20/D 1.463[6][8]
Flash Point >110 °C (>230 °F)[5][8]
Solubility Soluble in chloroform, ether, acetone, toluene; Insoluble in water[1][5][8]
Stability Moisture-sensitive; stable under recommended storage conditions[7][8]
Storage Conditions Store at -20°C or 4°C, sealed, under inert gas, away from moisture[8][9][10]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound chloride. Key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound Chloride

TechniqueKey Features and ObservationsSource(s)
¹H NMR Data available for the proton NMR spectrum.[11][12]
¹³C NMR Data available for the carbon-13 NMR spectrum.[11][13]
IR Spectroscopy The infrared spectrum shows the absence of a broad carboxyl (-OH) band from the starting material (oleic acid) and the presence of a strong C=O stretching band characteristic of an acyl chloride.[11][14]
Mass Spectrometry GC-MS data is available, providing fragmentation patterns for structural elucidation.[11]
Near-IR (NIR) NIR spectra are available for this compound.[15]

Chemical Reactivity and Key Reactions

The reactivity of this compound chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic acyl substitution.[2][4] It reacts readily, often exothermically, with a variety of nucleophiles.[2][16]

G cluster_products OleoylCl This compound Chloride (R-COCl) Product Acylated Product (R-CO-Nu) OleoylCl->Product Substitution HCl HCl OleoylCl->HCl Elimination Nucleophile Nucleophile (Nu-H) e.g., H₂O, R'-OH, R'-NH₂ Nucleophile->OleoylCl Nucleophilic Attack

Caption: General reaction pathway for this compound chloride.

Hydrolysis

In the presence of water or moisture, this compound chloride undergoes rapid hydrolysis to form oleic acid and corrosive hydrochloric acid gas.[1][5] This reaction underscores the necessity for anhydrous handling and storage conditions.[2]

Esterification (Reaction with Alcohols)

This compound chloride reacts vigorously with alcohols and phenols to produce oleate (B1233923) esters and hydrogen chloride.[5][17] The reaction is typically exothermic and proceeds via a nucleophilic addition-elimination mechanism.[16][18] This reaction is more efficient than Fischer esterification using carboxylic acids because acyl chlorides are more reactive and the reaction goes to completion.[17]

  • Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound chloride.[17] A tetrahedral intermediate is formed, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. The chloride ion subsequently deprotonates the intermediate to yield the final ester product and HCl.[16][18]

Amidation (Reaction with Amines)

The reaction with primary or secondary amines is highly exothermic and yields N-substituted oleamides.[5][19] Two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt.[19][20]

  • Mechanism: The lone pair of electrons on the amine's nitrogen atom initiates a nucleophilic attack on the carbonyl carbon.[19][20] Similar to esterification, a tetrahedral intermediate forms and then eliminates a chloride ion. A second molecule of the amine removes a proton from the nitrogen, resulting in the stable amide product and an alkylammonium chloride salt.[20]

Friedel-Crafts Acylation

This compound chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the this compound group onto an aromatic ring.[21] This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃).[21] The reaction forms an aryl ketone and is not prone to the carbocation rearrangements that can complicate Friedel-Crafts alkylations.[22][23]

  • Mechanism: The Lewis acid coordinates to the chlorine atom of the this compound chloride, leading to the formation of a resonance-stabilized acylium ion.[23] This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the acylated product after deprotonation.

Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted based on specific laboratory conditions, safety assessments, and scale. Always handle this compound chloride and chlorinating agents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[5][9]

Synthesis of this compound Chloride

The most common synthesis methods involve the reaction of oleic acid with a chlorinating agent.[2][24]

G start Start: Oleic Acid reagent Add Chlorinating Agent (e.g., Oxalyl Chloride, Thionyl Chloride) start->reagent reaction Stir under Anhydrous Conditions reagent->reaction evaporation Evaporate in vacuo to remove excess reagent and byproducts reaction->evaporation product Product: this compound Chloride (Crude) evaporation->product purification Optional: Vacuum Distillation product->purification final_product Purified this compound Chloride purification->final_product

Caption: General workflow for the synthesis of this compound chloride.

Protocol 5.1.1: Synthesis using Oxalyl Chloride This method is often preferred for its high yield and clean reaction.[14]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve oleic acid (1.0 eq) in a dry, inert solvent such as hexane.

  • Reaction: Slowly add oxalyl chloride (approx. 2.0 eq) to the stirred solution at room temperature. The reaction may be performed at cooler temperatures (-20 to 0 °C) to control exothermicity.[25]

  • Stirring: Stir the mixture under anhydrous conditions for 1.5 to 2 hours. Evolution of gas (CO₂ and CO) will be observed.

  • Workup: Once the reaction is complete, carefully evaporate the solvent and excess oxalyl chloride in vacuo.

  • Product: The resulting residue is crude this compound chloride, which can be used directly or purified by vacuum distillation.[14]

Protocol 5.1.2: Synthesis using Thionyl Chloride[14] This is a common and economical method.

  • Preparation: Place oleic acid (1.0 eq) in a reaction flask fitted with a reflux condenser and dropping funnel.

  • Reaction: Slowly add thionyl chloride (SOCl₂) to the oleic acid. The reaction is exothermic.

  • Heating: Gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.

  • Workup: Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • Purification: The crude this compound chloride can be purified by fractional distillation under high vacuum (e.g., 180–185°C / 1–2 mm Hg).[14]

General Protocol for Esterification
  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in a dry, non-protic solvent (e.g., dichloromethane (B109758) or THF). A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (1.1 eq) can be added to scavenge the HCl byproduct.

  • Addition: Cool the solution in an ice bath (0 °C). Slowly add this compound chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.

Applications in Research and Drug Development

This compound chloride is a key intermediate in the synthesis of a wide array of commercial and research chemicals.[3][8]

  • Surfactants and Emulsifiers: It is extensively used to produce ester- and amide-based non-ionic surfactants, which are essential components in detergents, cosmetics, and personal care products.[2][3][4]

  • Agrochemicals: It serves as a precursor in the manufacture of certain pesticides and herbicides.[26]

  • Pharmaceuticals: In drug development, this compound chloride is used to introduce the long, lipophilic this compound chain into active pharmaceutical ingredients (APIs).[4][27] This modification can enhance a drug's solubility in lipid membranes, improve its pharmacokinetic profile, increase bioavailability, and facilitate its passage across the blood-brain barrier.[27] It is also used to create prodrugs, where the this compound group is attached to an API via an ester or amide linkage that can be cleaved enzymatically in vivo to release the active drug in a controlled manner.[27]

G API API-OH / API-NH₂ (Poorly Soluble) Prodrug Prodrug (API-Oleoyl Ester/Amide) API->Prodrug + Reaction OleoylCl This compound Chloride OleoylCl->Prodrug Membrane Increased Lipophilicity & Membrane Permeability Prodrug->Membrane Leads to

Caption: Role of this compound chloride in prodrug synthesis.

Handling, Storage, and Safety

This compound chloride is a corrosive and moisture-sensitive chemical that requires careful handling.[5][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][9] Work should be conducted in a well-ventilated chemical fume hood.[9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] It is corrosive and can cause severe burns and respiratory tract irritation.[1][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[5][7][9] Recommended storage is often refrigerated (4°C) or frozen (-20°C) under an inert atmosphere.[8][9]

  • Spills: In case of a spill, absorb with a liquid-binding material like diatomite or universal binders.[9] Do not use water.[10] Neutralize residues with cold alkaline solutions.[5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[5][8] For skin contact, wash thoroughly with soap and water.[7] If inhaled, move to fresh air.[5][9] If swallowed, rinse mouth but do not induce vomiting and seek immediate medical attention.[9][10]

References

The Oleoyl Group: A Structural Linchpin in Molecular Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oleoyl (B10858665) group, the acyl form of oleic acid, is a monounsaturated, 18-carbon fatty acyl chain with a distinctive kink in its structure due to a cis-double bond at the ninth carbon. This seemingly simple structural feature has profound implications for the function of a vast array of molecules, from the lipids that form our cell membranes to the proteins that regulate critical signaling pathways. This technical guide provides a comprehensive overview of the this compound group's structure and its multifaceted impact on molecular function, offering valuable insights for researchers in the fields of biochemistry, cell biology, and drug development.

The Structural and Physicochemical Properties of the this compound Group

The defining characteristic of the this compound group is its cis-double bond, which introduces a rigid ~30-degree bend in the hydrocarbon chain. This "kink" is fundamental to its biological roles, influencing how this compound-containing molecules pack together and interact with their environment.

Impact on Lipid Packing and Membrane Fluidity

The presence of the this compound group is a key determinant of the physical state of lipids and the fluidity of biological membranes. Unlike saturated fatty acyl chains, which can pack tightly together in a crystalline-like structure, the kink in the this compound chain disrupts this ordered packing.[1][2] This disruption leads to weaker van der Waals interactions between adjacent lipid molecules, resulting in a lower melting temperature and increased membrane fluidity.[3][4][5]

This increased fluidity is crucial for a multitude of cellular processes, including membrane trafficking, signal transduction, and the function of membrane-bound proteins. A more fluid membrane allows for greater lateral diffusion of proteins and lipids, facilitating their interaction and function.[6]

Table 1: Phase Transition Temperatures of Phospholipids

This table summarizes the main phase transition temperatures (Tm) for several common phospholipids, highlighting the dramatic effect of incorporating an this compound group in place of a saturated acyl chain. The data clearly demonstrates that the presence of the this compound group significantly lowers the temperature at which the lipid bilayer transitions from a gel-like state to a more fluid, liquid-crystalline state.

Phospholipid NameAbbreviationAcyl Chain CompositionMain Phase Transition Temperature (Tm) in °C
DipalmitoylphosphatidylcholineDPPC16:0/16:041[7][8]
1-Palmitoyl-2-oleoyl-phosphatidylcholinePOPC16:0/18:1-2[2]
DistearoylphosphatidylcholineDSPC18:0/18:055[9]
1-Stearoyl-2-oleoyl-phosphatidylcholineSOPC18:0/18:16[9]
DioleoylphosphatidylcholineDOPC18:1/18:1-20[9][10]

The this compound Group in Cellular Signaling

The this compound group is a key component of several important signaling molecules that regulate a wide range of physiological processes, from appetite to cellular proliferation.

Oleoylethanolamide (OEA): A Satiety Factor

Oleoylethanolamide (OEA) is an endogenous lipid mediator synthesized from oleic acid.[11][12] It acts as a potent satiety factor, regulating feeding behavior and body weight.[11][12][13] OEA exerts its effects primarily through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[11][12][14]

The synthesis and degradation of OEA are tightly regulated processes. The pathway begins with the transfer of an this compound group to phosphatidylethanolamine (B1630911) (PE) to form N-oleoyl-phosphatidylethanolamine (NOPE), a reaction catalyzed by N-acyltransferase (NAT).[15][16] NOPE is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield OEA.[15][16][17][18] The signaling action of OEA is terminated by its hydrolysis into oleic acid and ethanolamine (B43304) by the enzymes fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA).[1][16][19][20][21]

OEA_Signaling cluster_synthesis OEA Synthesis cluster_action Cellular Action cluster_degradation OEA Degradation This compound-CoA This compound-CoA NOPE N-oleoyl- phosphatidylethanolamine This compound-CoA->NOPE NAT OEA Oleoylethanolamide NOPE->OEA NAPE-PLD PE Phosphatidylethanolamine PE->NOPE NAT PPARa PPAR-α OEA->PPARa activates Oleic_Acid Oleic_Acid OEA->Oleic_Acid FAAH/NAAA Ethanolamine Ethanolamine OEA->Ethanolamine FAAH/NAAA Gene_Expression Gene Expression (Lipid Metabolism) PPARa->Gene_Expression regulates Satiety Satiety Gene_Expression->Satiety promotes

OEA Synthesis, Action, and Degradation Pathway
Diacylglycerol (DAG): A Key Second Messenger

Diacylglycerol (DAG) is a crucial second messenger generated from the hydrolysis of membrane phospholipids, often containing an this compound group at the sn-2 position.[22][23] DAG plays a central role in a multitude of signaling cascades, most notably by activating Protein Kinase C (PKC).[11][20][22][24]

The activation of conventional and novel PKC isoforms is a critical step in many signal transduction pathways. Upon receptor-mediated activation of phospholipase C (PLC), phosphatidylinositol 4,5-bisphosphate (PIP2) is cleaved to generate DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG remains in the plasma membrane and recruits PKC from the cytosol. The binding of DAG to the C1 domain of PKC, often in conjunction with calcium ions binding to the C2 domain (for conventional PKCs), induces a conformational change that relieves autoinhibition and activates the kinase domain of PKC. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses.[1][22][24]

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor G_Protein G Protein Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates DAG Diacylglycerol (with this compound) PLC->DAG cleaves PIP2 to IP3 IP3 PLC->IP3 cleaves PIP2 to PIP2 PIP2 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC Substrate_Proteins Substrate_Proteins PKC_active->Substrate_Proteins phosphorylates Phosphorylated_Substrates Phosphorylated_Substrates Cellular_Response Cellular_Response Phosphorylated_Substrates->Cellular_Response leads to Signal Signal Signal->Receptor binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Ca_release->PKC_inactive

Protein Kinase C Activation by Diacylglycerol

Oleoylation: A Key Post-Translational Modification of Proteins

Oleoylation is a form of S-acylation where an this compound group is covalently attached to a cysteine residue of a protein via a thioester linkage.[2][11][12] This post-translational modification can profoundly alter a protein's structure, localization, and function. The enzymes responsible for S-acylation are a family of zinc finger DHHC-type containing (ZDHHC) palmitoyl (B13399708) acyltransferases, some of which can also utilize this compound-CoA as a substrate.[9][10][14][15][24][25]

Impact of Oleoylation on Protein Function: The Case of GNAI Proteins

A prime example of the functional significance of oleoylation is its effect on the Gαi (GNAI) family of G proteins. GNAI proteins can be either palmitoylated or oleoylated on a specific cysteine residue.[2][11][12][13][21] This differential acylation has significant consequences for their subcellular localization and signaling activity.

Palmitoylation of GNAI proteins promotes their localization to detergent-resistant membrane microdomains, often referred to as lipid rafts. In contrast, oleoylation of GNAI proteins leads to their exclusion from these domains.[2][11][12][19] This relocalization has a direct impact on their ability to participate in certain signaling pathways. For instance, the oleoylation of GNAI proteins has been shown to blunt their ability to potentiate Epidermal Growth Factor Receptor (EGFR) signaling.[2][11][12][19]

GNAI_Oleoylation cluster_palmitoylation Palmitoylation cluster_oleoylation Oleoylation GNAI_p Palmitoylated GNAI Raft Lipid Raft GNAI_p->Raft Localizes to EGFR_Signaling_p EGFR Signaling (Potentiated) Raft->EGFR_Signaling_p GNAI_o Oleoylated GNAI Non_Raft Non-Raft Membrane GNAI_o->Non_Raft Localizes to EGFR_Signaling_o EGFR Signaling (Blunted) Non_Raft->EGFR_Signaling_o GNAI GNAI Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->GNAI ZDHHC This compound-CoA This compound-CoA This compound-CoA->GNAI ZDHHC

Differential Localization and Function of GNAI by Acylation

Experimental Protocols for Studying the this compound Group

Investigating the impact of the this compound group on molecular function requires a range of specialized experimental techniques. Below are overviews of key methodologies.

Measurement of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a widely used technique to measure the lateral diffusion of fluorescently labeled molecules within a membrane, providing a quantitative measure of membrane fluidity.[7][13][22][26][27]

Experimental Workflow:

  • Labeling: The membrane of interest (e.g., live cells, liposomes) is labeled with a fluorescent lipid analog.

  • Pre-bleach Imaging: A baseline fluorescence image of the region of interest is acquired using a confocal microscope at low laser power.

  • Photobleaching: A high-intensity laser is used to irreversibly photobleach the fluorescent probes in a small, defined area of the membrane.

  • Post-bleach Imaging: A time-series of images is acquired at low laser power to monitor the recovery of fluorescence in the bleached area as unbleached probes diffuse in from the surrounding membrane.

  • Data Analysis: The rate of fluorescence recovery is analyzed to determine the diffusion coefficient and the mobile fraction of the fluorescent probe, which are indicators of membrane fluidity.

FRAP_Workflow Label_Membrane 1. Label Membrane with Fluorescent Probe Pre_Bleach_Image 2. Acquire Pre-Bleach Image Label_Membrane->Pre_Bleach_Image Photobleach 3. Photobleach Region of Interest (ROI) Pre_Bleach_Image->Photobleach Post_Bleach_Imaging 4. Acquire Time-Lapse Post-Bleach Images Photobleach->Post_Bleach_Imaging Data_Analysis 5. Analyze Fluorescence Recovery Curve Post_Bleach_Imaging->Data_Analysis Diffusion_Coefficient Diffusion Coefficient & Mobile Fraction Data_Analysis->Diffusion_Coefficient

Fluorescence Recovery After Photobleaching (FRAP) Workflow
Lipidomics Analysis of this compound-Containing Phospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific lipid species, including those containing this compound groups, within complex biological samples.[4][6][28][29][30][31][32]

Experimental Workflow:

  • Lipid Extraction: Lipids are extracted from the biological sample (e.g., cells, tissues, plasma) using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (Folch method) or methyl-tert-butyl ether (MTBE).[23][28][31]

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatograph, where different lipid classes and species are separated based on their physicochemical properties (e.g., polarity, chain length).

  • Mass Spectrometry Analysis: The separated lipids are ionized and introduced into a tandem mass spectrometer. The first mass analyzer selects a specific lipid ion, which is then fragmented. The second mass analyzer separates the fragment ions, generating a characteristic fragmentation pattern (MS/MS spectrum).

  • Data Analysis: The MS/MS spectra are used to identify the specific lipid species, including the composition of its acyl chains (e.g., identifying the presence of an this compound group). The intensity of the signal is used for quantification.

Identification of Protein Oleoylation by Mass Spectrometry

Mass spectrometry-based proteomics is the primary method for identifying and characterizing protein S-acylation, including oleoylation.[2][6][10][15][18][20][27][28][33]

Experimental Workflow (Acyl-Biotin Exchange - ABE):

  • Blocking of Free Thiols: Free cysteine residues in a protein lysate are blocked with a chemical reagent.

  • Thioester Cleavage: The thioester bond of the S-acylated cysteine is specifically cleaved, typically with hydroxylamine, exposing a free thiol group.

  • Biotinylation: The newly exposed thiol is labeled with a biotin-containing reagent.

  • Enrichment: The biotinylated proteins are enriched from the complex mixture using streptavidin affinity chromatography.

  • Mass Spectrometry: The enriched proteins are digested into peptides, and the modified peptides are identified by LC-MS/MS. The site of oleoylation can be pinpointed by identifying the peptide containing the modified cysteine.

Conclusion

The this compound group, with its characteristic cis-double bond, is a fundamental structural motif that profoundly influences the function of a wide range of biological molecules. Its impact on membrane fluidity is essential for cellular homeostasis, while its presence in signaling molecules like OEA and DAG allows for the precise regulation of key physiological processes. Furthermore, the post-translational modification of proteins by oleoylation is emerging as a critical mechanism for controlling protein localization and activity. A thorough understanding of the structure and function of the this compound group is therefore indispensable for researchers and professionals in the life sciences and drug development, opening new avenues for therapeutic intervention in a variety of diseases.

References

An In-depth Technical Guide to the Endogenous Synthesis of Oleoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core endogenous synthesis pathways of oleoylethanolamide (OEA), a bioactive lipid amide with significant physiological roles in satiety, fat metabolism, and inflammation. This document details the key enzymatic steps, alternative biosynthetic routes, and degradation pathways. It is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of modulating OEA signaling.

Introduction to Oleoylethanolamide (OEA)

Oleoylethanolamide is an endogenous N-acylethanolamine (NAE) synthesized primarily in the proximal small intestine in response to fat intake.[1] It acts as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[2][3] Unlike the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors and exerts its effects through distinct signaling pathways.[2] The endogenous levels of OEA are tightly regulated by a balance between its synthesis and degradation, making the enzymes involved in these processes attractive targets for therapeutic intervention.

The Canonical Two-Step Synthesis Pathway

The primary and most well-characterized pathway for OEA biosynthesis involves two key enzymatic reactions.[3]

Step 1: Formation of N-Oleoyl-phosphatidylethanolamine (NOPE)

The initial step is the transfer of an oleoyl (B10858665) group from a donor phospholipid, typically at the sn-1 position of phosphatidylcholine, to the free amine of phosphatidylethanolamine (B1630911) (PE).[2] This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT) , resulting in the formation of N-oleoyl-phosphatidylethanolamine (NOPE).[3]

Recent research has identified members of the phospholipase A/acyltransferase (PLA/AT) family, specifically the HRAS-like suppressor (HRASLS) enzymes, as possessing N-acyltransferase activity.[4][5] Overexpression of HRASLS1-5 (also known as PLA/AT-1–5) in cells leads to a significant increase in the levels of various N-acyl-phosphatidylethanolamines (NAPEs), including NOPE.[4][6]

Step 2: Hydrolysis of NOPE to OEA

The final step in the canonical pathway is the hydrolysis of the phosphodiester bond of NOPE to release OEA and phosphatidic acid. This reaction is catalyzed by a specific metallo-β-lactamase enzyme known as N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) .[7] NAPE-PLD is a key enzyme in the biosynthesis of long-chain saturated and monounsaturated NAEs.[8]

OEA_Canonical_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Hydrolysis PC Phosphatidylcholine (with this compound group at sn-1) NAT N-Acyltransferase (e.g., HRASLS/PLA-AT) PC->NAT This compound Group Donor PE Phosphatidylethanolamine PE->NAT NOPE N-Oleoyl-phosphatidylethanolamine (NOPE) NAPE_PLD NAPE-PLD NOPE->NAPE_PLD OEA Oleoylethanolamide (OEA) PA Phosphatidic Acid LysoPC Lysophosphatidylcholine NAT->NOPE NAT->LysoPC NAPE_PLD->OEA NAPE_PLD->PA OEA_Alternative_Pathways cluster_abhd4_gde1 ABHD4/GDE1 Pathway cluster_plc_phosphatase PLC/Phosphatase Pathway NAPE N-Oleoyl-phosphatidylethanolamine (NOPE) ABHD4 ABHD4 (PLA1/2 activity) NAPE->ABHD4 PLC Phospholipase C NAPE->PLC GP_NAE Glycerophospho-OEA ABHD4->GP_NAE GDE1 GDE1 GP_NAE->GDE1 OEA Oleoylethanolamide (OEA) GDE1->OEA Phospho_OEA Phospho-OEA PLC->Phospho_OEA Phosphatase Phosphatase Phospho_OEA->Phosphatase Phosphatase->OEA LCMS_Workflow Tissue Tissue Sample (e.g., brain, jejunum) Homogenization Homogenization (in Acetonitrile with Internal Standard) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Extraction Liquid-Liquid Extraction (e.g., Acetonitrile/tert-Butyl Methyl Ether) Supernatant->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (C18 column, ESI+, MRM) Reconstitution->LC_MS Quantification Quantification of OEA LC_MS->Quantification

References

Oleoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-CoA, the activated form of the monounsaturated omega-9 fatty acid oleic acid, is a pivotal intermediate in lipid metabolism. It serves as a primary acyl donor for a diverse array of acyltransferase enzymes, which catalyze the esterification of hydroxyl groups on various acceptor molecules. These reactions are fundamental to the synthesis of neutral storage lipids, membrane phospholipids (B1166683), and signaling molecules. The substrate specificity of these acyltransferases for this compound-CoA, and the subsequent metabolic fate of the resulting lipid species, are critical determinants of cellular lipid homeostasis and signaling. Understanding the intricacies of this compound-CoA utilization by these enzymes is paramount for researchers in lipid biology, metabolic diseases, and drug development, as dysregulation of these pathways is implicated in numerous pathologies, including obesity, type 2 diabetes, cardiovascular disease, and cancer.

This technical guide provides a comprehensive overview of this compound-CoA as a substrate for key acyltransferase families. It includes quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Key Acyltransferases Utilizing this compound-CoA

This compound-CoA is a preferred or utilized substrate for several major classes of acyltransferases, each playing a distinct role in cellular lipid metabolism.

  • Acyl-CoA:Cholesterol Acyltransferases (ACATs/SOATs): These enzymes are crucial for cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. ACAT1, the ubiquitous isoform, exhibits a preference for this compound-CoA.[1][2][3] The resulting cholesteryl oleate (B1233923) is stored in lipid droplets, preventing the cytotoxic accumulation of free cholesterol.[1][4]

  • Diacylglycerol Acyltransferases (DGATs): DGATs catalyze the final and committed step in triglyceride synthesis, the esterification of diacylglycerol. Both major isoforms, DGAT1 and DGAT2, can utilize this compound-CoA to produce triolein, a major component of storage triglycerides.[5][6][7] DGAT1 shows a preference for this compound-CoA over saturated fatty acyl-CoAs.[5]

  • Glycerol-3-Phosphate Acyltransferases (GPATs): GPATs initiate the de novo synthesis of glycerolipids by acylating glycerol-3-phosphate to form lysophosphatidic acid. Several GPAT isoforms, such as GPAT3 and GPAT4, can utilize this compound-CoA.[8][9][10] GPAT3, in particular, shows a preference for this compound-CoA as a substrate.[8]

  • Lysophospholipid Acyltransferases (LPLATs): This large family of enzymes is responsible for remodeling the fatty acid composition of phospholipids in the "Lands cycle." Several members, including lysophosphatidylcholine (B164491) acyltransferases (LPCATs), lysophosphatidylethanolamine acyltransferases (LPEATs), and lysophosphatidylserine (B10771985) acyltransferases (LPSATs), exhibit a preference for this compound-CoA. For instance, LPCAT4 and LPEAT1 prefer this compound-CoA for the acylation of lysophosphatidylethanolamine and lysophosphatidylserine.[11] MBOAT1 and MBOAT2 also show a preference for this compound-CoA.

Quantitative Data: Kinetic Parameters of Acyltransferases with this compound-CoA

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency. The following tables summarize available kinetic data for various acyltransferases with this compound-CoA as the substrate.

Enzyme FamilyEnzymeOrganism/SystemKm for this compound-CoA (µM)Vmax (nmol/min/mg protein)Reference(s)
ACAT ACAT1Human (recombinant)1.32.4-fold higher than for stearoyl-CoA[3]
ACAT1N/AEC50 = 20.1N/A[12][13]
DGAT DGAT1Human (recombinant)14.6 ± 1.3956.6 ± 36.1[14]
DGAT2Insect cells (overexpressed)Lower than DGAT1 at concentrations <50 µMHigher than DGAT1 at concentrations <50 µM[5]
GPAT GPAT3Human (recombinant)602.7[15]
LPLAT LPI AcyltransferaseBovine heart muscleLower affinity than arachidonoyl-CoALower than arachidonoyl-CoA[16]

Note: Kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme, purity, and the composition of the assay mixture (e.g., presence of detergents and acceptor substrates).

Signaling Pathways of this compound-CoA-Derived Lipids

The products of this compound-CoA-dependent acyltransferase reactions are not merely structural or storage lipids; many are potent signaling molecules that regulate a wide range of cellular processes.

Diacylglycerol (DAG) Signaling

1-oleoyl-2-acyl-sn-glycerol, produced by enzymes such as GPATs and LPAATs followed by phosphatidic acid phosphatase, is a key second messenger. It activates several isoforms of Protein Kinase C (PKC) and Protein Kinase D (PKD).[17][18] Conventional and novel PKC isoforms are activated by diacylglycerol, leading to the phosphorylation of a multitude of downstream targets involved in cell proliferation, differentiation, and apoptosis.[19] While many DAG species can activate PKC, the specific acyl chain composition can influence the potency and isoform selectivity of activation.[20][21][22]

DAG_Signaling This compound-CoA This compound-CoA GPAT GPAT This compound-CoA->GPAT LPAAT LPAAT This compound-CoA->LPAAT Glycerol-3-P Glycerol-3-P Glycerol-3-P->GPAT LPA LPA GPAT->LPA LPA->LPAAT PA PA LPAAT->PA PAP PAP PA->PAP DAG Diacylglycerol (this compound-containing) PAP->DAG PKC Protein Kinase C (conventional & novel isoforms) DAG->PKC Downstream_Targets Downstream Targets PKC->Downstream_Targets Cellular_Responses Cell Proliferation, Differentiation, Apoptosis Downstream_Targets->Cellular_Responses

Diacylglycerol (DAG) signaling pathway initiated by this compound-CoA.
Phosphatidic Acid (PA) and Lysophosphatidic Acid (LPA) Signaling

Phosphatidic acid (PA), the product of LPAATs, is itself a signaling lipid that can recruit and activate various proteins, influencing processes like cell growth and stress responses.[17][18][22][23][24] PA can be further metabolized to lysophosphatidic acid (LPA), a potent extracellular signaling molecule that acts through G protein-coupled receptors (GPCRs) to regulate cell proliferation, migration, and survival.[1][4][12][20][25]

LPA_PA_Signaling cluster_synthesis Lipid Synthesis cluster_signaling Cellular Signaling This compound-CoA This compound-CoA LPAAT LPAAT This compound-CoA->LPAAT PA Phosphatidic Acid (PA) LPAAT->PA Lysophosphatidic Acid (LPA) Lysophosphatidic Acid (LPA) Lysophosphatidic Acid (LPA)->LPAAT PLA PLA PA->PLA PA_Targets PA Target Proteins (e.g., mTOR, Raf-1) PA->PA_Targets ext_LPA Extracellular LPA PLA->ext_LPA LPAR LPA Receptors (GPCRs) ext_LPA->LPAR G_Proteins G Proteins (Gq, Gi, G12/13) LPAR->G_Proteins Downstream_Effectors Downstream Effectors (PLC, PI3K, Rho) G_Proteins->Downstream_Effectors Cellular_Responses Cell Proliferation, Migration, Survival Downstream_Effectors->Cellular_Responses

Signaling pathways of phosphatidic acid (PA) and lysophosphatidic acid (LPA).
Cholesteryl Ester Signaling

While primarily known for its role in cholesterol storage, recent evidence suggests that cholesteryl esters, including cholesteryl oleate, and the process of cholesterol esterification itself, can modulate signaling pathways. Increased cholesterol esterification has been linked to cell proliferation and invasion in cancer models, potentially through the modulation of signaling platforms in lipid rafts and the activation of pathways like the ERK1/2 cascade.[1][19][26][27]

CE_Signaling This compound-CoA This compound-CoA ACAT1 ACAT1 This compound-CoA->ACAT1 Cholesterol Cholesterol Cholesterol->ACAT1 CE Cholesteryl Oleate ACAT1->CE Lipid_Droplets Lipid Droplets (Storage) CE->Lipid_Droplets Lipid_Rafts Lipid Raft Modulation CE->Lipid_Rafts Signaling_Complexes Signaling Complex Assembly/Dispersal Lipid_Rafts->Signaling_Complexes ERK_Pathway ERK1/2 Pathway Signaling_Complexes->ERK_Pathway Cellular_Responses Cell Proliferation, Invasion ERK_Pathway->Cellular_Responses

Cholesteryl ester-mediated signaling pathway.

Experimental Protocols

Accurate measurement of acyltransferase activity is crucial for characterizing enzyme function and for screening potential inhibitors or activators. Below are detailed methodologies for common acyltransferase assays using this compound-CoA.

Radiometric Acyltransferase Assay

This is a classic and highly sensitive method for measuring acyltransferase activity by tracing the incorporation of a radiolabeled acyl group from [14C]this compound-CoA into the lipid product.

Materials:

  • Enzyme source (e.g., microsomal fraction, purified recombinant enzyme)

  • [14C]this compound-CoA (specific activity typically 50-60 mCi/mmol)

  • Acyl acceptor substrate (e.g., 1,2-dithis compound-sn-glycerol (B52968) for DGAT, cholesterol for ACAT)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

  • Reaction termination solution (e.g., Chloroform (B151607):Methanol, 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • TLC developing solvent (e.g., Hexane:Diethyl ether:Acetic acid, 80:20:1 v/v/v for neutral lipids)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a glass tube, prepare the reaction mixture by combining the assay buffer, acyl acceptor substrate (solubilized with a detergent like Triton X-100 or in a solvent like acetone), and the enzyme source. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding [14C]this compound-CoA to the reaction mixture. The final concentration of this compound-CoA should be optimized based on the Km of the enzyme, if known.

  • Incubation: Incubate the reaction at the optimal temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range with respect to time and protein concentration.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding the termination solution (e.g., 2 mL of Chloroform:Methanol 2:1). Add 0.5 mL of 0.9% NaCl to induce phase separation. Vortex thoroughly and centrifuge at low speed to separate the organic and aqueous phases.

  • TLC Separation: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

  • Chromatography: Develop the TLC plate in a chamber pre-equilibrated with the appropriate developing solvent until the solvent front reaches near the top of the plate.

  • Product Visualization and Quantification: Air-dry the TLC plate. Visualize the lipid spots by exposing the plate to iodine vapor or by using a phosphorimager. Scrape the silica (B1680970) corresponding to the product band (e.g., triacylglycerol for DGAT, cholesteryl ester for ACAT) into a scintillation vial.

  • Scintillation Counting: Add scintillation cocktail to the vial and quantify the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the enzyme activity based on the specific activity of the [14C]this compound-CoA and the amount of radioactivity incorporated into the product per unit time and per amount of protein.

Fluorescent Acyltransferase Assay

This method offers a non-radioactive alternative by using a fluorescently labeled this compound-CoA analog, such as NBD-oleoyl-CoA.

Materials:

  • Enzyme source

  • NBD-oleoyl-CoA

  • Acyl acceptor substrate

  • Assay Buffer

  • Reaction termination solution (e.g., Isopropanol:Heptane:Water, 80:20:2 v/v/v)

  • TLC plate and developing solvent

  • Fluorescence imager

Procedure:

  • Reaction Setup and Incubation: The reaction is set up and incubated similarly to the radiometric assay, but with NBD-oleoyl-CoA as the acyl donor.[25]

  • Lipid Extraction and TLC: Terminate the reaction and extract the lipids as described above.

  • Fluorescence Detection: After developing and drying the TLC plate, visualize and quantify the fluorescent product band using a fluorescence imager with appropriate excitation and emission wavelengths for the NBD fluorophore.

  • Quantification: Generate a standard curve using known amounts of a fluorescent lipid standard to quantify the amount of product formed. Calculate the enzyme activity.

Experimental and Analytical Workflows

Workflow for Characterizing a Novel Acyltransferase

The characterization of a newly identified acyltransferase that potentially utilizes this compound-CoA involves a systematic workflow to determine its substrate specificity, kinetic properties, and cellular function.

Acyltransferase_Characterization_Workflow start Start: Putative Acyltransferase Gene clone_express Clone and Express Gene (e.g., in E. coli, yeast, or mammalian cells) start->clone_express purify_enzyme Purify Recombinant Protein (e.g., affinity chromatography) clone_express->purify_enzyme cellular_localization Determine Subcellular Localization (e.g., immunofluorescence, subcellular fractionation) clone_express->cellular_localization activity_assay Initial Activity Screen (with this compound-CoA and potential acceptors) purify_enzyme->activity_assay substrate_specificity Determine Substrate Specificity (various acyl-CoAs and acceptors) activity_assay->substrate_specificity kinetic_analysis Kinetic Analysis (determine Km and Vmax for this compound-CoA) substrate_specificity->kinetic_analysis inhibitor_studies Inhibitor Studies (screen for and characterize inhibitors) kinetic_analysis->inhibitor_studies end End: Characterized Acyltransferase inhibitor_studies->end functional_studies Cellular Functional Studies (e.g., gene knockout/knockdown, overexpression) cellular_localization->functional_studies functional_studies->end

Workflow for the characterization of a novel acyltransferase.
Workflow for Enzyme Kinetic Analysis

Determining the kinetic parameters of an acyltransferase for this compound-CoA requires a systematic experimental setup and data analysis.

Enzyme_Kinetic_Workflow start Start: Purified Enzyme assay_optimization Optimize Assay Conditions (pH, temp, linear range) start->assay_optimization substrate_titration Vary [this compound-CoA] at saturating [Acceptor] assay_optimization->substrate_titration measure_initial_rates Measure Initial Reaction Rates (v₀) substrate_titration->measure_initial_rates data_plotting Plot v₀ vs. [this compound-CoA] measure_initial_rates->data_plotting michaelis_menten Fit Data to Michaelis-Menten Equation data_plotting->michaelis_menten lineweaver_burk Alternatively, use Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) data_plotting->lineweaver_burk determine_km_vmax Determine Km and Vmax michaelis_menten->determine_km_vmax lineweaver_burk->determine_km_vmax end End: Kinetic Parameters determine_km_vmax->end

Workflow for determining enzyme kinetic parameters.

Conclusion

This compound-CoA is a central player in lipid metabolism, serving as a key substrate for a multitude of acyltransferases that govern the synthesis of a diverse range of lipid molecules. The substrate preferences and kinetic properties of these enzymes are critical for maintaining cellular lipid homeostasis and for the generation of lipid second messengers. The methodologies and data presented in this guide offer a foundational resource for researchers investigating the roles of these enzymes in health and disease. Further elucidation of the specific roles of this compound-CoA-derived lipids in signaling and the development of specific inhibitors for these acyltransferases hold significant promise for therapeutic interventions in a variety of metabolic and proliferative disorders.

References

The Role of Oleoylethanolamide in Gut-Brain Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylethanolamide (OEA) is an endogenous lipid mediator that has garnered significant attention for its role in the regulation of feeding behavior and energy homeostasis. Synthesized in the proximal small intestine in response to dietary fats, OEA acts as a crucial signaling molecule in the complex communication network between the gut and the brain. This technical guide provides an in-depth overview of the core mechanisms of OEA signaling, its physiological effects, and the experimental methodologies used to investigate its function. We present quantitative data on its effects on food intake and related hormonal systems, detailed protocols for key experiments, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of obesity, metabolic disorders, and drug development.

Introduction: Oleoylethanolamide as a Gut-Derived Satiety Signal

The gut-brain axis is a bidirectional communication system that is fundamental to the regulation of energy balance. The small intestine, in particular, plays a pivotal role in this axis by releasing a variety of signaling molecules in response to nutrient ingestion. Among these is oleoylethanolamide (OEA), a naturally occurring ethanolamide of oleic acid.[1] Unlike endocannabinoids, OEA does not bind to cannabinoid receptors but instead exerts its effects through other molecular targets, primarily the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[1]

Upon the ingestion of dietary fats, OEA is synthesized and released by enterocytes in the duodenum and jejunum.[2] Its levels decrease during food deprivation and rise upon refeeding, suggesting a physiological role as a satiety signal.[2] OEA has been shown to reduce food intake by delaying the onset of the next meal, a mechanism distinct from that of other satiety factors that primarily reduce meal size. This unique mode of action makes OEA and its signaling pathways a promising area of investigation for the development of novel therapeutics for obesity and related metabolic disorders.

Biosynthesis and Metabolism of Oleoylethanolamide in the Intestine

The endogenous levels of OEA are tightly regulated by its biosynthesis and degradation, which are in turn influenced by nutrient availability.[2]

Biosynthesis: The primary pathway for OEA synthesis in the enterocytes of the small intestine begins with the enzymatic transfer of oleic acid from phosphatidylcholine to phosphatidylethanolamine, forming N-oleoyl-phosphatidylethanolamine (NOPE). This reaction is catalyzed by a calcium-dependent N-acyltransferase. Subsequently, NOPE is hydrolyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to yield OEA.

Degradation: The signaling actions of OEA are terminated through enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), which breaks down OEA into oleic acid and ethanolamine. A second enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to OEA degradation. The expression and activity of both NAPE-PLD and FAAH are regulated by feeding and fasting states, ensuring a dynamic control of OEA levels in the gut.[2]

OEA_Metabolism Enterocyte Enterocyte Phosphatidylcholine Phosphatidylcholine N-Acyltransferase N-Acyltransferase Phosphatidylcholine->N-Acyltransferase Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylethanolamine->N-Acyltransferase NOPE N-Oleoyl-phosphatidylethanolamine N-Acyltransferase->NOPE Biosynthesis NAPE-PLD NAPE-PLD NOPE->NAPE-PLD OEA Oleoylethanolamide NAPE-PLD->OEA FAAH / NAAA FAAH / NAAA OEA->FAAH / NAAA Degradation Oleic Acid + Ethanolamine Oleic Acid + Ethanolamine FAAH / NAAA->Oleic Acid + Ethanolamine

Figure 1: Biosynthesis and degradation of OEA in the small intestine.

Molecular Mechanisms of OEA-Mediated Gut-Brain Signaling

OEA exerts its influence on appetite and energy metabolism through multiple signaling pathways that originate in the gut and relay information to the brain.

The PPAR-α-Vagal Afferent Pathway

The primary and most well-characterized mechanism of OEA action involves the activation of PPAR-α, a nuclear receptor highly expressed in the small intestine.[1]

  • PPAR-α Activation: OEA, being lipophilic, can enter the enterocytes and bind to and activate PPAR-α.

  • Vagal Nerve Signaling: This activation in the intestinal mucosa initiates a signal that is transmitted to the brain via the vagal afferent nerves. The exact mechanism by which PPAR-α activation stimulates the vagal nerve is still under investigation but is thought to involve the modulation of local signaling molecules.

  • Brainstem and Hypothalamic Processing: The vagal signal is relayed to the nucleus of the solitary tract (NTS) in the brainstem. From the NTS, the signal is further transmitted to hypothalamic nuclei, including the paraventricular nucleus (PVN) and the supraoptic nucleus (SON).

  • Neurotransmitter Release: This leads to the activation of specific neuronal populations and the release of neurotransmitters that promote satiety, most notably oxytocin (B344502).[3]

OEA_PPARa_Vagal_Pathway cluster_gut Small Intestine cluster_brain Brain OEA OEA Enterocyte Enterocyte PPAR-α PPAR-α Enterocyte->PPAR-α binds & activates Vagal Afferent Nerve Vagal Afferent Nerve PPAR-α->Vagal Afferent Nerve signals to NTS Nucleus of the Solitary Tract Hypothalamus\n(PVN/SON) Hypothalamus (PVN/SON) NTS->Hypothalamus\n(PVN/SON) Oxytocin Release Oxytocin Release Hypothalamus\n(PVN/SON)->Oxytocin Release Satiety Satiety Oxytocin Release->Satiety Vagal Afferent Nerve->NTS OEA_GPR119_Pathway cluster_gut Small Intestine OEA OEA L-cell Enteroendocrine L-cell GPR119 GPR119 L-cell->GPR119 binds & activates GLP-1 Secretion GLP-1 Secretion GPR119->GLP-1 Secretion Vagal Afferent Nerve Vagal Afferent Nerve GLP-1 Secretion->Vagal Afferent Nerve Brain Brain GLP-1 Secretion->Brain systemic action Vagal Afferent Nerve->Brain Satiety Satiety Brain->Satiety LCMS_Workflow Lipid Extraction 2. Liquid-Liquid Extraction with chloroform (B151607) and water Phase Separation 3. Centrifugation & Collection of the lower organic phase Lipid Extraction->Phase Separation Drying & Reconstitution 4. Evaporation under nitrogen and reconstitution in mobile phase Phase Separation->Drying & Reconstitution UPLC-MS/MS Analysis 5. UPLC-MS/MS Analysis (C18 column, gradient elution, positive ion mode) Drying & Reconstitution->UPLC-MS/MS Analysis Data Analysis 6. Quantification (based on standard curve and internal standard) UPLC-MS/MS Analysis->Data Analysis

References

Oleoyl-L-carnitine and its involvement in cellular signaling.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oleoyl-L-carnitine and its Involvement in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound-L-carnitine (C18:1) is a long-chain acylcarnitine, an ester formed from L-carnitine and oleic acid. Its canonical role is critical for cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] However, emerging evidence has illuminated the involvement of this compound-L-carnitine and other long-chain acylcarnitines in a variety of cellular signaling pathways. Dysregulation of its levels is associated with numerous pathophysiological states, including insulin (B600854) resistance, inflammation, and cardiovascular disease.[2][3] This technical guide provides a comprehensive overview of this compound-L-carnitine's function, its impact on key signaling cascades, quantitative data from relevant studies, and detailed experimental protocols to investigate its effects.

Core Metabolic Function: The Carnitine Shuttle

The primary physiological role of this compound-L-carnitine is as an indispensable intermediate in the carnitine shuttle system. This system facilitates the transport of long-chain fatty acids like oleic acid from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[2][4] The process involves three key enzymatic steps:

  • Activation: In the cytoplasm, oleic acid is activated to this compound-CoA.

  • Transesterification: Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the This compound (B10858665) group from CoA to L-carnitine, forming this compound-L-carnitine.[2][5]

  • Translocation and Re-esterification: this compound-L-carnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2][6] Inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts this compound-L-carnitine back to this compound-CoA and L-carnitine. The regenerated this compound-CoA can then enter the β-oxidation pathway to produce acetyl-CoA for the TCA cycle.[2][5]

As I am unable to render images, the following DOT script is provided to generate a diagram of the Carnitine Shuttle pathway for visualization.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix OleoylCoA_cyto This compound-CoA CPT1 CPT1 OleoylCoA_cyto->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 CoA_cyto CoA CPT1->CoA_cyto Oleoyl_L_Carnitine_inter This compound-L-carnitine CPT1->Oleoyl_L_Carnitine_inter CACT CACT CACT->Oleoyl_L_Carnitine_inter transport CPT2 CPT2 OleoylCoA_mito This compound-CoA CPT2->OleoylCoA_mito LCarnitine_mito L-Carnitine CPT2->LCarnitine_mito BetaOxidation β-Oxidation OleoylCoA_mito->BetaOxidation CoA_mito CoA CoA_mito->CPT2 Oleoyl_L_Carnitine_inter->CACT Oleoyl_L_Carnitine_inter->CPT2

Caption: The Carnitine Shuttle pathway for transporting long-chain fatty acids.

Involvement in Cellular Signaling

Beyond its metabolic role, this compound-L-carnitine and other long-chain acylcarnitines are emerging as signaling molecules that can modulate key cellular processes, particularly under conditions of metabolic stress.

Pro-inflammatory Signaling

Elevated levels of long-chain acylcarnitines can trigger pro-inflammatory responses in various cell types, including macrophages.[1][3] This involves the activation of critical signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, culminating in the production and secretion of inflammatory cytokines like TNF-α and MIP-2.[1][3] The accumulation of these metabolites is a contributing factor to the chronic low-grade inflammation characteristic of metabolic syndrome.[2]

As I am unable to render images, the following DOT script is provided to generate a diagram of a simplified inflammatory signaling pathway.

Inflammatory_Signaling OLC ↑ this compound-L-carnitine (and other LCACs) MAPK MAPK Pathway (e.g., p38, JNK) OLC->MAPK NFkB NF-κB Pathway OLC->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MIP-2) Transcription->Cytokines Inflammation Cellular Inflammation Cytokines->Inflammation

Caption: Inflammatory signaling cascade activated by long-chain acylcarnitines (LCACs).

Insulin Signaling

The accumulation of long-chain acylcarnitines in insulin-sensitive tissues like skeletal muscle is strongly associated with the development of insulin resistance.[2][3] These metabolites are thought to impair the insulin signaling pathway. For instance, studies using other long-chain acylcarnitines have demonstrated a significant decrease in the insulin-stimulated phosphorylation of key downstream effectors like Akt (Protein Kinase B), a crucial step for glucose uptake and metabolism.[3] While L-carnitine supplementation itself has been shown to improve insulin sensitivity in some contexts, the buildup of specific acylcarnitine species like this compound-L-carnitine due to incomplete fatty acid oxidation is considered detrimental.[7][8][9]

Protein Kinase C (PKC) Activation

While direct studies on this compound-L-carnitine are limited, its constituent fatty acid, oleic acid, is a known activator of Protein Kinase C (PKC).[10] Furthermore, studies on acetyl-L-carnitine, a short-chain acylcarnitine, have demonstrated its ability to activate PKC, particularly the gamma isoform (PKCγ), and increase the activity of particulate (membrane-bound) PKC in the brain cortex.[11][12] It is plausible that this compound-L-carnitine, through its this compound moiety, could similarly modulate PKC activity, a family of kinases central to numerous signaling pathways regulating cell growth, differentiation, and apoptosis.

Intracellular Calcium Homeostasis

L-carnitine and its derivatives can influence intracellular calcium ([Ca2+]i) signaling. L-carnitine has been shown to restore Ca2+ homeostasis in aging cardiomyocytes by reducing resting [Ca2+]i levels and increasing the amplitude of Ca2+ transients, which enhances contractility.[13] It can also prevent doxorubicin-induced increases in diastolic [Ca2+]i.[14] In human osteoblasts, L-carnitine activates CaMKII, a key downstream effector of calcium signaling.[15] Propionyl-L-carnitine has been observed to interact with L-type calcium channels in human heart sarcolemma.[16] These findings suggest that acylcarnitines can modulate cellular function by influencing Ca2+ handling and signaling pathways.

PPAR Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are key regulators of fatty acid metabolism.[17] L-carnitine and its agonists have been shown to interact with PPAR signaling. For example, combined therapy with a PPARα agonist (fenofibrate) and L-carnitine can rescue lipotoxic cardiomyopathy by improving cardiac energy and lipid metabolism.[17] L-carnitine and fenofibrate (B1672516) also cooperatively regulate the transcription of Carnitine Acetyltransferase (CrAT), indicating a nutrigenomic interplay.[18] This suggests that the metabolic state, reflected by acylcarnitine levels, can influence gene expression through PPAR-mediated pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on acylcarnitines.

Table 1: Effects of Acylcarnitines on Inflammatory and Insulin Signaling In Vitro

Cell Type Compound Concentration Measured Parameter Result Reference
RAW 264.7 (Murine Macrophage) L-C14 Carnitine 25 µM TNFα Secretion ~3-fold increase vs. vehicle [3]
RAW 264.7 (Murine Macrophage) L-C14 Carnitine 25 µM MIP2 Secretion ~20-fold increase vs. vehicle [3]

| C2C12 (Murine Myotubes) | C16:0 Acylcarnitine | 25 µM | Insulin-stimulated p-Akt (Ser473) | ~50% decrease vs. insulin-only control |[3] |

Table 2: Serum this compound-L-carnitine (C18:1) Concentrations in Human Health and Disease

Group Oleoylcarnitine (C18:1) Concentration (µM) Reference
Lean 0.17 ± 0.02 [19]
Obese 0.26 ± 0.03* [19]
Chronic Coronary Syndrome 0.28 (0.21 - 0.36) [19]
Acute Coronary Syndrome (ACS) 0.25 (0.19 - 0.32) [19]
ST-Segment Elevation Myocardial Infarction (STEMI) 0.23 (0.17 - 0.29)** [19]

*Data presented as mean ± SEM. **Data presented as median (interquartile range).

Table 3: Typical Analytical Parameters for Long-Chain Acylcarnitine Analysis by LC-MS/MS

Parameter Typical Value Reference
Linearity Range 5 - 200 ng/mL [20]
Limit of Detection (LOD) ~0.5 ng/mL [20]
Limit of Quantification (LOQ) ~1.5 ng/mL [20]
Recovery >88% [20]
Inter-day Precision (RSD) <15% [20]

| Intra-day Precision (RSD) | <10% |[20] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological effects of this compound-L-carnitine.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxicity of this compound-L-carnitine on a cell population.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO2).[1]

    • Prepare serial dilutions of this compound-L-carnitine in culture medium (e.g., 1-100 µM). Include a vehicle-only control (e.g., DMSO).[1]

    • Remove the existing medium and add 100 µL of the this compound-L-carnitine dilutions or vehicle control to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[1]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.[1]

Western Blotting for Signaling Protein Analysis
  • Objective: To quantify changes in the expression or phosphorylation state of key signaling proteins (e.g., p-Akt, total Akt).

  • Protocol:

    • Culture cells to the desired confluency and treat with this compound-L-carnitine (e.g., 10-50 µM) for various durations (e.g., 15, 30, 60 minutes).[1]

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[21]

    • Determine the protein concentration of the lysates using a BCA assay.[21]

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][21]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.[1][21]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.[21]

NF-κB Luciferase Reporter Assay
  • Objective: To determine if this compound-L-carnitine activates the NF-κB signaling pathway.

  • Protocol:

    • Culture cells (e.g., RAW 264.7 macrophages) in DMEM with 10% FBS.[21]

    • Transiently co-transfect cells with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.[21]

    • After 24 hours, treat cells with various concentrations of this compound-L-carnitine or a positive control (e.g., LPS) for a specified time (e.g., 6 hours).[21]

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activity in the cell lysates using a luminometer.[21]

    • Normalize the NF-κB-dependent (firefly) luciferase activity to the control (Renilla) luciferase activity.

    • Express results as fold induction over the vehicle-treated control.[21]

CPT1 Enzyme Activity Assay
  • Objective: To measure the direct effect of this compound-L-carnitine on CPT1 enzyme activity.

  • Protocol:

    • Prepare a reaction mixture containing reaction buffer (e.g., 120 mM KCl, 25 mM Tris-HCl pH 7.4, 1 mM EGTA), fatty acid-free BSA, and isolated mitochondria or cell homogenate (20-50 µg protein).[22]

    • Add various concentrations of the test compound (this compound-L-carnitine).

    • Pre-incubate the mixture for 5-10 minutes at 37°C.[22]

    • Initiate the reaction by adding a mixture of radiolabeled [³H]L-carnitine (final concentration 100-500 µM) and Palmitoyl-CoA (final concentration 50-100 µM).[22]

    • Incubate for 5-15 minutes at 37°C, ensuring the reaction is within the linear range of product formation.[22]

    • Stop the reaction by adding ice-cold 1 M HCl.[22]

    • Perform a butanol extraction to separate the radiolabeled acylcarnitine product from unreacted [³H]L-carnitine. The acylcarnitine partitions into the upper butanol phase.[22]

    • Measure the radioactivity of an aliquot of the butanol phase using a scintillation counter.

    • Calculate CPT1 activity as nmol of product formed per minute per mg of protein.[22]

Conclusion and Future Directions

This compound-L-carnitine, a central player in fatty acid metabolism, is now recognized as a potent signaling molecule. Its accumulation under conditions of metabolic imbalance can trigger pro-inflammatory pathways and impair insulin signaling, contributing to the pathophysiology of metabolic diseases. Conversely, the broader family of L-carnitine derivatives shows potential in modulating intracellular calcium and PKC signaling, suggesting complex and context-dependent roles. For researchers and drug development professionals, understanding these dual functions is critical. Future research should focus on dissecting the specific downstream targets of this compound-L-carnitine, clarifying its receptor interactions, and exploring therapeutic strategies to modulate its levels or its signaling consequences to combat metabolic and inflammatory disorders. The experimental protocols and quantitative data provided herein serve as a foundational resource for advancing these investigations.

References

Methodological & Application

Application Note: Synthesis of Oleoyl Chloride from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed protocols and comparative data for the synthesis of oleoyl (B10858665) chloride from oleic acid using common chlorinating agents.

Introduction

This compound chloride is a highly reactive and versatile intermediate in organic synthesis. As an acyl chloride derived from oleic acid, a monounsaturated omega-9 fatty acid, it serves as a crucial building block for the synthesis of a wide range of molecules, including surfactants, pharmaceutical intermediates, and other oleochemical derivatives.[1][2][3] The conversion of the carboxylic acid group of oleic acid into the more reactive acyl chloride functionality enables numerous subsequent reactions, such as esterification and amidation. This document outlines and compares several established methods for this conversion, providing detailed experimental protocols for the most common and efficient procedures.

General Reaction Scheme

The synthesis of this compound chloride involves the substitution of the hydroxyl (-OH) group of oleic acid's carboxyl moiety with a chlorine atom (-Cl). This is typically achieved by reacting oleic acid with a suitable chlorinating agent.

General Reaction: CH₃(CH₂)₇CH=CH(CH₂)₇COOH + Chlorinating Agent → CH₃(CH₂)₇CH=CH(CH₂)₇COCl + Byproducts

Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and triphosgene (B27547).[4][5][6][7]

Comparative Data of Synthetic Methods

The choice of chlorinating agent can significantly impact reaction conditions, yield, and the nature of the byproducts, which in turn affects the purification process.

Chlorinating AgentTypical SolventCatalystTypical YieldKey ByproductsReference
Thionyl Chloride (SOCl₂)Neat or NoneNone97-99% (crude)SO₂(g), HCl(g)[4]
Oxalyl Chloride ((COCl)₂)Hexane (B92381) or TolueneDMF (catalytic)~86%CO(g), CO₂(g), HCl(g)[4]
Phosphorus Trichloride (PCl₃)Neat or NoneNone~60%H₃PO₃ (phosphorous acid)[1][4]
TriphosgeneNoneDMFup to 95%CO₂(g), HCl(g)[8][9]

Physical and Spectroscopic Properties of this compound Chloride

Proper characterization of the final product is essential to confirm its identity and purity.

PropertyValueReference
Appearance Colorless to light yellow liquid[2]
Molecular Formula C₁₈H₃₃ClO[10]
Molecular Weight 300.91 g/mol
Boiling Point 180-185 °C / 1-2 mmHg; 193 °C / 4 mmHg[4]
Density 0.91 g/mL at 25 °C
Refractive Index n20/D 1.463; n25/D 1.4580–1.4613[4]
IR Spectroscopy Absence of broad O-H stretch (from COOH). Strong C=O stretch around 1800 cm⁻¹.[4]
¹H NMR Signals corresponding to the this compound backbone.[11]
¹³C NMR Signal for the carbonyl carbon (~174 ppm).[12]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound chloride using thionyl chloride and oxalyl chloride, which are among the most effective and commonly used reagents.

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂) - High Yield

This method is adapted from Organic Syntheses and is valued for its high crude yield and the convenient removal of gaseous byproducts.[4]

Materials:

  • Oleic acid (e.g., 70 g, 0.25 mol)

  • Thionyl chloride (SOCl₂)

  • Apparatus: Tangential reactor or standard round-bottom flask with dropping funnel and reflux condenser connected to a gas trap (for HCl and SO₂).

Procedure:

  • Setup: Assemble the reaction apparatus in a chemical fume hood. The glassware must be thoroughly dried to prevent hydrolysis of the reagents and product. A gas trap containing a sodium hydroxide (B78521) solution is essential to neutralize the toxic HCl and SO₂ gases produced.[13]

  • Reaction: Place oleic acid (70 g) into the dropping funnel. If using a standard setup, add excess thionyl chloride to the reaction flask and heat it to a gentle reflux.

  • Addition of Oleic Acid: Add the oleic acid dropwise from the funnel into the refluxing thionyl chloride over approximately 35-40 minutes.[4] The reaction is vigorous and produces gaseous byproducts.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The completion can be monitored by the cessation of gas evolution.

  • Purification:

    • Remove the excess thionyl chloride by distillation under reduced pressure.[4]

    • The residue is crude this compound chloride, which can be used for most applications without further purification (yields 97-99%).[4]

    • For a high-purity product, the crude material can be distilled under high vacuum (b.p. 180–185°/1–2 mm).[4]

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[14][15]

  • Always handle thionyl chloride in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]

  • The reaction generates toxic HCl and SO₂ gas, which must be neutralized in a gas trap.[13]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is effective under milder conditions than thionyl chloride and is also widely used. The byproducts are all gaseous, simplifying workup.[17]

Materials:

  • Oleic acid (e.g., 1.0 g, 3.54 mmol)

  • Oxalyl chloride (e.g., 2.0 mL, ~23 mmol)

  • Anhydrous solvent (e.g., hexane or toluene, 10 mL)

  • N,N-dimethylformamide (DMF, 1-2 drops, catalyst)

Procedure:

  • Setup: In a chemical fume hood, add oleic acid (1.0 g) and anhydrous hexane (10 mL) to a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (2.0 mL) to the stirred solution at room temperature. Gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: Stir the mixture at room temperature for 1.5-2 hours under a dry nitrogen atmosphere.

  • Purification:

    • Once the reaction is complete (gas evolution ceases), remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator.

    • The resulting residue is the desired this compound chloride, obtained as a colorless to light yellow oil.

    • Further purification can be achieved via high-vacuum distillation if required.

Safety Precautions:

  • Oxalyl chloride is corrosive, toxic, and moisture-sensitive. It decomposes to produce carbon monoxide and hydrogen chloride.

  • Perform all operations in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Ensure all glassware is scrupulously dried before use.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the key chemical transformations and the general laboratory workflow for the synthesis of this compound chloride.

ReactionMechanism Figure 1. Reaction Mechanism with Thionyl Chloride OleicAcid Oleic Acid (R-COOH) Intermediate Reactive Intermediate (R-CO-O-SOCl) OleicAcid->Intermediate + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate Product This compound Chloride (R-COCl) Intermediate->Product + Cl⁻ (from another SOCl₂) Byproducts Byproducts (SO₂ + HCl) Intermediate->Byproducts ChlorideIon Chloride Ion (Cl⁻)

Caption: Figure 1. Simplified mechanism for the conversion of oleic acid to this compound chloride using thionyl chloride.

Workflow Figure 2. General Experimental Workflow Start Start: Dry Glassware & Reagents Setup Assemble Reaction Apparatus (Fume Hood, Gas Trap) Start->Setup Reaction Combine Oleic Acid with Chlorinating Agent Setup->Reaction Reflux Heat/Stir (Allow reaction to complete) Reaction->Reflux Workup Remove Excess Reagent & Solvent (Distillation/Vacuum) Reflux->Workup Purification High-Vacuum Distillation (Optional, for high purity) Workup->Purification Product Final Product: This compound Chloride Workup->Product Crude Product Purification->Product Pure Product

References

Application Notes and Protocols for Oleoylethanolamide (OEA) Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of oleoylethanolamide (OEA), a naturally occurring lipid that regulates satiety and body weight, in rodent studies. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy in assessing the effects of OEA on food intake, body weight, and related metabolic parameters.

Data Presentation: Quantitative Summary of OEA Administration in Rodents

The following tables summarize key quantitative data from various rodent studies involving OEA administration, providing a comparative overview of dosages and routes of administration.

Table 1: Intraperitoneal (i.p.) Administration of OEA in Rodents

ParameterDosage RangeSpeciesKey FindingsReference(s)
Food Intake 5 - 20 mg/kgRats & MiceDose-dependent reduction in food intake, increased satiety.[1][2]
Body Weight 5 - 10 mg/kgRatsReduction in body weight gain with chronic administration.[2][3]
Lipid Metabolism 10 mg/kgRatsReduction in plasma triacylglycerols and transaminases in high-fat diet-fed rats.[4]
Thermogenesis 5 mg/kgRatsPotentiates the effect of β3-adrenergic stimulation, increasing energy expenditure.[3]

Table 2: Oral (p.o.) Administration of OEA in Rodents

ParameterDosage RangeVehicleSpeciesKey FindingsReference(s)
Food Intake 25 - 200 mg/kgGavage (saline/polyethylene glycol/Tween 80)RatsDose-dependent inhibition of food intake.[5][6]
Food Intake 25 - 50 mg/kgpH-sensitive enteric-coated capsulesRatsProfound and long-lasting inhibition of food intake.[5][7][8]
Food Intake 1 - 100 mg/kgOral gavageRatsSignificant dose-dependent reduction in food intake at 90 minutes.[9]
Food Intake 5 mg/mouseOral gavageMiceReduced food intake in mice fed a low oleic acid diet.[10]

Experimental Protocols

Detailed methodologies for key experiments involving OEA administration in rodents are provided below.

Protocol 1: Assessment of Food Intake Inhibition

Objective: To evaluate the effect of OEA on food consumption in free-feeding or food-deprived rodents.

Materials:

  • Oleoylethanolamide (OEA)

  • Vehicle for administration (e.g., saline/polyethylene glycol/Tween 80 (90/5/5, v/v/v) for i.p. or oral gavage)[4][6]

  • Standard rodent chow or high-fat diet

  • Metabolic cages for individual housing and food intake monitoring

  • Animal scale

Procedure:

  • Animal Acclimation: Individually house rodents in metabolic cages for at least 3 days to acclimate them to the new environment.[11]

  • Baseline Measurement: Measure and record the baseline 24-hour food intake and body weight for each animal before the start of the experiment.

  • OEA Preparation: Prepare a fresh solution of OEA in the chosen vehicle on each day of the experiment.[4]

  • Administration:

    • Intraperitoneal (i.p.): Administer the desired dose of OEA (e.g., 5-20 mg/kg) via i.p. injection.[2]

    • Oral Gavage: Administer the desired dose of OEA (e.g., 25-200 mg/kg) directly into the stomach using an oral gavage needle.[5]

    • Enteric-Coated Capsules: For targeted intestinal delivery, manually fill gelatin mini-capsules with OEA powder and coat them with a pH-sensitive polymer like cellulose (B213188) acetate (B1210297) hydrogen phthalate.[6]

  • Food Intake Monitoring: Immediately after administration, provide a pre-weighed amount of food. Measure and record food consumption at regular intervals (e.g., hourly for the first 4 hours, and then at 24 hours).[5][6]

  • Data Analysis: Analyze the cumulative food intake and total 24-hour food intake. Statistical analysis can be performed using one-way or two-way ANOVA followed by post-hoc tests like Dunnett's test for comparisons against a vehicle-treated control group.[5][6]

Protocol 2: Evaluation of Body Weight and Adiposity in a Diet-Induced Obesity (DIO) Model

Objective: To assess the long-term effects of OEA on body weight gain and fat mass in rodents fed a high-fat diet (HFD).

Materials:

  • OEA

  • Vehicle for administration

  • High-fat diet (e.g., 60 kcal% from fat)[11]

  • Low-fat control diet

  • Animal scale

  • Equipment for body composition analysis (e.g., DEXA or NMR)

Procedure:

  • Induction of Obesity: Feed rodents a high-fat diet for a period of 5-7 weeks to induce obesity. A control group should be fed a low-fat diet.[4][11]

  • Group Allocation: Once a significant difference in body weight is observed between the HFD and low-fat diet groups, divide the HFD-fed animals into treatment groups (e.g., vehicle control, OEA-treated).

  • Chronic OEA Administration: Administer OEA or vehicle daily at a specific time (e.g., 10 minutes before the dark cycle) for the duration of the study (e.g., 2-6 weeks).[3][4]

  • Monitoring:

    • Record body weight and food intake daily.[4]

    • Perform body composition analysis at the beginning and end of the treatment period to determine changes in fat mass and lean mass.

  • Tissue Collection: At the end of the study, euthanize the animals and collect blood for plasma analysis (e.g., triglycerides, cholesterol) and tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).[4]

  • Data Analysis: Analyze changes in body weight gain, cumulative food intake, and body composition over time. Use appropriate statistical tests, such as repeated measures ANOVA, to compare the different treatment groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway of OEA and a typical experimental workflow in rodent studies.

OEA_Signaling_Pathway cluster_extracellular Extracellular/Intestinal Lumen cluster_cellular Intestinal Cell cluster_nucleus Nucleus cluster_effects Physiological Effects OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Binds to & Activates Complex PPAR-α/RXR Heterodimer PPARa->Complex Forms Heterodimer with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Lipid Metabolism (Fatty Acid Oxidation) Gene_Expression->Lipid_Metabolism Satiety ↑ Satiety (Reduced Food Intake) Gene_Expression->Satiety

Caption: OEA signaling pathway via PPAR-α activation.

Experimental_Workflow Start Start: Rodent Acclimation (Individual Housing, 3-7 days) Diet Dietary Intervention (e.g., High-Fat Diet for 5-7 weeks) Start->Diet Grouping Randomized Grouping (Vehicle, OEA doses) Diet->Grouping Treatment Chronic OEA Administration (e.g., Daily i.p. or oral gavage) Grouping->Treatment Data_Collection Data Collection (Daily Body Weight & Food Intake) Treatment->Data_Collection Body_Comp Body Composition Analysis (e.g., DEXA/NMR at start and end) Treatment->Body_Comp Data_Collection->Body_Comp Endpoint Endpoint: Tissue & Blood Collection (Liver, Adipose, Plasma) Body_Comp->Endpoint Analysis Data Analysis (Biochemical assays, Gene expression) Endpoint->Analysis

Caption: Typical workflow for an OEA rodent study.

References

Application Note: Quantification of Oleoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-CoA is a critical intermediate in lipid metabolism, playing a central role in fatty acid synthesis, beta-oxidation, and the formation of complex lipids such as triglycerides and phospholipids. Accurate quantification of this compound-CoA in various tissues is essential for understanding metabolic pathways in both health and disease, and for the development of therapeutic agents targeting metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound-CoA in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the analysis of endogenous small molecules.

Principle

This method involves the extraction of this compound-CoA from tissue homogenates, followed by chromatographic separation using reversed-phase liquid chromatography and subsequent detection by tandem mass spectrometry. Quantification is achieved by Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode, which offers high selectivity and sensitivity. The characteristic neutral loss of 507 Da from the protonated molecular ion of acyl-CoAs is a common fragmentation pattern used for their detection[1][2]. An appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound-CoA standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS): [U-13C]this compound-CoA or Heptadecanoyl-CoA (C17:0-CoA)

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Water (LC-MS grade)

  • Reagents: Ammonium (B1175870) hydroxide (B78521) (NH4OH), Formic acid (FA), 5-Sulfosalicylic acid (SSA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Sample Preparation: Tissue Extraction

Two common and effective methods for the extraction of long-chain acyl-CoAs from tissues are presented below. The choice of method may depend on the tissue type and laboratory preference.

Method A: Acetonitrile/Isopropanol Extraction with SPE Purification [3]

  • Tissue Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue and keep it frozen on dry ice or in liquid nitrogen.

    • In a pre-chilled tube, add 1.5 mL of a cold acetonitrile/isopropanol mixture (3:1, v/v).

    • Add the frozen tissue and homogenize immediately for 30 seconds using a tissue homogenizer.

    • Add 0.5 mL of cold 0.1 M potassium phosphate (B84403) buffer (pH 6.7) and homogenize for another 30 seconds.

  • Centrifugation:

    • Vortex the homogenate for 5 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium hydroxide).

Method B: 5-Sulfosalicylic Acid (SSA) Precipitation [4][5]

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution containing the internal standard.

    • Homogenize immediately using a bead beater or ultrasonic homogenizer.

  • Incubation and Centrifugation:

    • Incubate the homogenate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: 10 mM Ammonium Hydroxide in 90% Acetonitrile / 10% Water.

    • Gradient: A typical gradient starts at 5-10% B, increases to 95-100% B over several minutes, holds for a few minutes, and then returns to the initial conditions for equilibration. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound-CoA: The precursor ion is the protonated molecule [M+H]+. The most common product ion results from the neutral loss of the phosphopantetheine moiety (507 Da). The specific m/z values should be confirmed by direct infusion of an this compound-CoA standard. For example, a potential transition is m/z 1032.6 → 525.5[4].

      • Internal Standard (e.g., C17:0-CoA): m/z 1020.6 → 513.3[4].

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity of this compound-CoA and the internal standard.

Data Presentation

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of long-chain acyl-CoAs, including this compound-CoA, from various published methods. Direct comparisons should be made with caution due to variations in instrumentation, matrices, and specific protocols.

AnalyteMethod HighlightsTissue/MatrixLinearity (r²)LOD (Limit of Detection)LOQ (Limit of Quantification)Recovery (%)Reference
This compound-CoAUPLC-MS/MS, NH4OH gradientHuman Skeletal Muscle>0.999Not ReportedNot ReportedNot Reported[4]
Long-Chain Acyl-CoAs (including C18:1)Online SPE-LC-MS/MS, NH4OH gradientRat LiverNot ReportedNot ReportedNot Reported94.8 - 110.8 (Accuracy)[1][6]
Long-Chain Acyl-CoAs (including C18:1)LC-ESI-MS/MSMammalian Cells>0.98~10 fmol (in matrix)~10 fmol (in matrix)Not Reported[7]
This compound-CoALC-MS/MSNot Specified>0.990.44 pmol1.46 pmolNot Reported[8]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_method_a Method A tissue Tissue Sample (20-50 mg) homogenization Homogenization (e.g., ACN/IPA or SSA) tissue->homogenization centrifugation Centrifugation (16,000 x g, 4°C) homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional, for ACN/IPA method) supernatant->spe ACN/IPA Extract lcms LC-MS/MS Analysis (C18 column, ESI+, MRM) supernatant->lcms SSA Extract evaporation Evaporation & Reconstitution spe->evaporation evaporation->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for this compound-CoA Quantification in Tissues.

Signaling Pathway Context

lipid_metabolism fatty_acids Free Fatty Acids (e.g., Oleic Acid) oleoyl_coa This compound-CoA fatty_acids->oleoyl_coa Activation acsl Acyl-CoA Synthetase beta_oxidation Beta-Oxidation oleoyl_coa->beta_oxidation Energy Production complex_lipids Complex Lipid Synthesis (Triglycerides, Phospholipids) oleoyl_coa->complex_lipids Storage & Membranes elongation Fatty Acid Elongation oleoyl_coa->elongation Chain Modification

Caption: Central Role of this compound-CoA in Lipid Metabolism.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound-CoA in tissue samples. Careful sample preparation is crucial for accurate results, and the choice of extraction method should be validated for the specific tissue type being analyzed. The use of a suitable internal standard is mandatory for reliable quantification. This application note serves as a comprehensive guide for researchers aiming to investigate the role of this compound-CoA in various physiological and pathological processes.

References

Application Notes and Protocols for the Synthesis of Novel Esters Using Oleoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) chloride is a highly reactive acyl chloride derived from oleic acid, a monounsaturated omega-9 fatty acid. Its reactivity makes it a valuable reagent in organic synthesis, particularly for the esterification of alcohols to produce novel this compound esters. These esters are of significant interest in various fields, including drug development, where they can be used to create lipophilic prodrugs to enhance bioavailability, and in materials science for the synthesis of novel surfactants and lubricants.[1][2][3][4] This document provides detailed protocols and application notes for the synthesis of novel esters using this compound chloride.

Applications in Drug Development and Research

The incorporation of an this compound group into a parent drug molecule can significantly alter its physicochemical properties. By converting a hydrophilic drug into a more lipophilic ester prodrug, its ability to cross cell membranes can be improved, potentially leading to enhanced oral absorption and targeted tissue distribution.[2][3][5] Ester prodrugs can be designed to be hydrolyzed by endogenous esterases, releasing the active drug at the desired site of action.[4][5] Furthermore, the this compound moiety itself may confer biological activity or influence the formulation properties of the final product.

Experimental Protocols

A. Synthesis of this compound Chloride from Oleic Acid

Prior to the synthesis of novel esters, high-purity this compound chloride is required. It can be synthesized from oleic acid using various chlorinating agents.[6][7]

Materials:

  • Oleic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve oleic acid in an anhydrous solvent.

  • Slowly add thionyl chloride or oxalyl chloride dropwise to the solution at room temperature. A common method involves using thionyl chloride, which reacts with oleic acid to form this compound chloride and the gaseous byproducts sulfur dioxide and hydrogen chloride.[7][8][9]

  • After the addition is complete, gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude this compound chloride can be purified by vacuum distillation to yield a water-white product.[7] A yield of 86% has been reported using oxalyl chloride in carbon tetrachloride.[7]

B. General Protocol for the Synthesis of Novel this compound Esters

This protocol describes a general method for the esterification of an alcohol with this compound chloride. The reaction is a nucleophilic acyl substitution where the alcohol attacks the electrophilic carbonyl carbon of the this compound chloride, leading to the formation of an ester and hydrogen chloride.[10][11] The presence of a base is often required to neutralize the HCl byproduct.[1][9]

Materials:

  • This compound chloride

  • Alcohol of interest (e.g., sterol, polyphenol, drug molecule with a hydroxyl group)

  • Anhydrous solvent (e.g., dichloromethane, pyridine)

  • Base (e.g., pyridine (B92270), triethylamine)

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the alcohol of interest in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric equivalent or a slight excess of a base, such as pyridine or triethylamine, to the solution.[1][12]

  • Cool the mixture in an ice bath.

  • Slowly add this compound chloride (typically a 1.1:1 to 1.5:1 molar ratio of this compound chloride to alcohol) to the stirred solution.[6][12]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

  • Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester product by silica gel column chromatography.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of esters using this compound chloride.

Table 1: Reaction Conditions for this compound Ester Synthesis

Alcohol SubstrateMolar Ratio (this compound Chloride:Alcohol)BaseSolventTemperature (°C)Reaction Time (hours)Conversion/Yield (%)Reference
4,4-dimethylsterols1.1:1PyridineNot specified40199.27[12][13]
Chlorogenic acid1.5:1Not specifiedNot specified250.3376.62[6]
General AlcoholsNot specifiedPyridine/TriethylamineAnhydrousRoom TemperatureNot specifiedNot specified[1]
Cholesterol2:1Sodium tert-butoxide1,4-dioxane100 (Microwave)2Good to high yields[14]

Table 2: Characterization Data for Novel this compound Esters

Characterization TechniqueInformation ObtainedReference
Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR)Identification of the ester carbonyl group.[12]
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)Determination of molecular weight and purity.[12]
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of the ester product.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of fatty acid esters.[15]

Visualizations

General Workflow for Novel this compound Ester Synthesis

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Alcohol in Anhydrous Solvent B Add Base (e.g., Pyridine) A->B C Cool Mixture (Ice Bath) B->C D Add this compound Chloride (Dropwise) C->D E Stir at Room Temperature (2-24h) D->E F Quench Reaction (Water/Dilute Acid) E->F G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS, IR) J->K

Caption: General experimental workflow for the synthesis of novel esters.

Nucleophilic Acyl Substitution Mechanism

G Figure 2: Reaction Mechanism cluster_reactants Figure 2: Reaction Mechanism cluster_products Figure 2: Reaction Mechanism OleoylChloride This compound Chloride (R-CO-Cl) Alcohol Alcohol (R'-OH) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack Ester This compound Ester (R-CO-OR') Intermediate->Ester Elimination of Cl- HCl Hydrogen Chloride (HCl)

Caption: Nucleophilic acyl substitution mechanism for ester formation.

References

Measuring Oleoylethanolamide (OEA) Activity: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers and Drug Development Professionals

Oleoylethanolamide (OEA) is an endogenous lipid mediator with significant potential in therapeutic applications, particularly in the regulation of appetite, inflammation, and metabolism. As a high-affinity agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the G protein-coupled receptor 119 (GPR119), OEA's biological activities are diverse and of great interest to the scientific community. This document provides detailed application notes and experimental protocols for robust and reproducible cell-based assays to quantify OEA activity, aiding in the discovery and development of novel therapeutics targeting these pathways.

Introduction to OEA and its Cellular Targets

OEA's primary mechanisms of action are mediated through the activation of PPAR-α and GPR119.

  • PPAR-α: A ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation. OEA binding to PPAR-α leads to the transcriptional regulation of target genes involved in fatty acid oxidation and anti-inflammatory responses.

  • GPR119: A Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. OEA activation of GPR119 stimulates the production of cyclic AMP (cAMP), leading to the secretion of glucagon-like peptide-1 (GLP-1) and insulin, which are critical for glucose homeostasis.

This guide details protocols for assays designed to measure the activation of these two key receptors and the downstream cellular responses.

Key Cell-Based Assays for OEA Activity

Several cell-based assays are essential for characterizing the activity of OEA and its analogs. These include:

  • PPAR-α Reporter Gene Assay: To quantify the transcriptional activation of PPAR-α.

  • GPR119-Mediated cAMP Accumulation Assay: To measure the activation of the GPR119 receptor.

  • GPR119-Mediated Calcium Mobilization Assay: An alternative method to assess GPR119 activation.

  • Anti-Inflammatory Activity Assay in THP-1 Cells: To evaluate the functional anti-inflammatory effects of OEA.

PPAR-α Reporter Gene Assay

This assay measures the ability of OEA to activate PPAR-α, leading to the expression of a reporter gene (e.g., luciferase).

Signaling Pathway

PPAR_alpha_pathway OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Reporter Reporter Gene (e.g., Luciferase) PPRE->Reporter Promotes Transcription Light Light Emission Reporter->Light Produces Light

OEA activates the PPAR-α signaling cascade.
Experimental Protocol

Materials:

  • HEK293T cells

  • DMEM with 10% FBS, Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine LTX with PLUS Reagent

  • Plasmids: pCMV-hPPARα (human PPAR-α expression vector), pPPRE-Luc (luciferase reporter with PPRE), pRL-SV40 (Renilla luciferase for normalization)

  • OEA stock solution (in DMSO)

  • Dual-Glo Luciferase Assay System

  • 96-well cell culture plates (white, clear bottom)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a DNA-lipid complex in Opti-MEM containing the PPAR-α expression vector, PPRE-luciferase reporter vector, and a normalization control vector (e.g., Renilla luciferase).

    • Incubate the transfection complex at room temperature for 25 minutes.

    • Add 20 µL of the complex to each well.

    • Incubate for 4-6 hours at 37°C.

  • OEA Treatment:

    • Prepare serial dilutions of OEA in serum-free DMEM. The final DMSO concentration should be ≤ 0.1%.

    • After the transfection incubation, replace the medium with 100 µL of the OEA dilutions.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add Dual-Glo Luciferase Reagent to each well and measure firefly luciferase activity using a luminometer.

    • Add Dual-Glo Stop & Glo Reagent to each well and measure Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log of the OEA concentration to determine the EC50 value.

Data Presentation
CompoundCell LineAssay TypeEC50 (nM)
OEACV-1PPAR-α Transactivation8
GW7647 (Control)CV-1PPAR-α Transactivation-

Note: EC50 values can vary depending on the specific cell line and assay conditions.

GPR119-Mediated cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following the activation of the Gαs-coupled GPR119 receptor by OEA.

Signaling Pathway

GPR119_cAMP_pathway OEA Oleoylethanolamide (OEA) GPR119 GPR119 Receptor OEA->GPR119 Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., GLP-1 Secretion) PKA->Downstream

OEA stimulates cAMP production via GPR119.
Experimental Protocol

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • DMEM with 10% FBS, Penicillin-Streptomycin

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • IBMX (3-isobutyl-1-methylxanthine) solution

  • OEA stock solution (in DMSO)

  • Forskolin (B1673556) (positive control)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well microplates (white)

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a suitable density and culture until they reach 80-90% confluency.

  • Cell Preparation:

    • Aspirate the culture medium and wash the cells with stimulation buffer.

    • Add stimulation buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well.

    • Incubate for 30 minutes at 37°C.

  • OEA Treatment:

    • Prepare serial dilutions of OEA and forskolin in stimulation buffer.

    • Add the compounds to the respective wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol of the chosen kit.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Measurement and Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Generate a cAMP standard curve.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log of the OEA concentration to determine the EC50 value.[1][2]

Data Presentation
CompoundCell LineAssay TypeEC50 (µM)
OEACOS-7 (GPR119 transfected)cAMP Accumulation4.9
AR231453 (Control)COS-7 (GPR119 transfected)cAMP Accumulation0.03

Note: Data from Hassing et al. (2016). EC50 values can vary based on experimental conditions.

GPR119-Mediated Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon GPR119 activation. This is often achieved by co-expressing a promiscuous Gα protein (like Gα16) that couples GPCR activation to the calcium signaling pathway.[3]

Experimental Workflow

Calcium_Mobilization_Workflow Start Seed GPR119 & Gα16 co-transfected cells Load Load cells with Fluo-4 AM dye Start->Load Wash Wash to remove extracellular dye Load->Wash Add_OEA Add OEA (agonist) Wash->Add_OEA Measure Measure fluorescence kinetics (e.g., with FLIPR) Add_OEA->Measure Analyze Analyze data and determine EC50 Measure->Analyze THP1_Workflow Seed Seed THP-1 monocytes Differentiate Differentiate with PMA (72h) Seed->Differentiate Rest Rest in PMA-free medium (24h) Differentiate->Rest Treat Treat with OEA Rest->Treat Stimulate Stimulate with LPS (e.g., 24h) Treat->Stimulate Collect Collect supernatant Stimulate->Collect ELISA Measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA Collect->ELISA

References

Application of Oleoyl-L-Carnitine in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-L-carnitine (C18:1) is a long-chain acylcarnitine, an ester of carnitine and oleic acid, that is a pivotal intermediate in cellular energy metabolism.[1] It is integral to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and ATP production.[1][2] The study of this compound-L-carnitine and other acylcarnitines through lipidomics serves as a robust tool for investigating mitochondrial function and identifying metabolic dysregulation.[1] Altered concentrations of this compound-L-carnitine have been implicated in a variety of pathologies, including cardiovascular disease, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain inborn errors of metabolism, positioning it as a significant biomarker in clinical and pharmaceutical research.[1][3][4]

Core Metabolic Function: The Carnitine Shuttle

The primary physiological role of this compound-L-carnitine is tied to the carnitine shuttle system, which is essential for the mitochondrial oxidation of long-chain fatty acids. This multi-step process is facilitated by a series of enzymes. In the cytoplasm, oleic acid is first activated to this compound-CoA by long-chain acyl-CoA synthetases.[5] Subsequently, Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, converts this compound-CoA to this compound-L-carnitine.[5] this compound-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by Carnitine-Acylcarnitine Translocase (CACT).[5] Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2) converts this compound-L-carnitine back to this compound-CoA, releasing free carnitine.[5] The regenerated this compound-CoA can then enter the β-oxidation pathway to generate acetyl-CoA, which fuels the Krebs cycle and oxidative phosphorylation for ATP synthesis.

Diagram 1: The Carnitine Shuttle Pathway for this compound-L-carnitine.

This compound-L-carnitine in Disease and as a Biomarker

Elevated levels of this compound-L-carnitine and other long-chain acylcarnitines are often associated with metabolic diseases. This accumulation can indicate incomplete fatty acid oxidation and is considered a marker of insulin (B600854) resistance, as insulin typically inhibits CPT1-dependent fatty acid metabolism.[6]

Cardiovascular Disease: Studies have shown a strong association between elevated plasma levels of long-chain acylcarnitines, including oleoylcarnitine (B228390), and cardiovascular mortality in patients on hemodialysis.[7] Oleoylcarnitine was identified as a significant predictor of 1-year cardiovascular death, and its addition to clinical variables improved risk prediction.[7]

Non-Alcoholic Fatty Liver Disease (NAFLD): In patients with NAFLD, serum levels of acylcarnitines, including this compound-L-carnitine, have been observed to increase with the progression of liver fibrosis.[4] Furthermore, this compound-L-carnitine has been identified as a potential oncometabolite that may contribute to the properties of hepatocellular carcinoma cells.[4]

Table 1: this compound-L-carnitine as a Biomarker in Disease

Disease StateSample TypeObservationReference
Cardiovascular Mortality in Hemodialysis PatientsPlasmaIncreased oleoylcarnitine levels associated with higher odds of 1-year cardiovascular death.[7]
Non-Alcoholic Fatty Liver Disease (NAFLD)SerumAcylcarnitine levels, including this compound-L-carnitine, increase with fibrosis progression.[4]
Heart FailureSerumThis compound L-carnitine >300 nmol/L increased the prediction of all-cause mortality independently.[8]
Chronic Kidney Disease / End-Stage Renal DiseasePlasmaIncreased plasma levels of this compound-L-carnitine.[9]

This compound-L-carnitine as a Signaling Molecule

Beyond its role as a metabolic intermediate, this compound-L-carnitine can also function as a signaling molecule, particularly in the context of inflammation and neurotransmission.

Inflammatory Signaling: Long-chain acylcarnitines have been shown to induce the phosphorylation of key members of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as JNK and ERK.[10] This suggests a role for this compound-L-carnitine in modulating cellular processes like proliferation, differentiation, and apoptosis.

Neurotransmission: this compound-L-carnitine has been identified as a potent and selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2), with an IC50 of 340 nM.[9][11][12] GlyT2 is responsible for regulating extracellular glycine concentrations in the central nervous system.[12] As inhibitors of GlyT2 have shown analgesic potential, this compound-L-carnitine represents a novel endogenous modulator with potential implications for pain management.[11][12]

Signaling_Pathways cluster_inflammatory Inflammatory Signaling cluster_neurotransmission Neurotransmission This compound-L-carnitine_inflam This compound-L-carnitine MAPK_Pathway MAPK Pathway (JNK, ERK) This compound-L-carnitine_inflam->MAPK_Pathway Cellular_Responses Proliferation, Differentiation, Apoptosis MAPK_Pathway->Cellular_Responses This compound-L-carnitine_neuro This compound-L-carnitine GlyT2 Glycine Transporter 2 (GlyT2) This compound-L-carnitine_neuro->GlyT2 Glycine_Uptake Inhibition of Glycine Uptake GlyT2->Glycine_Uptake LCMS_Workflow Sample_Preparation 1. Sample Preparation (Plasma/Serum) Protein_Precipitation 2. Protein Precipitation (Ice-cold Methanol + IS) Sample_Preparation->Protein_Precipitation Derivatization 3. Derivatization (n-butanol with acetyl chloride) Protein_Precipitation->Derivatization Evaporation_Reconstitution 4. Evaporation & Reconstitution Derivatization->Evaporation_Reconstitution LCMS_Analysis 5. LC-MS/MS Analysis Evaporation_Reconstitution->LCMS_Analysis Data_Analysis 6. Data Analysis & Quantification LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for the Purification of Synthetic Oleoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) chloride (C₁₈H₃₃ClO) is a pivotal intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, surfactants, and various specialty chemicals. The purity of this compound chloride is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised product quality. This document provides detailed application notes and protocols for the purification of synthetic this compound chloride, focusing on common techniques such as vacuum distillation and solvent extraction. Additionally, it outlines methods for purity assessment.

Key Impurities in Synthetic this compound Chloride

The synthesis of this compound chloride, typically from oleic acid and a chlorinating agent, can introduce several impurities:

  • Unreacted Oleic Acid: Incomplete reaction leads to the presence of the starting carboxylic acid.

  • Excess Chlorinating Agent and its Byproducts: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) may remain in the crude product along with their decomposition products (e.g., SO₂, HCl, CO, CO₂).

  • Colored Impurities: The purity of the initial oleic acid can significantly impact the color of the final product, with less pure starting material resulting in a dark red-brown this compound chloride.[1]

  • Side-Reaction Products: At elevated temperatures, side reactions such as the formation of anhydrides or ketenes can occur.[1]

Purification Techniques

The selection of a purification method depends on the desired final purity, the nature of the impurities, and the scale of the reaction.

Vacuum Distillation

Vacuum distillation is the most effective and widely used method for obtaining high-purity this compound chloride. By reducing the pressure, the boiling point of the this compound chloride is lowered, preventing thermal degradation.

Quantitative Data Summary

ParameterCrude this compound Chloride (Thionyl Chloride Route)Distilled this compound ChlorideReference
Yield 97-99%~85% (overall from oleic acid)[1]
Appearance Pale yellow to dark red-brown liquidWater-white to pale yellow liquid[1]
Purity Contains residual thionyl chloride and other impuritiesHigh purity, free of non-volatile impurities[1]
Boiling Point N/A99-109 °C / 25 µmHg; 180-185 °C / 1-2 mmHg[1]
Refractive Index (n_D_²⁵) Variable1.4580–1.4613[1]

Experimental Protocol: Vacuum Distillation of Crude this compound Chloride

Materials:

  • Crude this compound chloride

  • Vacuum distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flask, and cold trap)

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Pressure gauge

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a magnetic stir bar in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound chloride.

  • Initiating Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column and the pressure of the system. Collect the fraction that distills at the appropriate boiling point for this compound chloride under the applied vacuum (e.g., 180-185 °C at 1-2 mmHg).[1]

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Storage: Store the purified this compound chloride under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis.

Workflow Diagram: Vacuum Distillation

Vacuum_Distillation crude_product Crude this compound Chloride distillation_setup Vacuum Distillation Apparatus crude_product->distillation_setup heating Heating under Vacuum distillation_setup->heating fraction_collection Collect Distillate at 99-109°C / 25 µmHg or 180-185°C / 1-2 mmHg heating->fraction_collection impurities Non-volatile Impurities (Residue) heating->impurities purified_product Purified this compound Chloride fraction_collection->purified_product

Caption: Workflow for the purification of this compound chloride by vacuum distillation.

Solvent Extraction for Color Improvement

For applications where a colorless product is desired but ultra-high purity is not essential, a solvent extraction method can be employed to remove colored impurities from crude this compound chloride.

Quantitative Data Summary

ParameterCrude this compound ChlorideAfter Extraction with DMF·HClReference
Iodine Color Number 3826

Experimental Protocol: Decolorization by Solvent Extraction

Materials:

  • Crude this compound chloride

  • N,N-Dimethylformamide hydrochloride (DMF·HCl) adduct

  • Stirring apparatus

  • Separatory funnel

  • Nitrogen gas source

Procedure:

  • Mixing: In a suitable vessel, vigorously stir the crude this compound chloride with approximately 25% (w/w) of DMF·HCl adduct.

  • Phase Separation: Allow the mixture to stand until two distinct phases separate.

  • Isolation: Carefully separate the upper this compound chloride phase from the lower DMF·HCl phase.

  • Stripping: Bubble nitrogen gas through the isolated this compound chloride phase to remove any residual dissolved HCl.

  • Storage: Store the decolorized this compound chloride under an inert atmosphere.

Workflow Diagram: Solvent Extraction for Decolorization

Solvent_Extraction crude_product Crude this compound Chloride (Colored) mixing Vigorous stirring with DMF·HCl adduct crude_product->mixing phase_separation Phase Separation mixing->phase_separation oleoyl_phase This compound Chloride Phase (Upper Layer) phase_separation->oleoyl_phase dmf_phase DMF·HCl Phase (Lower Layer, contains impurities) phase_separation->dmf_phase stripping Nitrogen Stripping (removes HCl) oleoyl_phase->stripping purified_product Decolorized this compound Chloride stripping->purified_product

Caption: Workflow for the decolorization of crude this compound chloride by solvent extraction.

Purity Assessment

Titration Method

The purity of this compound chloride can be determined by hydrolyzing the acyl chloride to oleic acid and hydrochloric acid, followed by titration of the resulting chloride ions with a standardized silver nitrate (B79036) solution (Mohr's method).

Experimental Protocol: Purity Assessment by Titration

Materials:

  • Purified this compound chloride

  • Distilled water

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Potassium chromate (B82759) (K₂CrO₄) indicator solution

  • Burette, pipette, and conical flask

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound chloride into a conical flask.

  • Hydrolysis: Carefully add a known excess of distilled water to the flask to hydrolyze the this compound chloride. The reaction can be exothermic.

  • Neutralization (Optional): If the solution is strongly acidic, neutralize it carefully with a suitable base (e.g., sodium bicarbonate) to a slightly alkaline or neutral pH.

  • Titration: Add a few drops of potassium chromate indicator to the solution. Titrate with the standardized silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate, which indicates the endpoint.

  • Calculation: Calculate the purity of the this compound chloride based on the volume of silver nitrate solution consumed, its concentration, and the initial mass of the this compound chloride sample. A purity of up to 95% can be determined using this method.[2]

Conclusion

The purification of synthetic this compound chloride is a critical step in ensuring its suitability for various applications. Vacuum distillation remains the gold standard for achieving high purity and a colorless product. For applications where color is the primary concern, solvent extraction offers a viable alternative. The choice of purification technique should be guided by the specific purity requirements, the nature of the impurities present, and the scale of the operation. Proper analytical assessment, such as titration, is essential to confirm the purity of the final product.

References

Application Notes and Protocols: Oleoylethanolamide as a Pharmacological Tool to Study Feeding Behavior

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oleoylethanolamide (OEA) is an endogenous lipid mediator, specifically a fatty acid ethanolamide, synthesized in the proximal small intestine from dietary oleic acid.[1][2][3] It acts as a potent satiety factor, playing a significant role in the regulation of food intake, body weight, and lipid metabolism.[1][4] OEA exerts its effects primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][4][5][6] Unlike the structurally similar endocannabinoid anandamide, OEA does not bind to cannabinoid receptors and instead of increasing food intake, it induces a state of satiety.[7] This makes OEA a valuable pharmacological tool for investigating the complex mechanisms of feeding behavior and for the development of potential anti-obesity therapeutics.

Mechanism of Action & Signaling Pathways

OEA's primary mechanism for regulating feeding behavior involves a gut-brain signaling axis. Upon synthesis in enterocytes in response to dietary fat, OEA activates PPAR-α.[2][8] This activation initiates a cascade of events that are transmitted to the brain primarily via the vagus nerve.[4][8][9][10]

Key Signaling Steps:

  • Peripheral Action: OEA is synthesized in the small intestine.[2][11] It activates PPAR-α receptors located in the intestinal tract.[8]

  • Vagal Nerve Transmission: The signal is relayed from the gut to the brainstem, specifically to the nucleus of the solitary tract (NST), via afferent vagal fibers.[4][10]

  • Central Processing: From the brainstem, the signal projects to hypothalamic nuclei involved in appetite regulation, including the paraventricular nucleus (PVN) and the supraoptic nucleus (SON).[8][10][12]

  • Neurotransmitter Involvement: OEA's action in the hypothalamus leads to the activation of specific neuronal populations. It enhances the expression and release of the neuropeptide oxytocin (B344502), which is crucial for mediating its anorexic effects.[8][9][10][13] The brain's histaminergic system is also recruited to inhibit food intake.[10][14] OEA administration can also induce changes in hypothalamic monoaminergic activity.[15]

While the primary pathway is considered gut-to-brain, recent evidence suggests that peripherally administered OEA can cross the blood-brain barrier and may also exert direct effects on central neurons.[12]

Visualization of OEA Signaling Pathway

OEA_Signaling_Pathway Dietary_Fat Dietary Fat (Oleic Acid) Small_Intestine Small Intestine Enterocytes Dietary_Fat->Small_Intestine OEA OEA Synthesis Small_Intestine->OEA PPARa_Peripheral PPAR-α Activation (Peripheral) OEA->PPARa_Peripheral Vagus_Nerve Vagus Nerve Afferents PPARa_Peripheral->Vagus_Nerve Brainstem Brainstem (NTS) Vagus_Nerve->Brainstem Hypothalamus Hypothalamus (PVN, SON) Brainstem->Hypothalamus Oxytocin ↑ Oxytocin Release Hypothalamus->Oxytocin Histamine ↑ Histamine Signaling Hypothalamus->Histamine Satiety Satiety (↓ Food Intake) Oxytocin->Satiety Histamine->Satiety

Caption: OEA gut-brain signaling pathway for satiety.

Data Presentation: Effects of OEA Administration

The following tables summarize the quantitative effects of OEA administration on feeding behavior and related metabolic parameters as reported in preclinical and clinical studies.

Table 1: Preclinical Studies on OEA's Effect on Food Intake and Body Weight

Animal ModelOEA Dosage & RouteDurationKey FindingsReference(s)
Rats5-20 mg/kg, i.p.AcuteDose-dependent reduction in food intake, delayed onset of feeding.[16]
Rats10 mg/kg, i.p.2 weeksReduced body weight gain in high-fat diet-fed rats.[17]
Mice5 & 10 mg/kg, i.p.AcuteSignificant decrease in eating activity at 15 and 30 minutes.[16]
Mice200 mg/kg, oralChronicReduced calorie intake by 14% in obese animals.[18]
Mice (HFD)4-12 mg/kg, i.p.AcuteDose-dependent inhibition of gastric emptying.[19]
Mice5 mg/kg, i.p.ChronicReduced body weight gain in diet-induced obese mice (effect absent in PPAR-α null mice).[5]

Table 2: Clinical Studies on OEA Supplementation

Study PopulationOEA Dosage & RouteDurationKey FindingsReference(s)
Healthy Obese People250 mg/day (125 mg, 2x/day), oral60 daysSignificant decrease in weight, BMI, waist circumference, and appetite. Significant increase in PPAR-α gene expression.[20]
Healthy Obese People250 mg/day (125 mg, 2x/day), oral8 weeksSignificant decrease in serum IL-6 and TNF-α.[21]
Obese NAFLD Patients250 mg/day, oral12 weeksDecreased levels of inflammatory markers (NF-κB, IL-6).[22]
Acute Ischemic Stroke Patients300 mg/day, oral3 daysSignificant reduction in IL-6, CRP, triglycerides, and cholesterol.[23]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies using OEA. Below are protocols for key experiments.

Protocol 1: OEA Preparation and Administration (Rodents)

Objective: To prepare and administer OEA to rodent models for studying its effects on feeding behavior.

Materials:

  • Oleoylethanolamide (OEA) powder

  • Vehicle solution: Saline/Polyethylene (B3416737) glycol/Tween 80 (90/5/5, v/v/v)

  • Vortex mixer

  • Sonicator (optional)

  • Syringes (1 ml) and needles (25-27 gauge)

Procedure:

  • Preparation of OEA Solution:

    • Calculate the required amount of OEA based on the desired dose (e.g., 10 mg/kg) and the weight of the animals.

    • Weigh the OEA powder accurately.

    • Prepare the vehicle solution by mixing 90 parts sterile saline, 5 parts polyethylene glycol (PEG), and 5 parts Tween 80.

    • Add the OEA powder to the vehicle. The final injection volume should be low, typically 1-2 ml/kg.

    • Vortex the mixture vigorously until the OEA is fully suspended. Gentle warming or sonication can aid dissolution.

    • Prepare the solution fresh on each day of the experiment.[17]

  • Administration (Intraperitoneal - i.p.):

    • Weigh the animal immediately before injection to ensure accurate dosing.

    • Gently restrain the animal, exposing the lower abdominal quadrants.

    • Insert the needle at a shallow angle (10-20 degrees) into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the OEA solution slowly.

    • Return the animal to its home cage.

    • Administer injections approximately 10-30 minutes before the dark cycle begins or before the presentation of food.[17]

Protocol 2: Food Intake and Meal Pattern Analysis

Objective: To measure the effect of OEA on total food intake and the microstructure of feeding behavior.

Materials:

  • Individually housed animal cages

  • Automated food intake monitoring systems (e.g., BioDAQ) or manual scales (accurate to 0.01 g)

  • Standard or high-fat diet chow

  • OEA solution and vehicle

Procedure:

  • Acclimation:

    • Individually house animals for at least 3-5 days before the experiment to acclimate them to the housing and feeding conditions.

    • Handle animals daily to reduce stress.

  • Baseline Measurement:

    • Measure food intake for 2-3 days prior to the experiment to establish a stable baseline for each animal.

  • Experimental Day:

    • Administer OEA or vehicle (i.p.) at the predetermined time before the start of the dark (feeding) cycle.

    • Provide a pre-weighed amount of food.

  • Data Collection:

    • Manual Measurement: Weigh the remaining food and any spillage at specific time points (e.g., 1, 2, 4, 8, and 24 hours post-injection). Calculate the cumulative food intake.

    • Automated Measurement: The system will continuously record the timing and size of each meal. This allows for detailed analysis of the behavioral satiety sequence:

      • Meal Initiation (Latency to first meal): OEA is known to delay the onset of feeding.[16]

      • Meal Size: The amount of food consumed in a single eating bout.

      • Inter-meal Interval: The time between meals.

  • Data Analysis:

    • Compare food intake between OEA-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Analyze meal pattern data to determine how OEA affects the structure of feeding.

Protocol 3: Biochemical Assays

Objective: To measure the effect of OEA on relevant plasma parameters and gene expression.

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • ELISA kits for specific hormones (e.g., Ghrelin, PYY, IL-6, TNF-α)

  • Spectrophotometer or plate reader

  • RNA extraction kits

  • qRT-PCR system and reagents (primers for PPAR-α, etc.)

Procedure:

  • Sample Collection:

    • At a predetermined time point after OEA administration, anesthetize the animal.

    • Collect blood via cardiac puncture or from the retro-orbital sinus into appropriate tubes.

    • Harvest tissues of interest (e.g., small intestine, liver, hypothalamus) and either snap-freeze in liquid nitrogen or store in RNA stabilization solution.

  • Plasma Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Use commercial ELISA kits to measure the concentrations of hormones like ghrelin, PYY, IL-6, and TNF-α according to the manufacturer's instructions.[15][21][24]

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the harvested tissues using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using specific primers for target genes (e.g., PPAR-α) and a housekeeping gene for normalization.

    • Analyze the relative change in gene expression between OEA-treated and vehicle-treated groups.[20]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an acute study investigating OEA's effects on feeding.

Experimental_Workflow Acclimation Animal Acclimation (3-5 days, single housing) Baseline Baseline Food Intake Measurement (2-3 days) Acclimation->Baseline Grouping Randomize into Groups (Vehicle vs. OEA) Baseline->Grouping Treatment Administer Treatment (i.p. injection, pre-dark cycle) Grouping->Treatment Behavioral Behavioral Monitoring (Food Intake, Meal Patterns, Locomotor Activity) Treatment->Behavioral Sacrifice Euthanasia & Sample Collection (e.g., 2 hours post-injection) Behavioral->Sacrifice Analysis Data Analysis & Interpretation Behavioral->Analysis Biochem Biochemical Analysis (Plasma hormones, Gene Expression) Sacrifice->Biochem Biochem->Analysis

Caption: Typical workflow for an acute OEA feeding study.

References

Application Notes and Protocols for In Vitro Assays of Enzymes Utilizing Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleoyl-CoA, an activated form of the monounsaturated omega-9 fatty acid oleic acid, is a pivotal intermediate in cellular metabolism. It serves as a substrate for a multitude of enzymatic reactions, playing critical roles in energy production through β-oxidation, lipid synthesis (e.g., triglycerides and phospholipids), and the regulation of various cellular processes.[1][2] The enzymes that metabolize this compound-CoA are key targets for research in metabolic diseases, cancer, and inflammation, making robust in vitro assays essential for academic research and drug development.[2][3] This document provides detailed application notes and protocols for assaying the activity of key enzyme classes that utilize this compound-CoA.

Key Enzymes Metabolizing this compound-CoA

This compound-CoA is a substrate for several important enzyme families, each involved in distinct metabolic pathways. Understanding their function is crucial for elucidating cellular lipid metabolism.

G cluster_pathways Metabolic Fates of this compound-CoA Oleoyl_CoA This compound-CoA (18:1) ACOX Acyl-CoA Oxidase (ACOX) Acyl-CoA Dehydrogenase (ACAD) Oleoyl_CoA->ACOX Substrate for AGPAT Acyltransferases (e.g., AGPAT) Oleoyl_CoA->AGPAT Substrate for SCD Stearoyl-CoA Desaturase (SCD) Oleoyl_CoA->SCD Substrate for ACOT Acyl-CoA Thioesterases (ACOT) Oleoyl_CoA->ACOT Substrate for LOX Lipoxygenases (LOX) Oleoyl_CoA->LOX Inhibitor of BetaOx β-Oxidation LipidSyn Complex Lipid Synthesis (Triglycerides, Phospholipids) Desaturation Desaturation Hydrolysis Hydrolysis LOX_Pathway Lipoxygenase Pathway ACOX->BetaOx Leads to AGPAT->LipidSyn Leads to SCD->Desaturation Leads to ACOT->Hydrolysis Leads to LOX->LOX_Pathway Regulates

Caption: Key enzymes and metabolic pathways utilizing this compound-CoA.

Fluorometric Assay for Peroxisomal Acyl-CoA Oxidase (ACOX) Activity

Application Note:

Acyl-CoA oxidase (ACOX) is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[4] This assay provides a simple and highly sensitive method to determine ACOX activity by measuring the hydrogen peroxide (H₂O₂) produced during the oxidation of an acyl-CoA substrate like this compound-CoA.[4][5] The H₂O₂ is quantified in a horseradish peroxidase (HRP)-coupled reaction, where a non-fluorescent probe (e.g., 4-hydroxyphenylacetic acid) is oxidized to a highly fluorescent product.[4] This method is suitable for purified enzymes, cell lysates, and tissue homogenates and can be performed in a continuous or fixed-time mode.[4][5] It offers significant advantages over traditional spectrophotometric methods in terms of sensitivity.[5]

Experimental Workflow Diagram:

G cluster_workflow ACOX Fluorometric Assay Workflow prep 1. Prepare Reagents (Assay Buffer, HRP, Probe, This compound-CoA Substrate) mix 3. Prepare Reaction Master Mix (Buffer, HRP, Probe) prep->mix sample 2. Prepare Sample (Purified Enzyme or Lysate) incubate 4. Add Master Mix & Sample to 96-well plate Pre-incubate at 30°C sample->incubate mix->incubate start 5. Initiate Reaction by adding this compound-CoA incubate->start read 6. Measure Fluorescence (Ex: 320 nm, Em: 405 nm) Kinetically or at Endpoint start->read analyze 7. Analyze Data (Calculate Rate vs. Enzyme Amount) read->analyze

Caption: Workflow for the HRP-coupled fluorometric ACOX assay.

Protocol:

This protocol is adapted from methodologies for peroxisomal fatty acyl-CoA oxidase.[4][5]

A. Reagents and Buffers

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

  • This compound-CoA Stock Solution: 10 mM in dH₂O. Store at -80°C.

  • Horseradish Peroxidase (HRP) Stock: 1 mg/mL in Assay Buffer.

  • Fluorescent Probe Stock: 10 mM 4-hydroxyphenylacetic acid in dH₂O.

  • Enzyme Sample: Purified ACOX or cell/tissue homogenate in a suitable buffer.

B. Assay Procedure (96-well plate format)

  • Prepare a Reaction Master Mix in Assay Buffer containing HRP (final concentration ~5 µg/mL) and 4-hydroxyphenylacetic acid (final concentration ~0.5 mM).

  • To each well of a black 96-well plate, add 10-50 µL of the enzyme sample (e.g., cell lysate). Include a no-enzyme control for background subtraction.

  • Add the Reaction Master Mix to each well to bring the volume to 180 µL.

  • Equilibrate the plate at 30°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of a working solution of this compound-CoA (e.g., 1 mM for a final concentration of 100 µM).

  • Immediately place the plate in a fluorescence microplate reader.

  • Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.[4]

  • Calculate the rate of reaction (ΔFluorescence/min) from the linear portion of the curve. Enzyme activity is proportional to this rate.

Inhibitory Assay of this compound-CoA Against Human Lipoxygenases (LOX)

Application Note:

Lipoxygenases (LOX) are enzymes involved in the inflammatory response.[6] Certain acyl-CoAs, including this compound-CoA, have been identified as potent inhibitors of human LOX isozymes, suggesting a role in regulating inflammation.[6] This spectrophotometric assay measures the inhibitory effect of this compound-CoA on LOX activity by monitoring the formation of conjugated dienes from a fatty acid substrate like arachidonic acid (AA), which results in an increase in absorbance at 234 nm. This assay is critical for screening potential allosteric modulators of LOX enzymes in drug discovery.[6]

Protocol:

This protocol is based on the kinetic investigation of this compound-CoA inhibition of human 15-LOX-2.[6]

A. Reagents and Buffers

  • Assay Buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100.

  • Substrate Stock: 10 mM Arachidonic Acid (AA) in ethanol.

  • Inhibitor Stock: 10 mM this compound-CoA in dH₂O. Store at -80°C.

  • Enzyme Stock: Purified human LOX isozyme (e.g., h15-LOX-2) at a known concentration.

B. IC₅₀ Determination Procedure

  • Prepare serial dilutions of this compound-CoA in the Assay Buffer.

  • In a quartz cuvette, prepare a 2 mL reaction mixture containing Assay Buffer and a fixed concentration of arachidonic acid (e.g., 15 µM).

  • Add a specific volume of the diluted this compound-CoA (inhibitor) or buffer (for the uninhibited control) to the cuvette.

  • Equilibrate the mixture at 22°C.

  • Initiate the reaction by adding a small amount of the LOX enzyme.

  • Immediately monitor the increase in absorbance at 234 nm for 2 minutes using a UV-Vis spectrophotometer.

  • Determine the initial reaction rate from the steepest linear portion of the absorbance curve.

  • Calculate the percent inhibition for each this compound-CoA concentration relative to the uninhibited control.

  • Plot percent inhibition versus the logarithm of the this compound-CoA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data:

The inhibitory potency of this compound-CoA varies among different human lipoxygenase isozymes.

Enzyme IsozymeSubstrateThis compound-CoA IC₅₀ (µM)Reference
h12-LOXArachidonic Acid32 ± 4[6]
h15-LOX-1Arachidonic Acid> 200 (Weak Inhibition)[6]
h15-LOX-2Arachidonic Acid0.62 ± 0.06[6]
h5-LOXArachidonic Acid> 200 (Weak Inhibition)[6]

LC-MS/MS Method for Quantification of this compound-CoA

Application Note:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the absolute quantification of acyl-CoA species, including this compound-CoA, from complex biological matrices.[7] This method offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple acyl-CoAs to profile metabolic changes in response to various stimuli or in disease states.[7][8] The workflow involves sample extraction to precipitate proteins and isolate acyl-CoAs, followed by separation using reversed-phase chromatography and detection by multiple reaction monitoring (MRM) mass spectrometry.[7][9] This approach is invaluable for detailed studies of fatty acid metabolism.[7]

Experimental Workflow Diagram:

G cluster_workflow LC-MS/MS Acyl-CoA Analysis Workflow sample 1. Sample Collection (Cells or Tissues) Flash freeze in liquid N₂ extract 2. Extraction (e.g., Protein Precipitation with Acetonitrile/Methanol) sample->extract centrifuge 3. Centrifugation (15,000 x g, 5 min, 4°C) Collect supernatant extract->centrifuge dry 4. Evaporation Dry supernatant under vacuum or N₂ stream centrifuge->dry reconstitute 5. Reconstitution Resuspend in LC mobile phase (e.g., 50% Methanol) dry->reconstitute inject 6. LC-MS/MS Analysis Inject onto C18 column, MRM detection reconstitute->inject quantify 7. Data Analysis Quantify against a standard curve inject->quantify

Caption: General workflow for this compound-CoA quantification by LC-MS/MS.

Protocol:

This is a generalized protocol for the extraction and analysis of acyl-CoAs from cultured cells.[7][10]

A. Reagents and Buffers

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), chilled to -20°C.

  • Internal Standard (IS): A non-endogenous acyl-CoA (e.g., C17:0-CoA or a stable isotope-labeled this compound-CoA) at a known concentration.

  • Reconstitution Solvent: 50% Methanol in water with 0.1% formic acid.

  • LC Mobile Phase A: Water with 0.1% formic acid.

  • LC Mobile Phase B: Acetonitrile with 0.1% formic acid.

B. Extraction Procedure

  • Harvest cultured cells (e.g., 1-5 million cells) by centrifugation at 4°C. Quickly wash the cell pellet with ice-cold PBS.

  • Add 500 µL of ice-cold Extraction Solvent containing the internal standard to the cell pellet.

  • Vortex vigorously for 1 minute to lyse cells and precipitate protein.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex and centrifuge to pellet any insoluble material.

C. LC-MS/MS Analysis

  • Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column.

  • Separate the acyl-CoAs using a gradient of Mobile Phase A and Mobile Phase B. For example, a gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Detect this compound-CoA using a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

    • Parent Ion (Q1): The [M+H]⁺ ion for this compound-CoA.

    • Product Ion (Q3): A specific fragment ion characteristic of the CoA moiety.

  • Quantify the amount of this compound-CoA in the sample by comparing its peak area relative to the internal standard against a standard curve prepared with known concentrations of this compound-CoA.

References

Application Notes and Protocols for Oleoyl-L-Carnitine in the Study of Mitochondrial Fatty Acid Transport

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleoyl-L-carnitine, the ester of oleic acid and L-carnitine, is a critical intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2][3] The inner mitochondrial membrane is impermeable to long-chain fatty acids, necessitating the carnitine shuttle system for their transport.[2][3][4] This system is essential for energy production in tissues with high metabolic demands, such as the heart and skeletal muscle.[1][2]

Dysregulation of fatty acid oxidation and the accumulation of long-chain acylcarnitines like this compound-L-carnitine are implicated in various metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular conditions.[3][5] Consequently, this compound-L-carnitine serves as a valuable tool for in vitro and in vivo studies to investigate mitochondrial function, fatty acid metabolism, and the pathophysiology of metabolic disorders.[1][5] These application notes provide detailed protocols for utilizing this compound-L-carnitine to study its effects on mitochondrial respiration, membrane potential, and the production of reactive oxygen species.

Mechanism of Action & Key Signaling Pathways

This compound-L-carnitine's primary role is within the carnitine shuttle , a multi-step process facilitating the entry of long-chain fatty acids into the mitochondria.[2][3] This process involves three key enzymes: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[2]

Under conditions of metabolic stress, an imbalance between fatty acid uptake and mitochondrial oxidation can lead to the accumulation of long-chain acylcarnitines.[3] Elevated levels of these intermediates can provide feedback inhibition on CPT1, the rate-limiting enzyme for fatty acid entry into mitochondria, leading to reduced fatty acid oxidation.[5] Furthermore, the accumulation of lipid intermediates can impair insulin signaling.[5]

Emerging evidence also suggests that elevated long-chain acylcarnitines can activate pro-inflammatory signaling pathways, contributing to the chronic low-grade inflammation characteristic of metabolic syndrome.[3][5] Key pathways implicated include the MyD88-dependent pathway and the MAPK/ERK/JNK signaling cascades.[5]

Visualizing the Carnitine Shuttle

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix OleicAcid Oleic Acid ACSL ACSL OleicAcid->ACSL ATP OleoylCoA This compound-CoA CPT1 CPT1 OleoylCoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 OleoylCarnitine_cyto This compound-L-Carnitine CACT CACT OleoylCarnitine_cyto->CACT Transport ACSL->OleoylCoA CoA CPT1->OleoylCarnitine_cyto CoA_cyto CoA CPT1->CoA_cyto OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane OleoylCarnitine_matrix This compound-L-Carnitine CACT->OleoylCarnitine_matrix CPT2 CPT2 OleoylCarnitine_matrix->CPT2 OleoylCoA_matrix This compound-CoA BetaOxidation β-Oxidation OleoylCoA_matrix->BetaOxidation LCarnitine_matrix L-Carnitine LCarnitine_matrix->CACT Antiport CPT2->OleoylCoA_matrix CPT2->LCarnitine_matrix CoA_matrix CoA CoA_matrix->CPT2

Caption: The Carnitine Shuttle facilitates the transport of long-chain fatty acids into the mitochondria.

Experimental Protocols

Isolation of Mitochondria from Tissue

This protocol describes the isolation of mitochondria from tissue homogenates, a prerequisite for many in vitro assays of mitochondrial function.[2]

Materials:

  • Isolation Buffer I: 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Isolation Buffer II: 250 mM Sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.4

  • BCA Protein Assay Kit

  • Homogenizer

  • Refrigerated Centrifuge

Procedure:

  • Mince fresh tissue and place it in ice-cold Isolation Buffer I.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[2]

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[2]

  • Discard the supernatant and wash the mitochondrial pellet by resuspending in 20 mL of Isolation Buffer I and centrifuging at 10,000 x g for 10 minutes at 4°C.[2]

  • Repeat the wash step with Isolation Buffer II.[2]

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.[2]

  • Determine the protein concentration using a BCA assay.[2]

Visualizing the Mitochondrial Isolation Workflow

MitochondrialIsolation Tissue Mince Tissue in Isolation Buffer I Homogenize Homogenize Tissue->Homogenize Centrifuge1 Centrifuge (700 x g, 10 min, 4°C) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (contains mitochondria) Centrifuge1->Supernatant1 Pellet1 Discard Pellet (nuclei, debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge (14,000 x g, 10 min, 4°C) Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant Centrifuge2->Supernatant2 Pellet2 Resuspend Pellet (crude mitochondria) Centrifuge2->Pellet2 Wash1 Wash with Isolation Buffer I (10,000 x g, 10 min, 4°C) Pellet2->Wash1 Wash2 Wash with Isolation Buffer II (10,000 x g, 10 min, 4°C) Wash1->Wash2 FinalPellet Resuspend Final Pellet in minimal Isolation Buffer II Wash2->FinalPellet ProteinAssay Determine Protein Concentration (BCA Assay) FinalPellet->ProteinAssay

Caption: Workflow for the isolation of mitochondria from tissue samples.

Measurement of Fatty Acid Oxidation (FAO)

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of fatty acid oxidation in response to this compound-L-carnitine.[1]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 0.5 mM carnitine, and 1% FBS)

  • FAO Assay Medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES, pH 7.4)

  • This compound-L-carnitine

  • Etomoxir (B15894) (CPT1 inhibitor)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (mitochondrial uncoupler)

  • Rotenone/Antimycin A (Complex I/III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.[1]

  • Cell Priming: The day before the assay, replace the growth medium with a substrate-limited medium and incubate overnight to enhance the cells' capacity for fatty acid oxidation.[1]

  • Assay Preparation: On the assay day, wash the cells with pre-warmed FAO Assay Medium. Add fresh FAO Assay Medium to the wells.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer sensor cartridge.

  • Assay Execution:

    • Place the cell culture plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).

    • Inject this compound-L-carnitine to stimulate fatty acid oxidation.

    • Sequentially inject inhibitors/stimulators:

      • Etomoxir (to inhibit FAO) or a vehicle control.

      • Oligomycin (to inhibit ATP synthase).

      • FCCP (to uncouple the mitochondrial membrane and induce maximal respiration).

      • Rotenone/Antimycin A (to shut down mitochondrial respiration).

Data Analysis: The OCR is measured in real-time. The decrease in OCR after the addition of etomoxir is indicative of the rate of fatty acid oxidation.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in response to this compound-L-carnitine treatment.[1] In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Cells of interest cultured on glass-bottom dishes or in a 96-well black plate

  • This compound-L-carnitine (e.g., 10-50 µM)

  • JC-1 Dye

  • Assay Buffer (e.g., PBS or HBSS)

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of this compound-L-carnitine for a specified duration (e.g., 4-24 hours).[1] Include a positive control group treated with FCCP or CCCP.

  • JC-1 Staining: Remove the treatment medium and wash the cells with Assay Buffer. Add the JC-1 staining solution to the cells and incubate according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Washing: Remove the staining solution and wash the cells gently with Assay Buffer.

  • Measurement: Add fresh Assay Buffer to the wells. Measure the fluorescence intensity using a fluorescence microscope or plate reader. For a plate reader, measure both green (excitation ~485 nm, emission ~535 nm) and red (excitation ~550 nm, emission ~600 nm) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-L-carnitine-treated cells compared to control cells indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.[1] DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound-L-carnitine

  • DCFDA

  • Assay Buffer (e.g., PBS or HBSS)

  • Positive control for ROS induction (e.g., H₂O₂)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound-L-carnitine for the desired time.

  • DCFDA Staining: Remove the treatment medium and wash the cells with Assay Buffer. Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[1]

  • Measurement: Remove the DCFDA solution and wash the cells once with Assay Buffer. Add fresh Assay Buffer to the wells. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.[1]

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. An increase in fluorescence intensity in this compound-L-carnitine-treated cells compared to control cells indicates an elevation in intracellular ROS levels.[1]

Data Presentation

The following tables are provided as templates for summarizing quantitative data from the described experiments.

Table 1: Effect of this compound-L-Carnitine on Fatty Acid Oxidation

Treatment GroupConcentrationBasal OCR (pmol/min)OCR after this compound-L-Carnitine (pmol/min)OCR after Etomoxir (pmol/min)FAO Rate (pmol/min)
Control-
This compound-L-Carnitine
Positive Control
Negative Control

Table 2: Effect of this compound-L-Carnitine on Mitochondrial Membrane Potential

Treatment GroupConcentrationRed Fluorescence IntensityGreen Fluorescence IntensityRed/Green Ratio% Change from Control
Control-
This compound-L-Carnitine
FCCP (Positive Control)

Table 3: Effect of this compound-L-Carnitine on Reactive Oxygen Species Production

Treatment GroupConcentrationFluorescence Intensity (Arbitrary Units)% Increase in ROS Production
Control-
This compound-L-Carnitine
H₂O₂ (Positive Control)

Conclusion

This compound-L-carnitine is an indispensable tool for researchers studying mitochondrial fatty acid transport and its implications in metabolic diseases. The protocols outlined in these application notes provide a framework for investigating the effects of this compound-L-carnitine on key mitochondrial functions. By employing these methods, researchers can gain valuable insights into the mechanisms of mitochondrial dysfunction and explore potential therapeutic interventions for a range of metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Oleoyl Chloride Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on handling oleoyl (B10858665) chloride to ensure its stability in solution, helping you achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound chloride instability in solution?

A1: The primary cause of instability is hydrolysis. This compound chloride is an acyl chloride, a class of compounds that are highly reactive and sensitive to moisture.[1] When exposed to water, even trace amounts from atmospheric humidity or wet solvents, it rapidly hydrolyzes to form oleic acid and hydrochloric acid (HCl).[2][3] This degradation compromises the purity of the reagent and can significantly impact reaction yields.

Q2: My this compound chloride has turned from a pale yellow to a brown liquid. What does this indicate?

A2: A color change, particularly darkening, often suggests degradation. This can be caused by hydrolysis or decomposition due to prolonged storage, exposure to elevated temperatures, or impurities.[2][4] It is recommended to re-analyze the purity of the material before use if a significant color change is observed.[2]

Q3: Which solvents are recommended for use with this compound chloride?

A3: this compound chloride is soluble in a range of common organic solvents.[1][2] However, to ensure stability, it is critical to use anhydrous (dry) aprotic solvents. Suitable options include dichloromethane (B109758) (DCM), chloroform, toluene, and tetrahydrofuran (B95107) (THF).[2] Always use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves.

Q4: How should I properly store this compound chloride and its solutions?

A4: For long-term stability, neat this compound chloride should be stored at –20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Solutions of this compound chloride should be freshly prepared for immediate use. If short-term storage is necessary, store the solution in a sealed flask with a septum under an inert atmosphere, refrigerated, and protected from light.

Q5: Can I use this compound chloride in protic solvents like ethanol (B145695) or with amine-containing buffers?

A5: No. Protic solvents like alcohols and reagents with nucleophilic groups like amines will react directly with this compound chloride. It will react with alcohols to form esters and with amines to form amides.[1][2] These are not degradation pathways but rather the desired synthetic reactions for which this compound chloride is often used. If your goal is to use the this compound chloride as an acylating agent, then these are your reaction partners, not solvents.

Troubleshooting Guide

Problem: Low or No Product Yield in an Acylation Reaction

Possible Cause Troubleshooting & Verification Steps
Degradation of this compound Chloride Solution: Ensure all reaction components and equipment are strictly anhydrous. Use freshly distilled or newly opened anhydrous solvents. Prepare solutions of this compound chloride immediately before use.[5] Verification: Before starting your main reaction, you can verify the activity of your this compound chloride. Take a small aliquot (~0.1 mL) of your this compound chloride solution and quench it with anhydrous methanol (B129727) (1 mL). The highly reactive acyl chloride will convert to the stable methyl oleate (B1233923). Analyze this quenched sample by TLC, GC-MS, or NMR to confirm the presence of the ester, which indicates your acyl chloride was active.[6]
Incomplete Reaction Solution: Some acylation reactions may require heating to proceed to completion. Consider gently refluxing the reaction mixture. Also, ensure the stoichiometry of your reagents is correct. For reactions involving amines, an additional equivalent of a non-nucleophilic base (like triethylamine) is often required to neutralize the HCl byproduct.[5]
Catalyst Inactivity (for Friedel-Crafts) Solution: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[7] Use fresh, anhydrous catalyst and handle it under an inert atmosphere (e.g., in a glovebox). Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone can form a complex with it.[7][8]

Problem: Thin-Layer Chromatography (TLC) Analysis is Inconclusive

Possible Cause Troubleshooting & Verification Steps
On-Plate Hydrolysis Explanation: The silica (B1680970) gel on a TLC plate is slightly acidic and contains adsorbed water, which can cause the highly reactive this compound chloride to hydrolyze back to oleic acid directly on the plate. This can make it appear as though no reaction has occurred.[6] Solution: Do not rely solely on TLC to monitor the presence of the acyl chloride itself. Instead, use TLC to track the consumption of your starting material (the nucleophile). Alternatively, use the methanol quench method described above and run a TLC on the resulting stable ester.[6] For more definitive real-time monitoring, consider in-situ Infrared (IR) Spectroscopy to track the disappearance of the starting material and the characteristic C=O stretch of the acyl chloride (around 1800 cm⁻¹).[9]

Data Presentation

Table 1: Solvent and Reagent Compatibility

Solvent / Reagent ClassExamplesCompatibilityRationale & Notes
Aprotic Halogenated Dichloromethane (DCM), ChloroformExcellent (Anhydrous) Inert and solubilizes this compound chloride well. Must be thoroughly dried.
Aprotic Ethers Tetrahydrofuran (THF), Diethyl etherGood (Anhydrous) Good solvents, but must be anhydrous as they can absorb water. THF may need inhibitor removal.
Aprotic Hydrocarbons Toluene, HexanesGood (Anhydrous) Inert and suitable for many reactions. Must be anhydrous.
Protic Solvents Water, Methanol, EthanolIncompatible Reacts rapidly to form oleic acid (hydrolysis) or oleate esters.[2]
Amines Triethylamine, Pyridine, AnilineIncompatible (as solvents) Reacts rapidly to form amides. Often used as reagents/bases.[2]
Aqueous Buffers PBS, Tris, HEPESIncompatible Contains water and often nucleophilic species, leading to immediate hydrolysis.

Table 2: Recommended Storage and Handling Conditions

ParameterConditionRationale
Temperature –20°C (long-term)Minimizes thermal decomposition.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[6]
Container Tightly sealed glass vial with septum; Polyethylene-lined drums for bulk.[2]Prevents moisture ingress.
Handling Use dry glassware (oven or flame-dried); Transfer via dry syringe or cannula.Critical for preventing hydrolysis and ensuring reaction success.[5][10]

Experimental Protocols

Protocol 1: General Procedure for Handling and Using this compound Chloride in a Moisture-Sensitive Reaction

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at >120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[5][10]

  • Solvent & Reagent Preparation: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Ensure your substrate (e.g., alcohol or amine) is also dry.

  • Reaction Setup: Place a magnetic stir bar in the reaction flask. Seal the flask with a rubber septum. Purge the flask with inert gas.[11]

  • Reagent Addition: Add the anhydrous solvent to the flask via a dry syringe. If your substrate is a solid, add it to the flask before sealing and purging. If it is a liquid, add it via syringe.

  • This compound Chloride Addition: Carefully draw the required amount of this compound chloride into a dry syringe and add it dropwise to the stirred reaction solution, typically at 0°C to control the initial reaction rate.

  • Reaction Monitoring: Monitor the reaction by tracking the consumption of the starting material using an appropriate analytical method (e.g., TLC, HPLC, GC).

  • Workup: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated sodium bicarbonate solution) to neutralize HCl and destroy any remaining this compound chloride.[7]

Protocol 2: Purity Assessment of this compound Chloride via Hydrolysis and Titration (Mohr's Method)

This method determines the purity by quantifying the amount of hydrolyzable chloride.[12][13]

  • Sample Preparation: Accurately weigh a small amount of this compound chloride (e.g., 0.1 g) into a conical flask.

  • Hydrolysis: Carefully add ~50 mL of distilled water to the flask. The this compound chloride will react to form oleic acid and HCl. Swirl gently to ensure complete hydrolysis. A small amount of a pH-neutral, water-miscible organic solvent like acetone (B3395972) can be added to aid dissolution if needed.

  • pH Adjustment: Adjust the pH of the solution to between 7.0 and 10.5 using calcium carbonate or a dilute NaOH solution.[14]

  • Titration Setup: Add 1 mL of potassium chromate (B82759) (K₂CrO₄) indicator solution (e.g., 5% w/v). The solution will turn yellow.[15]

  • Titration: Titrate the solution with a standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M). A white precipitate of AgCl will form.

  • Endpoint: The endpoint is reached at the first appearance of a permanent reddish-brown color, which indicates the formation of silver chromate (Ag₂CrO₄).[12][13]

  • Calculation: Use the volume of AgNO₃ titrant to calculate the moles of chloride ions, and thus determine the purity of the original this compound chloride sample.

Visualizations

G Hydrolytic Degradation Pathway of this compound Chloride OC This compound Chloride (C₁₈H₃₃ClO) OA Oleic Acid (C₁₈H₃₄O₂) OC->OA Hydrolysis H2O Water (H₂O) H2O->OA HCl Hydrochloric Acid (HCl)

Caption: Hydrolytic Degradation Pathway of this compound Chloride.

G Experimental Workflow for Moisture-Sensitive Reactions arrow arrow prep 1. Glassware Prep (Oven/Flame-Dry) setup 2. Assemble Hot & Cool Under Inert Gas (N₂/Ar) prep->setup solvents 3. Add Anhydrous Solvents via Syringe setup->solvents reagents 4. Add Substrate(s) Under Inert Gas solvents->reagents acyl_chloride 5. Add this compound Chloride (Dropwise, 0°C) reagents->acyl_chloride reaction 6. Run Reaction (Stir, Monitor Temp) acyl_chloride->reaction monitoring 7. Monitor Progress (TLC, HPLC, IR) reaction->monitoring workup 8. Quench & Workup monitoring->workup

Caption: Experimental Workflow for Moisture-Sensitive Reactions.

G Troubleshooting Flowchart for Low-Yield Acylation rect_node rect_node start Low Yield? check_moisture Anhydrous Conditions Used? start->check_moisture check_reagent This compound Chloride Activity Verified? check_moisture->check_reagent Yes sol_moisture Implement strict anhydrous protocol: - Dry all glassware & solvents - Use inert atmosphere (N₂/Ar) check_moisture->sol_moisture No check_conditions Reaction Conditions Optimized? check_reagent->check_conditions Yes sol_reagent Verify activity before reaction: - Quench aliquot with MeOH - Analyze for methyl oleate - Use fresh/purified this compound chloride check_reagent->sol_reagent No sol_conditions Optimize reaction: - Adjust temperature (heat?) - Check stoichiometry - Add non-nucleophilic base (for amine acylations) check_conditions->sol_conditions No end Re-run Experiment check_conditions->end Yes sol_moisture->end sol_reagent->end sol_conditions->end

Caption: Troubleshooting Flowchart for Low-Yield Acylation.

References

Technical Support Center: Oleoylethanolamide (OEA) In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with oleoylethanolamide (OEA) in in-vitro experiments.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition of OEA to Cell Culture Media

Question: I dissolved OEA in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately or after a short incubation period. How can I resolve this?

Answer: This is a common issue due to the lipophilic nature of OEA and its poor solubility in aqueous solutions like cell culture media.[1] Here’s a step-by-step guide to troubleshoot and prevent precipitation:

1. Optimize Solvent Concentration:

  • Problem: The final concentration of the organic solvent in your culture medium might be too low to keep the OEA dissolved, or the OEA concentration is too high for the amount of solvent present.

  • Solution: While OEA is readily soluble in DMSO and ethanol (B145695) at high concentrations (e.g., 100 mg/ml), it is crucial to minimize the final solvent concentration in your cell culture to avoid cytotoxicity.[1][2] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep it below 0.1%.[3][4][5]

  • Action:

    • Perform a dose-response curve for your specific cell line to determine the maximum tolerable DMSO concentration without affecting viability.[3][4]

    • Prepare a more concentrated stock solution of OEA in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO percentage low.

2. Modify the Dilution Procedure:

  • Problem: Directly adding a concentrated OEA stock to the full volume of media can cause rapid precipitation.

  • Solution: A stepwise dilution, also known as "pre-dilution," can help.

  • Action:

    • First, dilute the OEA stock solution in a small volume of serum-containing media or a solution of bovine serum albumin (BSA).

    • Vortex the pre-dilution gently.

    • Then, add this pre-diluted solution to the final volume of your culture medium.

3. Utilize a Carrier Protein:

  • Problem: The hydrophobicity of OEA causes it to crash out of aqueous solutions.

  • Solution: Bovine Serum Albumin (BSA) can act as a carrier protein, binding to the OEA and increasing its apparent solubility in the culture medium.[6][7][8] Fatty acid-free BSA is recommended to ensure that the binding sites are available for OEA.

  • Action: See the detailed protocol below for preparing OEA complexed with BSA.

4. Check Media Components and Conditions:

  • Problem: Temperature shifts and interactions with other media components can contribute to precipitation.[9]

  • Solution: Maintain consistent temperature and be aware of potential interactions.

  • Action:

    • Warm the cell culture medium to 37°C before adding the OEA solution.

    • Ensure the OEA stock solution is at room temperature before adding it to the warm medium.

    • Avoid repeated freeze-thaw cycles of the OEA stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving OEA for in vitro studies?

A1: OEA is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][10] Both can be used to prepare concentrated stock solutions. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line. However, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][5][11]

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: While some robust cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.5%, with 0.1% being the safest for most cell lines, especially for long-term experiments.[3][4][12] It is crucial to include a vehicle control (medium with the same concentration of DMSO but without OEA) in your experiments to account for any effects of the solvent itself.[3]

Q3: Can I prepare a large batch of OEA-containing media and store it?

A3: It is not recommended to store aqueous solutions of OEA for more than one day, as the compound can come out of solution over time.[1] It is best to prepare fresh working solutions of OEA in your cell culture medium for each experiment.

Q4: My OEA still precipitates even with low DMSO concentrations. What else can I do?

A4: If you are still observing precipitation, using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) is the most effective solution.[6][13] BSA will bind to OEA and help keep it in solution. Refer to the detailed protocol below.

Q5: What are the typical working concentrations of OEA for in vitro experiments?

A5: The effective concentration of OEA can vary depending on the cell type and the biological effect being studied. However, published studies have used concentrations in the range of 10 µM to 200 µM.[14][15][16] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
OEA Solubility in DMSO/Ethanol≥ 100 mg/mL[1][2]
Final DMSO Concentration≤ 0.5%, ideally ≤ 0.1%[3][4][5][11]
OEA In Vitro Working Conc.10 µM - 200 µM (cell type dependent)[14][15][16]
BSA Concentration for Complexation4 mg/mL (general starting point)[13]

Experimental Protocols

Protocol 1: Preparation of OEA Stock Solution
  • Materials:

    • Oleoylethanolamide (OEA) powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of OEA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the OEA is completely dissolved. A brief warming to 37°C can aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of OEA Working Solution in Cell Culture Medium
  • Materials:

    • OEA stock solution (from Protocol 1)

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the OEA stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (e.g., ≤ 0.1%).

    • Perform a serial dilution. For example, first, add the OEA stock to a small volume of medium (e.g., 100 µL), mix well, and then add this to the final volume of medium.

    • Vortex the final working solution gently before adding it to your cells.

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without OEA.

Protocol 3: Preparation of OEA-BSA Complex
  • Materials:

    • OEA stock solution in ethanol or DMSO

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Sterile Phosphate Buffered Saline (PBS) or serum-free medium

    • Sterile tubes

  • Procedure:

    • Prepare a BSA solution (e.g., 4 mg/mL) in sterile PBS or serum-free medium.[13] Warm to 37°C.

    • In a separate sterile tube, add the required volume of the OEA stock solution.

    • Slowly add the warm BSA solution to the OEA stock while gently vortexing. The molar ratio of OEA to BSA can be optimized, but a starting point of 2:1 to 4:1 is often effective.

    • Incubate the mixture at 37°C for 30 minutes with occasional gentle mixing to allow for complex formation.

    • This OEA-BSA complex can now be added to your cell culture medium to achieve the desired final OEA concentration.

    • Remember to include a BSA-only vehicle control in your experiment.

Visualizations

OEA Signaling Pathway

OEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Enters cell & Binds RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipolysis ↑ Lipolysis Gene_Expression->Lipolysis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Anti_Inflammatory ↓ Inflammation Gene_Expression->Anti_Inflammatory

Caption: OEA enters the cell and activates the nuclear receptor PPAR-α.

Troubleshooting Workflow for OEA Solubility Issues

Troubleshooting_Workflow Start Start: OEA Precipitation in Cell Culture Medium Check_DMSO Is final DMSO concentration ≤ 0.1%? Start->Check_DMSO Adjust_DMSO Adjust stock concentration to lower final DMSO % Check_DMSO->Adjust_DMSO No Check_Dilution Are you using a stepwise dilution? Check_DMSO->Check_Dilution Yes Adjust_DMSO->Check_DMSO Implement_Dilution Implement pre-dilution in a small media volume Check_Dilution->Implement_Dilution No Check_Temp Are media and solutions pre-warmed to 37°C? Check_Dilution->Check_Temp Yes Implement_Dilution->Check_Temp Use_BSA Prepare OEA-BSA complex Success Success: OEA is soluble Use_BSA->Success Check_Temp->Use_BSA Yes Warm_Solutions Warm media and solutions before mixing Check_Temp->Warm_Solutions No Warm_Solutions->Use_BSA

Caption: A step-by-step workflow to resolve OEA precipitation in vitro.

References

Optimizing reaction conditions for oleoyl chloride esterification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for oleoyl (B10858665) chloride esterification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for this compound chloride esterification?

A1: this compound chloride esterification is typically achieved through reaction with an alcohol. This reaction can be performed with or without a catalyst. Common approaches include:

  • Direct reaction with alcohol: Acyl chlorides are highly reactive and can react directly with alcohols to form esters. This reaction is often vigorous and may produce hydrogen chloride (HCl) as a byproduct.[1][2]

  • Catalyzed reactions: While not always necessary, catalysts can be used to improve reaction rates and yields, especially with less reactive alcohols. Tertiary amines can act as catalysts for this reaction.[3]

  • Non-catalytic, solvent-free conditions: For certain applications, the reaction can be carried out at elevated temperatures without a catalyst or solvent to simplify product purification.[4]

Q2: I am observing low yields in my esterification reaction. What are the potential causes and how can I improve the yield?

A2: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Incomplete reaction: The reaction may not have reached completion. Try extending the reaction time or increasing the temperature. For example, in a non-catalytic synthesis of chlorogenic acid oleyl alcohol ester, a reaction time of 3 hours at 200°C was found to be optimal.[4]

  • Purity of reactants: Ensure that the this compound chloride and alcohol are pure and dry. The presence of water can lead to hydrolysis of the this compound chloride back to oleic acid, reducing the yield of the desired ester.[2] It is crucial to work with dried glassware and moisture-free solvents.[2]

  • Sub-optimal stoichiometry: The molar ratio of this compound chloride to the alcohol is a critical parameter. An excess of the alcohol is often used to drive the reaction to completion. In one study, a 1:20 molar ratio of the acid to oleyl alcohol was found to be effective.[4]

  • Side reactions: At excessively high temperatures, side reactions such as polymerization can occur, leading to a decrease in the desired product's yield.[4]

  • Product loss during workup: Evaluate your purification process. The ester product might be lost during extraction or chromatography steps.

Q3: What are the typical reaction conditions for this compound chloride esterification?

A3: Optimal reaction conditions are highly dependent on the specific alcohol being used and whether a catalyst is employed. Below is a summary of conditions reported in the literature for similar esterification reactions.

Data Presentation: Reaction Condition Comparison

ParameterCatalytic Esterification (SnCl₂)[5][6]Non-Catalytic Esterification[4]
Reactants Oleic Acid + EthanolChlorogenic Acid + Oleyl Alcohol
Catalyst Tin(II) chloride dihydrate (SnCl₂·2H₂O)None
Temperature Mild conditions (not specified)200 °C
Reaction Time Not specified3 hours
Molar Ratio Not specified1:20 (CGA to Oleyl Alcohol)
Stirring Rate Not specified200 rpm
Conversion/Yield High yields, comparable to H₂SO₄Up to 93.59% conversion

Q4: How can I monitor the progress of my esterification reaction?

A4: Reaction progress can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials (this compound chloride and alcohol) and the appearance of the ester product.

  • Gas Chromatography (GC): A quantitative method to determine the conversion of reactants and the formation of the product.[6]

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the broad O-H stretch of the alcohol and the appearance of the characteristic C=O stretch of the ester. The absence of a carboxyl band from oleic acid can confirm the formation of this compound chloride.[7]

Q5: What are the common byproducts in this compound chloride esterification, and how can I remove them?

A5: The primary byproduct of the reaction between this compound chloride and an alcohol is hydrogen chloride (HCl).[1]

  • Removal of HCl: If a stoichiometric amount of a base (like pyridine) is not used, the generated HCl can be removed by:

    • Performing the reaction under a stream of inert gas (e.g., nitrogen or argon) to carry away the HCl gas.

    • Quenching the reaction mixture with a mild aqueous base solution (e.g., sodium bicarbonate) during the workup.[8]

  • Unreacted Starting Materials: Excess alcohol and any unreacted this compound chloride (which will likely be hydrolyzed to oleic acid during aqueous workup) can be removed by:

    • Liquid-liquid extraction: Washing the organic layer containing the ester with water and brine.

    • Column chromatography: This is an effective method for separating the ester from both polar (alcohol, oleic acid) and non-polar impurities.

Experimental Protocols

Protocol 1: General Procedure for this compound Chloride Esterification

This protocol provides a general guideline for the esterification of an alcohol with this compound chloride.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas (nitrogen or argon).

    • Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Cool the solution in an ice bath.

  • Reaction:

    • Dissolve this compound chloride in the same anhydrous solvent and add it to the dropping funnel.

    • Add the this compound chloride solution dropwise to the cooled alcohol solution with vigorous stirring. The reaction can be exothermic.[8]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time will vary depending on the alcohol's reactivity. Monitor the reaction progress by TLC or GC.

    • Gentle heating may be applied to speed up the reaction if necessary.[8]

  • Workup and Purification:

    • Cool the reaction mixture and quench any remaining this compound chloride by slowly adding ice-cold water.[8]

    • Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize HCl), and brine.[8] Be aware that the density of the ester may be close to that of water, so care must be taken to identify and keep the correct layer.[8]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Anhydrous Reactants & Solvents setup_glassware Assemble Dry Glassware prep_reactants->setup_glassware mix_reactants Mix Alcohol & Solvent, Cool in Ice Bath setup_glassware->mix_reactants add_this compound Add this compound Chloride Dropwise mix_reactants->add_this compound monitor Monitor Reaction (TLC/GC) add_this compound->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography) dry->purify

Caption: Experimental workflow for this compound chloride esterification.

Troubleshooting_Logic rect_node rect_node start Low Yield? check_completion Reaction Complete? start->check_completion check_purity Reactants Pure & Dry? check_completion->check_purity Yes action_time_temp Increase Reaction Time or Temperature check_completion->action_time_temp No check_stoichiometry Optimal Stoichiometry? check_purity->check_stoichiometry Yes action_purify Purify/Dry Reactants check_purity->action_purify No check_temp Appropriate Temperature? check_stoichiometry->check_temp Yes action_adjust_ratio Adjust Molar Ratio check_stoichiometry->action_adjust_ratio No action_adjust_temp Adjust Temperature to Avoid Side Reactions check_temp->action_adjust_temp No

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: Troubleshooting Oleoyl-CoA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for studying oleoyl-CoA degradation in cell lysates. The following sections address common experimental issues in a question-and-answer format, offer detailed protocols for key experiments, and visualize critical pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no degradation of this compound-CoA in my cell lysate?

Low or non-existent signal is a frequent issue that can arise from multiple factors, ranging from sample preparation to assay conditions.

  • Inactive Enzymes : The enzymes in the β-oxidation pathway may have lost activity due to improper sample handling, such as repeated freeze-thaw cycles or failure to keep lysates consistently cold.[1][2] The addition of protease and phosphatase inhibitors to the lysis buffer is critical to prevent enzymatic degradation.[3][4]

  • Suboptimal Assay Conditions : The pH, temperature, or incubation time of your assay may not be optimal for the enzymes involved in this compound-CoA degradation.[5] Each enzyme in the pathway has specific requirements for maximal activity.

  • Incomplete Cell Lysis : If cells are not completely lysed, the mitochondrial enzymes required for β-oxidation will not be sufficiently released into the lysate, resulting in low activity.[3]

  • Missing Cofactors : The β-oxidation pathway requires specific cofactors, including FAD, NAD+, and Coenzyme A.[6] Ensure these are present in your assay buffer at optimal concentrations.

  • Substrate Instability : Acyl-CoA esters can be unstable in aqueous solutions, especially at non-optimal pH.[7][8] It is recommended to prepare substrate solutions fresh for each experiment.[5]

Q2: How can I confirm that my cell lysis was successful and didn't inactivate the enzymes?

Verifying the efficiency of cell lysis is a crucial first step for any experiment involving intracellular components.

  • Microscopic Examination : This is the most direct method. After lysis, examine a small amount of the cell suspension under a phase-contrast microscope. The absence of intact cells indicates successful lysis.[9] A trypan blue stain can be used to quantify the percentage of lysed cells.[9]

  • Protein Quantification : A high total protein concentration in the supernatant after centrifugation (e.g., measured by a Bradford or BCA assay) suggests that intracellular contents have been successfully released.[1][9]

  • Enzyme Activity Positive Control : To confirm that your lysis procedure did not inactivate the enzymes, run a parallel assay with a known active enzyme or a lysate from a positive control cell line known to have high β-oxidation activity.[5][10]

Q3: My results are inconsistent between replicates. What are the common causes?

Variability between replicates can compromise the reliability of your data and often points to inconsistencies in sample handling and assay setup.[1]

  • Inconsistent Sample Handling : Ensure every step, from cell harvesting and lysis to the timing of reagent additions, is standardized across all samples.[7]

  • Pipetting Errors : Inaccurate pipetting, especially of small volumes of enzymes or substrates, can introduce significant variability.[2] Preparing a master reaction mix for all replicates can help minimize this issue.[2]

  • Incomplete Mixing : After adding the enzyme or substrate, ensure the reaction mixture is mixed thoroughly but gently. Inadequate mixing can lead to irreproducible data.[10]

  • Freeze-Thaw Cycles : Repeatedly freezing and thawing lysate aliquots can damage enzymes and lead to inconsistent activity. Prepare single-use aliquots to avoid this problem.[1][2]

Q4: I'm seeing high background signal in my assay. How can I reduce it?

High background can be caused by non-specific reactions or contamination.

  • Substrate Instability : The spontaneous hydrolysis of the this compound-CoA thioester bond can contribute to background signal. Prepare the substrate solution fresh and consider running a "no-enzyme" control to measure the rate of spontaneous degradation.[5]

  • Contaminated Reagents : Ensure all buffers and reagents are freshly prepared and free from contamination.[11]

  • Interfering Substances : Components of the cell lysate itself or substances introduced during sample preparation (e.g., high concentrations of detergents like SDS, or chelating agents like EDTA) can interfere with the assay.[2] If necessary, samples can be deproteinized using a 10 kDa spin filter.[2]

Q5: What is the best method to quantify this compound-CoA and its degradation products?

The gold standard for the sensitive and specific quantification of acyl-CoAs and their metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]

  • LC-MS/MS : This technique allows for the absolute quantification of a broad range of acyl-CoA species.[13][14] It is highly sensitive, with limits of detection in the femtomole range.[14]

  • Sample Preparation for LC-MS/MS : This is a critical step. It typically involves rapid quenching of metabolism (e.g., with cold methanol) to halt enzymatic activity, followed by extraction of the metabolites.[7][15] Using an internal standard, such as heptadecanoyl-CoA (C17:0), is essential for accurate quantification.[7]

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions for troubleshooting this compound-CoA degradation assays.

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity Inactive Enzymes: Protein degradation or denaturation due to improper handling (e.g., heat, freeze-thaw cycles).[2][3][4]Keep samples on ice at all times.[3] Add protease/phosphatase inhibitors to the lysis buffer.[4] Aliquot lysates for single use to avoid freeze-thaw cycles.[2]
Incomplete Cell Lysis: Insufficient release of mitochondrial enzymes.[3]Verify lysis efficiency using a microscope.[9] Try a more rigorous lysis method like sonication or bead beating, ensuring samples remain cold.[9][16]
Suboptimal Assay Conditions: Incorrect pH, temperature, or missing cofactors (NAD+, FAD, CoA).[5][6]Optimize assay buffer pH and temperature. Ensure all necessary cofactors are present at saturating concentrations.[5]
Substrate Degradation: this compound-CoA is unstable and may have hydrolyzed.[7][8]Prepare substrate solutions fresh before each experiment.[5] Store stock solutions at -80°C.
High Variability Between Replicates Inconsistent Sample Handling: Variations in incubation times or temperatures.[7]Standardize all steps of the protocol. Use timers and calibrated equipment.
Pipetting Inaccuracy: Errors in pipetting small volumes of enzyme or substrate.[2]Prepare a master reaction mix to be dispensed into replicate wells.[2] Calibrate pipettes regularly.
Insufficient Mixing: Reagents not homogenously mixed in the assay well.[10]Mix gently but thoroughly by pipetting up and down after adding reagents.[10]
High Background Signal Non-Enzymatic Substrate Hydrolysis: Spontaneous breakdown of the this compound-CoA thioester bond.[5]Include a "no-enzyme" control to quantify and subtract the background rate of hydrolysis.
Contaminating Enzyme Activity in Sample: Other enzymes in the lysate may be acting on the substrate or detection reagents.[11]Test the sample with the substrate alone in the absence of other cofactors to check for interfering activity.
Interfering Substances in Lysate: High concentrations of detergents, salts, or other chemicals.[2]Consider deproteinizing the sample with a 10 kDa spin filter or performing a buffer exchange.[2]
Poor Peak Shape / Low Signal in LC-MS/MS Analyte Degradation: Acyl-CoAs degraded during sample preparation or in the autosampler.[15]Perform extraction quickly at low temperatures.[7] Use a cooled autosampler (4°C) and analyze samples immediately after preparation.[15]
Inefficient Extraction: Incomplete recovery of this compound-CoA from the lysate.[15]Use an effective extraction solvent, such as 80% methanol (B129727).[15] Optimize the protocol to ensure complete extraction.
Matrix Effects: Other molecules in the lysate interfere with ionization in the mass spectrometer.[13]Use an internal standard for quantification.[13] Optimize chromatographic separation to resolve this compound-CoA from interfering species.

Visual Guides

This compound-CoA Beta-Oxidation Pathway

The degradation of this compound-CoA, a monounsaturated fatty acid, follows the mitochondrial beta-oxidation pathway but requires an additional isomerase enzyme to process the cis-double bond.[17]

Oleoyl_CoA_Degradation This compound-CoA Beta-Oxidation Pathway oleoyl_coa This compound-CoA (C18:1, cis-Δ9) inv1 oleoyl_coa->inv1 enoyl_coa_1 cis-Δ3-Enoyl-CoA isomerase Enoyl-CoA Isomerase enoyl_coa_1->isomerase enoyl_coa_2 trans-Δ2-Enoyl-CoA inv2 enoyl_coa_2->inv2 hydroxyacyl_coa 3-Hydroxyacyl-CoA inv3 hydroxyacyl_coa->inv3 ketoacyl_coa 3-Ketoacyl-CoA inv4 ketoacyl_coa->inv4 short_acyl_coa Acyl-CoA (2 carbons shorter) acd Acyl-CoA Dehydrogenase short_acyl_coa->acd Re-enters β-Oxidation acetyl_coa Acetyl-CoA tca TCA Cycle acetyl_coa->tca acd->enoyl_coa_1 fadh2 FADH2 acd->fadh2 isomerase->enoyl_coa_2 ech Enoyl-CoA Hydratase ech->hydroxyacyl_coa h2o H2O ech->h2o had 3-Hydroxyacyl-CoA Dehydrogenase had->ketoacyl_coa nadh NADH had->nadh thiolase β-Ketothiolase thiolase->short_acyl_coa thiolase->acetyl_coa coa CoA-SH thiolase->coa inv1->acd 3 Cycles of β-Oxidation inv2->ech inv3->had inv4->thiolase fad FAD fad->acd nad NAD+ nad->had

Caption: The mitochondrial degradation pathway for this compound-CoA.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during this compound-CoA degradation experiments.

Troubleshooting_Workflow Troubleshooting Workflow start Problem: Low or No this compound-CoA Degradation check_lysis Is cell lysis complete and non-damaging? start->check_lysis check_reagents Are reagents/substrate viable and optimal? start->check_reagents check_assay Are assay conditions correct? start->check_assay check_lysis->check_reagents Yes lysis_action Verify with microscopy. Quantify protein release. Run positive control lysate. check_lysis->lysis_action No check_reagents->check_assay Yes reagents_action Prepare fresh substrate. Check cofactor concentrations. Run 'no-enzyme' control. check_reagents->reagents_action No assay_action Confirm pH and temperature. Check incubation time. Ensure master mix is used. check_assay->assay_action No end Problem Resolved or Consult Further Literature check_assay->end Yes lysis_solution Optimize lysis method (e.g., sonication time). Always use protease inhibitors. lysis_action->lysis_solution reagents_solution Store aliquots at -80°C. Titrate enzyme and substrate concentrations. reagents_action->reagents_solution assay_solution Calibrate equipment. Standardize all pipetting and handling steps. assay_action->assay_solution

Caption: A logical workflow for troubleshooting this compound-CoA degradation assays.

Key Experimental Protocols

Protocol 1: Preparation of Cell Lysate for Metabolic Assays

This protocol describes a general method for preparing cell lysates suitable for measuring enzyme activities.

  • Cell Harvesting : Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Collection : Scrape the cells into 1 mL of ice-cold PBS and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Pelleting : Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis : Resuspend the cell pellet in an appropriate volume (e.g., 200-500 µL) of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[4]

  • Homogenization : Lyse the cells by sonicating the suspension on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to prevent overheating and enzyme denaturation.[18] Alternatively, use repeated freeze-thaw cycles for a gentler lysis method.[16][19]

  • Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Supernatant Collection : Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube.

  • Quantification : Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.[9]

  • Storage : Use the lysate immediately or store it in single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles.[2]

Protocol 2: In Vitro this compound-CoA Degradation Assay

This protocol provides a framework for measuring the degradation of this compound-CoA in a cell lysate. The endpoint can be measured via LC-MS/MS.

  • Prepare Master Mix : On ice, prepare a master reaction mix in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.4). The final concentrations in the reaction should be:

    • This compound-CoA (e.g., 50-100 µM)

    • NAD+ (e.g., 1 mM)

    • FAD (e.g., 100 µM)

    • Coenzyme A (e.g., 100 µM)

    • L-Carnitine (if studying transport, e.g., 1 mM)

  • Assay Setup : Add a standardized amount of cell lysate protein (e.g., 20-50 µg) to pre-chilled microcentrifuge tubes. Include a "no-enzyme" control with lysis buffer instead of lysate.

  • Reaction Initiation : Add the master mix to each tube to start the reaction. The final volume should be consistent across all samples (e.g., 100 µL).

  • Incubation : Incubate the reaction tubes at 37°C for a predetermined amount of time (e.g., 30-60 minutes). A time-course experiment is recommended to ensure the reaction is in the linear range.

  • Reaction Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or 80% methanol containing an internal standard (e.g., C17:0-CoA).[15] This will precipitate the proteins and halt all enzymatic activity.

  • Sample Processing : Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis : Transfer the supernatant to a new tube for analysis of the remaining this compound-CoA and its shorter-chain acyl-CoA products by LC-MS/MS.

Protocol 3: Quantification of Acyl-CoAs by LC-MS/MS (Principles)

This section outlines the key principles for the successful quantification of acyl-CoAs.

  • Sample Extraction : After quenching the enzymatic reaction, acyl-CoAs are extracted from the aqueous phase. A common method is liquid-liquid extraction or simply taking the supernatant after protein precipitation with an organic solvent.[20]

  • Chromatographic Separation : The extracted metabolites are injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column is typically used to separate the different acyl-CoA species based on the length and saturation of their fatty acid chains.[12]

  • Mass Spectrometry Detection : The separated molecules are ionized (typically by electrospray ionization, ESI) and detected by a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for each target acyl-CoA and the internal standard, a method known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This provides high specificity and sensitivity.[14]

  • Quantification : A calibration curve is generated using known concentrations of authentic standards.[12] The concentration of each acyl-CoA in the experimental sample is then determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.[13]

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Oleoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of oleoylethanolamide (OEA).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving high oral bioavailability of oleoylethanolamide (OEA)?

A1: The primary challenge is OEA's rapid degradation in the gastrointestinal tract and high first-pass metabolism in the liver.[1][2] OEA is susceptible to enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), which significantly reduces the amount of intact OEA that reaches systemic circulation.[3]

Q2: What are the most promising strategies to enhance the in vivo bioavailability of OEA?

A2: The most promising strategies focus on protecting OEA from enzymatic degradation and improving its absorption. These include:

  • Lipid-Based Nanoformulations: Encapsulating OEA in nanoparticles such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes can protect it from degradation and enhance its uptake.

  • Inhibition of Enzymatic Degradation: Co-administration of OEA with inhibitors of fatty acid amide hydrolase (FAAH) can prevent its breakdown and increase its systemic exposure.

  • Structural Modification: Synthesizing hydrolysis-resistant analogs of OEA can overcome the issue of enzymatic degradation.

Q3: What is the primary mechanism of action of OEA in vivo?

A3: OEA primarily acts as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism, energy homeostasis, and inflammation.[3][4] Activation of PPAR-α by OEA leads to the transcription of various target genes involved in these processes.[3]

Q4: Are there any commercially available OEA formulations with enhanced bioavailability?

A4: Currently, most enhanced bioavailability formulations of OEA are at the research and development stage. However, some supplement companies offer OEA in formulations designed to improve absorption, often without extensive public data on their pharmacokinetic profiles. Researchers typically need to prepare their own formulations for preclinical studies.

Troubleshooting Guides

Issue 1: Low or Variable OEA Bioavailability After Oral Administration
Potential Cause Troubleshooting Step Rationale
Rapid Enzymatic Degradation Co-administer a validated FAAH inhibitor.To prevent the breakdown of OEA by FAAH in the gut and liver.
Poor Formulation Stability Characterize the stability of your OEA formulation under relevant physiological conditions (pH, temperature). Consider using protective coatings or encapsulation techniques.OEA formulations can be sensitive to environmental factors, leading to premature drug release and degradation.[5]
Inconsistent Oral Gavage Technique Standardize the oral gavage procedure, ensuring consistent volume and delivery to the stomach. Use appropriately sized gavage needles for the animal model.Improper administration can lead to variability in the amount of OEA reaching the small intestine for absorption.
High First-Pass Metabolism Consider alternative routes of administration for initial studies (e.g., intraperitoneal) to bypass the liver and establish a baseline for OEA's effects.This can help differentiate between poor absorption and high first-pass clearance.
Issue 2: Inconsistent or Unexpected In Vivo Efficacy
Potential Cause Troubleshooting Step Rationale
Sub-optimal Dosage Perform a dose-response study to determine the effective dose of your specific OEA formulation in your animal model.The effective dose of OEA can vary depending on the formulation and the animal species. Oral administration of 10 mg/kg of unformulated OEA has been shown to reduce food intake in rats.[1][2]
Variability in Animal Models Ensure the use of age- and weight-matched animals. Control for diet and housing conditions, as these can influence endogenous OEA levels and response.Factors such as diet-induced obesity can alter the endogenous OEA system and the response to exogenous administration.
Timing of Administration and Measurement Optimize the timing of OEA administration relative to the desired effect (e.g., feeding behavior) and the pharmacokinetic profile of your formulation.The time to reach maximum plasma concentration (Tmax) will vary with the formulation, influencing the timing of peak efficacy.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different OEA Formulations in Rodents

FormulationAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in Bioavailability (vs. Free OEA)Reference
Free OEARat10 mg/kg (oral)~50~1.5~2001(Hypothetical data based on literature)
OEA NanoemulsionRat10 mg/kg (oral)~89~2.0~7023.51(Hypothetical data based on literature)
OEA-SLNsMouse20 mg/kg (oral)~120~2.5~9504.75(Hypothetical data based on literature)
OEA with FAAH InhibitorRat10 mg/kg OEA + inhibitor (oral)~150~1.5~11005.5(Hypothetical data based on literature)

Note: The data in this table are illustrative and compiled from typical results seen in the literature. Actual values will vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Oleoylethanolamide-Loaded Solid Lipid Nanoparticles (OEA-SLNs)

Materials:

  • Oleoylethanolamide (OEA)

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • Organic solvent (e.g., acetone, ethanol (B145695) - for solvent emulsification/evaporation method)

Method: High-Shear Homogenization and Ultrasonication

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of OEA in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax®) at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanosuspension Formation: Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes. The sonication process should be carried out in an ice bath to prevent overheating.

  • Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the OEA-SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Quantification of OEA in Rat Plasma using LC-MS/MS

Materials:

  • Rat plasma samples

  • Internal standard (IS) (e.g., d4-OEA)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Water, HPLC grade

  • HPLC column (e.g., C18)

  • Mass spectrometer

Method:

  • Sample Preparation (Protein Precipitation): a. To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. b. Add 300 µL of ice-cold acetonitrile to precipitate the proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: a. Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. b. Flow Rate: 0.4 mL/min. c. Injection Volume: 10 µL. d. Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). e. MRM Transitions: Monitor the specific precursor-to-product ion transitions for OEA and the internal standard.

  • Quantification: Construct a calibration curve using known concentrations of OEA spiked into blank plasma and analyzed using the same procedure. Calculate the concentration of OEA in the unknown samples by interpolating their peak area ratios (OEA/IS) against the calibration curve.

Mandatory Visualizations

OEA_Signaling_Pathway OEA Oleoylethanolamide (OEA) CD36 CD36 OEA->CD36 PPARa_inactive PPAR-α (inactive) OEA->PPARa_inactive Enters cell & binds PPARa_RXR_active PPAR-α/RXR Complex (active) PPARa_inactive->PPARa_RXR_active Dimerizes with RXR RXR_inactive RXR (inactive) RXR_inactive->PPARa_RXR_active PPRE PPRE PPARa_RXR_active->PPRE Binds to PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression OEA_Bioavailability_Workflow cluster_formulation Formulation Strategy cluster_administration In Vivo Administration cluster_absorption Absorption & Metabolism cluster_analysis Pharmacokinetic Analysis Free_OEA Free OEA Oral_Admin Oral Administration to Rodent Free_OEA->Oral_Admin Nano_OEA OEA Nanoformulation Nano_OEA->Oral_Admin Degradation Enzymatic Degradation Nano_OEA->Degradation Protects from OEA_FAAH OEA + FAAH Inhibitor OEA_FAAH->Oral_Admin OEA_FAAH->Degradation Inhibits Oral_Admin->Degradation Absorption Intestinal Absorption Oral_Admin->Absorption Degradation->Absorption Reduces Blood_Sampling Blood Sampling Absorption->Blood_Sampling LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Parameters Determine Cmax, Tmax, AUC LCMS->PK_Parameters

References

Preventing isomerization during oleoyl chloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the isomerization of oleic acid to elaidic acid during the synthesis of oleoyl (B10858665) chloride.

Troubleshooting Guide

This section addresses specific issues that can lead to the formation of the undesired trans-isomer (elaidoyl chloride) and provides actionable solutions.

Problem: High percentage of trans-isomer (elaidoyl chloride) detected in the final product.

  • Potential Cause 1: Incorrect Chlorinating Agent

    • Explanation: Some chlorinating agents are more prone to causing isomerization, particularly at elevated temperatures. Thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃), while common, can lead to higher levels of isomerization compared to milder reagents.[1][2] Industrial synthesis often relies on the phosphorus trichloride method, but this can result in lower purity and yield.[2]

    • Solution: Use a milder chlorinating agent. Oxalyl chloride is often considered a superior reagent as it allows for milder reaction conditions, reducing the risk of side reactions.[3][4] Triphosgene (B27547), in the presence of a catalyst like N,N-dimethylformamide (DMF), is another excellent alternative that provides high yield and purity with minimal isomerization.[1][5]

  • Potential Cause 2: High Reaction Temperature

    • Explanation: The isomerization of the cis-double bond in oleic acid to the trans-configuration is a thermally induced process.[6] Higher reaction temperatures significantly increase the rate of this undesired side reaction.

    • Solution: Maintain strict temperature control throughout the reaction. When using oxalyl chloride, reactions can often proceed at room temperature or below (0°C to 25°C).[3] For triphosgene-mediated synthesis, the effective temperature range is 40-80°C; using the lower end of this range (40-50°C) favors selectivity.[2][5] When using phosphorus trichloride, the reaction is typically started at 25-33°C and then raised to 55°C.[7]

  • Potential Cause 3: Prolonged Reaction Time

    • Explanation: Extended exposure to reaction conditions, even at moderate temperatures, can allow for the gradual accumulation of the thermodynamically more stable trans-isomer.

    • Solution: Monitor the reaction progress closely to determine the minimum time required for complete conversion. For triphosgene reactions, completion can be achieved within 0.5 to 2 hours at 70-80°C.[5] A procedure using oxalyl chloride in hexane (B92381) reports a reaction time of 1.5 hours.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent to minimize isomerization during this compound chloride synthesis?

Oxalyl chloride is highly recommended as it is a milder, more selective reagent than thionyl chloride and allows for reactions at lower temperatures, which simplifies the workup process.[3][4] Another highly effective and increasingly popular option is triphosgene with a catalytic amount of DMF, which can achieve yields and purity up to 95% without isomerization of the cis-double bond.[2][5]

Q2: How do different synthesis methods compare in terms of yield and potential for isomerization?

The choice of method significantly impacts both yield and the integrity of the cis-double bond. The following table summarizes key parameters for common methods.

Chlorinating AgentTypical ConditionsYield (%)Purity (%)Key Advantages & Notes
Thionyl Chloride Tangential reactor, short residence time97-99~89+Near-quantitative yield, but isomerization can occur without specialized equipment.[5]
Oxalyl Chloride Hexane or CCl₄ solvent, room temp~86HighMilder conditions, low decomposition, high selectivity.[5][8]
Triphosgene DMF catalyst, 40-80°C, 0.5-8h≤95≤95Mild conditions, high yield, and no isomerization of the double bond.[1][5]
Phosphorus Trichloride Neat, 25-33°C → 55°C, 4hModerateVariableLow cost and industrially scalable, but can produce by-products and lower purity.[5][7]

Q3: How can I monitor the cis/trans isomer ratio in my product?

Several analytical methods can be used to determine the isomeric purity of your this compound chloride.

  • Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a standard technique for analyzing fatty acid composition. Using a highly polar cyanopropyl capillary column is necessary to resolve cis and trans isomers.[9]

  • Infrared Spectroscopy (IR): The trans-isomer (elaidoyl chloride) will show a characteristic absorption band around 965-970 cm⁻¹, which is absent in the pure cis-isomer. Comparing the IR spectrum of the product with that of the starting oleic acid can indicate if isomerization has occurred.[8]

  • LC-MS: A high-resolution liquid chromatography-mass spectrometry (LC-MS) method using a reversed-phase column can baseline separate cis-trans isomers of lipids, allowing for their monitoring and relative quantitation.[10]

Q4: Are there any special considerations for workup and purification to avoid isomerization?

Yes, purification methods must be chosen carefully to avoid thermal stress on the product.

  • Avoid High-Temperature Distillation: this compound chloride is sensitive to heat.[8] If distillation is necessary, it must be performed under very high vacuum to keep the boiling temperature as low as possible (e.g., 99–109°C at 25 µmHg).[8]

  • Solvent Removal: When evaporating solvents, use a rotary evaporator at low temperatures.

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture, as acyl chlorides are highly reactive.[11]

Diagrams

G cluster_start Starting Material cluster_reaction Chlorination Step cluster_purification Purification cluster_final Final Product start Oleic Acid (cis-isomer) reagent Chlorinating Agent (e.g., Oxalyl Chloride) start->reagent Reacts with product_ok This compound Chloride (Desired cis-isomer) reagent->product_ok Forms (major) product_bad Elaidoyl Chloride (Undesired trans-isomer) reagent->product_bad Forms (minor, if conditions poor) conditions Controlled Conditions - Low Temperature - Anhydrous Solvent purify Workup & Purification - Low Temp. Evaporation - High Vacuum Distillation product_ok->purify product_bad->purify final_product Pure this compound Chloride purify->final_product

Caption: General workflow for the synthesis of this compound chloride.

G start High % of trans-isomer detected? reagent_check Which chlorinating agent was used? start->reagent_check Yes temp_check Was the reaction temperature > 40°C? start->temp_check No, check Temp thionyl Thionyl Chloride / PCl₃ reagent_check->thionyl oxalyl Oxalyl Chloride / Triphosgene reagent_check->oxalyl time_check Was the reaction time unnecessarily long? temp_check->time_check No, check Time solution2 Action: Repeat reaction at a lower temperature (e.g., 0-25°C). temp_check->solution2 Yes solution3 Action: Monitor reaction progress (e.g., by IR) and stop as soon as starting material is consumed. time_check->solution3 Yes solution1 Action: Switch to a milder reagent like Oxalyl Chloride or Triphosgene. thionyl->solution1 no_issue Isomerization source is likely not the reagent. oxalyl->no_issue

Caption: Troubleshooting decision tree for isomerization issues.

Experimental Protocols

Protocol 1: Synthesis of this compound Chloride using Oxalyl Chloride

This protocol is adapted from literature procedures known to minimize isomerization.

  • Materials:

    • Oleic acid (1.0 g)

    • Anhydrous hexane (10 mL)

    • Oxalyl chloride (2.0 mL)

    • Round-bottom flask, magnetic stirrer, and drying tube (or nitrogen inlet)

  • Methodology:

    • Ensure all glassware is flame-dried or oven-dried to remove moisture.

    • Dissolve 1.0 g of oleic acid in 10 mL of anhydrous hexane in the round-bottom flask under an inert atmosphere (nitrogen or argon).

    • With vigorous stirring, add 2.0 mL of oxalyl chloride to the solution at room temperature.

    • Seal the flask with a drying tube and stir the mixture for 1.5 hours at room temperature. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the disappearance of the carboxylic acid starting material by TLC.

    • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator with a cold trap. Gentle heating should be avoided.

    • The resulting colorless oil is the crude this compound chloride, which can be used directly for many applications or purified by high-vacuum distillation if required.

References

Best practices for handling and storing oleoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oleoyl-CoA

Welcome to the technical support center for this compound-CoA. This resource provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of this compound-CoA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound-CoA?

A1: Proper storage is critical to maintain the stability and integrity of this compound-CoA. Recommendations differ for powdered and dissolved forms. Long-chain acyl-CoA esters are inherently unstable and susceptible to both chemical and enzymatic degradation.[1]

  • As a Solid (Powder): Unsaturated acyl-CoAs like this compound-CoA are not stable as powders because they are extremely hygroscopic and can quickly absorb moisture, leading to hydrolysis or oxidation.[2] It is strongly recommended to dissolve the entire contents of the vial in a suitable organic solvent immediately upon opening.[2] If short-term storage as a powder is unavoidable, store the vial at -20°C or below, tightly sealed, and consider placing it in a desiccator.

  • In Solution: this compound-CoA dissolved in an organic solvent should be stored in a glass container with a Teflon-lined cap at -20°C.[2] To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing.[1][2] Storage below -30°C is generally not recommended for organic solutions unless they are in a sealed glass ampoule.[2] For aqueous solutions, use a slightly acidic buffer (pH 4-6) to minimize hydrolysis of the thioester bond and store at -20°C or -80°C.[1]

Q2: What is the best way to prepare an this compound-CoA stock solution?

A2: To prepare a stock solution, allow the vial of powdered this compound-CoA to reach room temperature before opening to prevent condensation. Add the desired high-purity organic solvent (e.g., ethanol, methanol) or an aqueous buffer (pH 4-6).[1][3] Gently swirl or vortex to dissolve; brief sonication in a water bath can also help.[1] Avoid vigorous shaking, which can promote oxidation.[1] After dissolution, it is best practice to purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly.[1]

Q3: How can I minimize degradation of my this compound-CoA samples?

A3: To minimize degradation, adhere to the following best practices:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation that occurs with repeated temperature changes.[1]

  • Work Quickly and on Ice: When handling solutions, keep them on ice to minimize thermal degradation.[1]

  • Use an Inert Atmosphere: For unsaturated lipids like this compound-CoA, handling under an inert gas (argon or nitrogen) is advisable to prevent oxidation.[1][2]

  • Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents to avoid contaminants that could catalyze degradation.[1]

  • Use Appropriate Labware: Always use clean glass, stainless steel, or Teflon-lined containers and transfer tools. Plastic can leach impurities into organic solvents.[2]

Q4: What are the signs of this compound-CoA degradation?

A4: Degradation can manifest as a decrease in the expected activity in enzymatic assays or the appearance of extra peaks in analytical analyses like HPLC or LC-MS. The primary degradation pathways are hydrolysis of the thioester bond, which yields free oleic acid and Coenzyme A, and oxidation of the double bond in the This compound (B10858665) chain.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no activity in my enzyme assay. 1. Degraded this compound-CoA: The thioester bond may have hydrolyzed, or the fatty acid chain may have oxidized. [1] 2. Incorrect Concentration: The actual concentration of the stock solution may be lower than calculated. 3. Micelle Formation: At concentrations above the critical micelle concentration (CMC), the availability of monomeric this compound-CoA to the enzyme may be limited. [4][5]1. Use a fresh, properly stored aliquot. Prepare a new stock solution from powder if degradation is suspected. 2. Verify the concentration of your stock solution using spectrophotometry (A260 nm) or an analytical method like LC-MS. 3. Dilute the this compound-CoA in the assay to a concentration below its CMC. The CMC for this compound-CoA can be influenced by buffer composition, pH, and ionic strength. [4][6]
High background or inconsistent results in fluorescence/colorimetric assays. 1. Auto-oxidation: The unsaturated this compound chain can oxidize, producing reactive species that interfere with assay probes. [1] 2. Micelle Interference: Fatty acid micelles can interact with assay components, such as dyes or proteins, leading to artifacts. [7]1. Prepare solutions fresh and handle them under an inert atmosphere. [1]Consider adding a small amount of an antioxidant like BHT if compatible with your experimental system. 2. Run controls without enzyme to assess the background signal from your this compound-CoA solution. Ensure the assay concentration is below the CMC. [4][5]
My this compound-CoA solution is cloudy or has precipitated. 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent. This compound-CoA has limited solubility in aqueous buffers. [3] 2. Temperature Effects: The solution may have been stored at too low a temperature, causing the lipid to come out of solution.1. Gently warm the solution and sonicate briefly to attempt redissolution. If it persists, the solution may be too concentrated. 2. Allow the solution to warm to room temperature before use. For long-term storage of organic solutions, avoid temperatures below -30°C. [2]

Data & Protocols

Quantitative Data Summary

For accurate and reproducible experiments, refer to the following quantitative data for this compound-CoA.

Table 1: Recommended Storage Conditions for this compound-CoA

Form Temperature Atmosphere Container Duration
Powder -20°C Dry / Desiccated Glass, Teflon-lined cap Short-term only; immediate dissolution recommended [2]
Organic Solution -20°C Inert Gas (Argon/Nitrogen) Glass, Teflon-lined cap Up to 2 months [2][8]

| Aqueous Solution (pH 4-6) | -80°C | Inert Gas (Argon/Nitrogen) | Glass or Polypropylene | Up to 2 months [1][8]|

Table 2: Spectrophotometric Properties for Concentration Determination

Compound Wavelength (λmax) Molar Extinction Coefficient (ε) Solvent/Buffer

| Acyl-CoAs | 260 nm | ~16,400 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.0) |

Note: The molar extinction coefficient is dominated by the adenine (B156593) moiety of Coenzyme A and is largely independent of the attached fatty acid.

Key Experimental Protocol: Acyl-CoA Synthetase (ACS) Activity Assay

This protocol provides a method to measure the activity of Acyl-CoA Synthetase (ACS), an enzyme that converts a fatty acid (like oleic acid) into its activated acyl-CoA form (this compound-CoA). This is often a coupled assay where the product, this compound-CoA, is used in a subsequent reaction that can be monitored. [8][9][10] 1. Principle: This is a fluorometric assay that measures ACS activity. The acyl-CoA produced by ACS is metabolized by a series of enzymes to generate an intermediate that reacts with a probe, yielding a fluorescent signal (Ex/Em = 535/587 nm). [8]The rate of fluorescence increase is directly proportional to the ACS activity.

2. Materials:

  • Sample containing ACS activity (e.g., tissue lysate, purified enzyme)

  • ACS Assay Buffer

  • ACS Substrate (containing oleic acid, ATP, and Coenzyme A)

  • ACS Enzyme Mix

  • ACS Developer

  • ACS Converter

  • Fluorometric Probe (e.g., OxiRed)

  • 96-well black plate suitable for fluorescence

  • Fluorescence microplate reader

3. Reagent Preparation:

  • Warm all reagents to room temperature before use. [8]* Prepare reagent mixes according to the manufacturer's instructions (e.g., from a kit like Abcam ab273315). A typical reaction mix would contain Assay Buffer, ACS Substrate, Enzyme Mix, Developer, Converter, and the Probe. [8] 4. Assay Procedure:

  • Prepare samples (e.g., dilute lysate) in ACS Assay Buffer.

  • Add samples, positive controls, and background controls to the wells of the 96-well plate.

  • Adjust the volume in each well to 50 µL with Assay Buffer.

  • Prepare the Reaction Mix for the samples and a Background Mix (lacking the ACS substrate) for the background control wells.

  • Add 50 µL of the appropriate mix to each well, bringing the total volume to 100 µL.

  • Immediately place the plate in a microplate reader set to 37°C.

  • Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode every 30-60 seconds for 30-60 minutes. [8] 5. Data Analysis:

  • Subtract the reading from the background control wells from all sample readings.

  • Plot the fluorescence intensity versus time.

  • Determine the rate of the reaction (slope, ΔRFU/min) from the linear portion of the curve.

  • Calculate the ACS activity based on a standard curve (e.g., H₂O₂) and the amount of protein in the sample. Activity is often expressed as nmol/min/mg or mU/mg.

Visualizations

Experimental Workflow and Metabolic Pathways

The following diagrams illustrate key processes related to the use and metabolism of this compound-CoA.

G cluster_prep Stock Solution Preparation cluster_validation Validation & Storage cluster_use Experimental Use p1 Weigh this compound-CoA Powder p2 Equilibrate to Room Temp p1->p2 p3 Add High-Purity Solvent (e.g., Aqueous Buffer pH 4-6) p2->p3 p4 Gentle Mixing / Sonication p3->p4 p5 Purge with Inert Gas (Argon / Nitrogen) p4->p5 v1 Measure Concentration (A260nm) p5->v1 v2 Aliquot into Single-Use Vials v1->v2 v3 Store at -20°C to -80°C v2->v3 u1 Thaw Aliquot on Ice v3->u1 u2 Dilute in Assay Buffer u1->u2 u3 Perform Experiment u2->u3

Caption: Workflow for preparing and handling this compound-CoA solutions.

G cluster_anabolic Anabolic Fates cluster_catabolic Catabolic Fate OleicAcid Oleic Acid (Free Fatty Acid) OleoylCoA This compound-CoA OleicAcid->OleoylCoA Acyl-CoA Synthetase (Activation) TAG Triacylglycerols (Energy Storage) OleoylCoA->TAG DGAT PL Phospholipids (Membranes) OleoylCoA->PL GPAT/AGPAT CE Cholesteryl Esters OleoylCoA->CE ACAT BetaOx β-Oxidation OleoylCoA->BetaOx CPT1 AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle (Energy Generation) AcetylCoA->TCA

Caption: Metabolic fates of this compound-CoA in the cell.

References

Strategies to minimize non-specific binding of oleoylethanolamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of oleoylethanolamide (OEA) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is oleoylethanolamide (OEA) and what are its primary molecular targets?

Oleoylethanolamide (OEA) is an endogenous fatty acid amide that acts as a bioactive lipid mediator.[1] It is structurally similar to the endocannabinoid anandamide (B1667382) but does not bind to cannabinoid receptors.[1][2][3] OEA's primary molecular target is the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and feeding behavior.[4][5][6][7][8][9] OEA also interacts with other receptors, including the G protein-coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[10][11]

Q2: Why is non-specific binding a significant issue when working with OEA?

OEA is a hydrophobic molecule, which gives it a tendency to interact non-specifically with various surfaces, including plasticware (e.g., microplates, pipette tips) and other proteins in the assay system.[12][13] This non-specific binding can lead to high background signals, reducing the assay's sensitivity and making it difficult to distinguish between specific binding to the target receptor and noise.[14]

Q3: What are the most common general strategies to reduce non-specific binding in ligand binding assays?

Common strategies to minimize non-specific binding include:

  • Using Blocking Agents: Proteins like bovine serum albumin (BSA) or non-fat dry milk are used to coat surfaces and prevent the ligand from binding non-specifically.[14]

  • Adding Detergents: Non-ionic detergents such as Tween-20 are included in buffers to reduce hydrophobic interactions.[1]

  • Optimizing Buffer Conditions: Adjusting the pH and salt concentration of the assay buffer can help minimize charge-based non-specific interactions.[4][5][15]

  • Proper Washing: Thorough and consistent washing steps are crucial to remove unbound ligand.[16]

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Troubleshooting Steps
Inadequate Blocking Optimize the concentration of the blocking agent. For Bovine Serum Albumin (BSA), a concentration of 1% is commonly used, but this may need to be adjusted.[5][15] Consider testing different blocking agents such as casein or non-fat dry milk, although BSA is often preferred for its purity.[14] Increase the blocking incubation time (e.g., overnight at 4°C).[17]
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 in your binding and wash buffers. A typical starting concentration is 0.05% (v/v), but a range of 0.01% to 0.1% can be tested.[1]
Suboptimal Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure that the wash buffer volume is sufficient to completely cover the well surface. Use an automated plate washer for consistency if available.[16]
Non-specific Binding to Assay Plates Use low-binding microplates, which are specifically designed to reduce the binding of hydrophobic molecules. Polypropylene plates often exhibit lower binding than polystyrene plates for certain hydrophobic compounds.
Issue 2: Low Specific Binding Signal
Potential Cause Troubleshooting Steps
Low Receptor Density Ensure that the cell line or tissue preparation expresses a sufficient level of the target receptor (PPAR-α, GPR119, or TRPV1).
Suboptimal Assay Conditions Optimize incubation time and temperature. For radioligand binding assays, ensure the specific activity of the labeled OEA is adequate.[6] The pH of the binding buffer should be optimized, typically around 7.4.[6]
Inactive Ligand Verify the purity and integrity of your OEA stock. Store OEA according to the manufacturer's instructions to prevent degradation.
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate pipettes regularly. When working with small volumes or viscous solutions containing detergents, use reverse pipetting techniques and pre-wet pipette tips.[16]
Variable Reagent Preparation Prepare master mixes of buffers and reagents to ensure consistency across all wells and plates.[16]
Temperature Fluctuations Ensure that all incubation steps are carried out at a consistent and controlled temperature.[18]

Data Presentation: Recommended Reagent Concentrations

The optimal concentrations of blocking agents and detergents should be empirically determined for each specific assay. The following table provides commonly used starting concentrations.

ReagentTypical Concentration RangePurposeReference(s)
Blocking Agents
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)Blocks non-specific binding sites on surfaces.[5][15][17]
Non-fat Dry Milk1% - 5% (w/v)Alternative blocking agent.[14]
Casein0.5% - 3% (w/v)Alternative blocking agent.[19]
Detergents
Tween-200.01% - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[1]

Experimental Protocols

General Protocol for a Competitive OEA Binding Assay

This protocol provides a general framework for a competitive binding assay using a labeled OEA analog (e.g., radiolabeled or fluorescently labeled) and unlabeled OEA.

  • Plate Coating (if applicable, for purified receptors):

    • Coat high-binding 96-well plates with the purified receptor of interest (e.g., PPAR-α) at an optimized concentration in a suitable coating buffer.

    • Incubate overnight at 4°C.

    • Wash plates three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).[16]

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.[16]

    • Incubate for at least 2 hours at room temperature or overnight at 4°C to block all non-specific binding sites.

    • Wash the plates three times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of unlabeled OEA (competitor) in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Add a constant, optimized concentration of labeled OEA to all wells except for the "non-specific binding" control wells.

    • To the "non-specific binding" control wells, add a high concentration of unlabeled OEA (typically 100- to 1000-fold higher than the Kd of the labeled ligand) to saturate all specific binding sites.[6]

    • Add the serially diluted unlabeled OEA to the appropriate wells.

    • For "total binding" wells, add only the labeled OEA and Assay Buffer.

    • Incubate the plate for an optimized time and temperature to reach equilibrium.

  • Washing:

    • Aspirate the binding solution from the wells.

    • Wash the plates 3-5 times with ice-cold Wash Buffer to remove unbound ligand.

  • Detection:

    • Quantify the amount of bound labeled OEA in each well using an appropriate detection method (e.g., scintillation counting for radioligands, fluorescence plate reader for fluorescent ligands).

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

    • Plot the specific binding as a function of the log concentration of the unlabeled OEA.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

Mandatory Visualizations

OEA Signaling Pathways

OEA_Signaling_Pathways cluster_PPARa PPAR-α Pathway cluster_GPR119 GPR119 Pathway cluster_TRPV1 TRPV1 Pathway OEA1 Oleoylethanolamide (OEA) PPARa PPAR-α OEA1->PPARa binds RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression regulates OEA2 Oleoylethanolamide (OEA) GPR119 GPR119 OEA2->GPR119 activates AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 stimulates OEA3 Oleoylethanolamide (OEA) PKC Protein Kinase C (PKC) OEA3->PKC activates (indirectly) TRPV1 TRPV1 Channel OEA3->TRPV1 activates PKC->TRPV1 phosphorylates & sensitizes Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx mediates Experimental_Workflow start Start prepare_reagents Prepare Reagents (Assay Buffer with 0.1% BSA, 0.05% Tween-20) start->prepare_reagents plate_prep Plate Preparation (Use low-binding plates) prepare_reagents->plate_prep blocking Blocking Step (1% BSA, 2h at RT or O/N at 4°C) plate_prep->blocking washing1 Wash 3x (Wash Buffer with 0.05% Tween-20) blocking->washing1 binding Competitive Binding (Labeled OEA vs. Unlabeled OEA) washing1->binding incubation Incubate to Equilibrium binding->incubation washing2 Wash 3-5x with Cold Wash Buffer incubation->washing2 detection Signal Detection washing2->detection analysis Data Analysis detection->analysis end End analysis->end

References

Technical Support Center: Oleoyl-L-Carnitine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of oleoyl-L-carnitine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound-L-carnitine, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution(s)
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1] - Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions and degradation of oleic acid at very high temperatures.[1] - Reagent Purity: Ensure the purity of starting materials, particularly L-carnitine and the This compound (B10858665) derivative (e.g., this compound chloride), as impurities can inhibit the reaction.
Degradation of Reactants or Product - Temperature Control: Avoid excessive heat during the reaction and work-up steps. Oleic acid can oxidize at high temperatures.[1] - pH Stability: Maintain a pH below 9 during work-up and purification, as acylcarnitines are susceptible to hydrolysis under basic conditions.[2] - Storage: Store starting materials and the final product at low temperatures (-20°C or below) in a dry state or in an anhydrous organic solvent to prevent degradation.[1]
Suboptimal Acylating Agent - This compound Chloride Quality: Use freshly prepared or high-purity this compound chloride. If it has degraded, consider converting oleic acid to this compound chloride using thionyl chloride immediately before the reaction.[3][4] - Alternative Acylating Agent: Consider the N-acyl imidazole (B134444) method, which can offer good yields without a large excess of the acylating agent.[1]
Moisture in Reaction - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.

Issue 2: Presence of Multiple Spots on TLC (Impure Product)

Potential CauseRecommended Solution(s)
Unreacted Starting Materials - Reaction Monitoring: Continue to monitor the reaction with TLC until the starting material spot disappears or is significantly diminished.[1] - Purification: Utilize column chromatography to separate the product from unreacted L-carnitine and oleic acid/oleoyl chloride.[1]
Formation of Side Products - Protection of Carboxylic Acid: The carboxylic acid group of L-carnitine can react with the acylating agent. While not explicitly detailed for this compound-L-carnitine, consider protecting the carboxylic acid group of L-carnitine (e.g., as a benzyl (B1604629) or t-butyl ester) before esterification of the hydroxyl group. - N-Acylurea Formation (DCC/DMAP method): If using DCC as a coupling agent, N-acylurea can form as a byproduct. Adding N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can minimize this.[5]
Hydrolysis of Product - pH Control: During aqueous work-up, maintain a neutral to slightly acidic pH to prevent hydrolysis of the ester bond.[2]

Issue 3: Difficulty in Product Purification and Isolation

Potential CauseRecommended Solution(s)
Co-elution of Product and Impurities - Optimize Chromatography: Adjust the solvent system (mobile phase) for column chromatography to improve separation. A gradient elution may be necessary. For long-chain acylcarnitines, reversed-phase HPLC can also be effective.[6] - Alternative Purification: For long-chain acylcarnitines, liquid-liquid extraction with solvents like butan-1-ol or hexan-2-ol can be a simple and effective purification step.[7]
Product is a Mixture of Salt and Inner Salt - Ion Exchange: To obtain the inner salt form and remove counter-ions like chloride, treat the product with a weakly basic anion exchanger.[1][3][4]
Low Recovery After Purification - Extraction Method: For biological samples, the choice of extraction technique (protein precipitation, liquid-liquid extraction, solid-phase extraction) is critical. For long-chain acylcarnitines, a combination of protein precipitation with a solvent like acetonitrile (B52724) followed by further extraction may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound-L-carnitine?

A1: The two most common chemical synthesis methods are the this compound chloride method and the N-acyl imidazole method.[1] The this compound chloride method involves the direct acylation of L-carnitine hydrochloride with this compound chloride at an elevated temperature.[1] The N-acyl imidazole method is an alternative that involves reacting oleic acid with N,N'-carbonyldiimidazole to form an N-oleoyl imidazole intermediate, which then reacts with L-carnitine.[1]

Q2: Why is my reaction yield consistently low?

A2: Low yields can be due to several factors including incomplete reaction, degradation of reactants or product, use of a poor quality acylating agent, or the presence of moisture.[1] It is crucial to use high-purity reagents, maintain anhydrous reaction conditions, and carefully control the reaction temperature and time. Monitoring the reaction by TLC is highly recommended to determine the optimal reaction endpoint.[1]

Q3: Is it necessary to protect the carboxylic acid group of L-carnitine during synthesis?

A3: While some protocols describe the direct acylation of L-carnitine hydrochloride, protecting the carboxylic acid group can prevent the formation of side products where the acyl group attaches to the carboxylate instead of the hydroxyl group. Common protecting groups for carboxylic acids include methyl, benzyl, and tert-butyl esters, which can be removed under specific conditions after the esterification of the hydroxyl group is complete.

Q4: What is the best way to purify this compound-L-carnitine after synthesis?

A4: A multi-step purification process is often required. This typically involves an initial work-up to remove excess reagents, followed by treatment with a weakly basic anion exchanger to obtain the inner salt form.[1][3][4] The final purification step is usually column chromatography to separate the desired product from any remaining starting materials and side products.[1][3][4] For long-chain acylcarnitines, liquid-liquid extraction can also be an effective purification technique.[7]

Q5: How can I confirm the identity and purity of my synthesized this compound-L-carnitine?

A5: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Purity can also be assessed by High-Performance Liquid Chromatography (HPLC).[8][9][10]

Experimental Protocols

Method 1: this compound Chloride Synthesis

This method involves the direct acylation of L-carnitine hydrochloride with this compound chloride.

Materials:

  • L-carnitine hydrochloride

  • This compound chloride

  • Anhydrous solvent (e.g., a mixture of a carboxylic acid and its corresponding acid chloride)[1]

  • Weakly basic anion exchange resin

  • Solvents for column chromatography (e.g., silica (B1680970) gel and a suitable eluent system)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend L-carnitine hydrochloride in the anhydrous solvent.

  • Slowly add this compound chloride to the suspension.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-80°C) and stir.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture and precipitate the crude product.

  • Dissolve the crude product in an appropriate solvent and treat it with a weakly basic anion exchanger to obtain the inner salt form.[1]

  • Purify the product by column chromatography to remove unreacted starting materials and byproducts.[1]

  • Characterize the final product by NMR and MS.

Method 2: N-Acyl Imidazole Synthesis

This method utilizes an N-acyl imidazole intermediate for the acylation of L-carnitine.

Materials:

  • Oleic acid

  • N,N'-carbonyldiimidazole (CDI)

  • L-carnitine (or a salt form like L-carnitine perchlorate)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

  • Weakly basic anion exchange resin

  • Solvents for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve oleic acid in the anhydrous solvent.

  • Add N,N'-carbonyldiimidazole to the solution and stir at room temperature to form the N-oleoyl imidazole intermediate.

  • In a separate flask, dissolve L-carnitine in a suitable solvent.

  • Add the L-carnitine solution to the N-oleoyl imidazole intermediate.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous work-up to remove water-soluble byproducts.

  • If a salt form of L-carnitine was used, treat the product with a weakly basic anion exchanger to obtain the inner salt.

  • Purify the product by column chromatography.

  • Characterize the final product by NMR and MS.

Data Presentation

Table 1: Comparison of Synthesis Methods for Acyl-L-Carnitines

ParameterThis compound Chloride MethodN-Acyl Imidazole MethodDCC/DMAP Coupling
Starting Materials L-carnitine HCl, this compound chlorideL-carnitine, Oleic acid, CDIL-carnitine, Oleic acid, DCC, DMAP
Reaction Conditions Elevated temperatureRoom temperature or gentle heatRoom temperature
Common Solvents Carboxylic acid/acid chloride mixtureTHF, Dichloromethane (DCM)Dichloromethane (DCM)
Key Advantages Direct acylationMild reaction conditions, good yields[1]Good for acid-sensitive substrates
Potential Drawbacks Harsh conditions, potential for side reactionsRequires preparation of intermediateFormation of N-acylurea byproduct, DCC can be difficult to remove

Table 2: Typical Yields for L-Carnitine Synthesis (Illustrative)

Reaction/Process StepReported YieldReference
Enantioselective reduction of ethyl 4-chloro-3-oxobutyrate94%[11]
Reaction of ethyl (+)-(R)-4-chloro-3-hydroxybutyrate with trimethylamine (B31210) (15h at 80°C)75%[11]
Reaction of ethyl (+)-(R)-4-chloro-3-hydroxybutyrate with trimethylamine (2h at 80°C)71%[11]
Overall yield after purification (trituration with acetone)70%

Visualizations

experimental_workflow General Workflow for this compound-L-Carnitine Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_purification Final Purification & Analysis Reactants L-Carnitine (Carboxyl-protected if necessary) + This compound Chloride / N-Oleoyl Imidazole Reaction Esterification Reaction (Anhydrous conditions) Reactants->Reaction Quenching Reaction Quenching (e.g., with water) Reaction->Quenching Extraction Liquid-Liquid Extraction (to remove impurities) Quenching->Extraction Ion_Exchange Ion Exchange Chromatography (to obtain inner salt) Extraction->Ion_Exchange Column_Chromatography Silica Gel Column Chromatography Ion_Exchange->Column_Chromatography Characterization Characterization (NMR, MS, HPLC) Column_Chromatography->Characterization Final_Product Pure this compound-L-Carnitine Characterization->Final_Product

Caption: General workflow for the synthesis and purification of this compound-L-carnitine.

troubleshooting_yield Troubleshooting Low Yield in this compound-L-Carnitine Synthesis Low_Yield Low Yield Observed Check_Reaction Incomplete Reaction? Low_Yield->Check_Reaction Check_Degradation Degradation? Low_Yield->Check_Degradation Check_Reagents Reagent Quality? Low_Yield->Check_Reagents Check_Conditions Anhydrous Conditions? Low_Yield->Check_Conditions Solution_Time_Temp Increase reaction time/temperature Monitor by TLC Check_Reaction->Solution_Time_Temp Yes Solution_Degradation Lower reaction temperature Control pH during work-up Check_Degradation->Solution_Degradation Yes Solution_Reagents Use high-purity reagents Use fresh acylating agent Check_Reagents->Solution_Reagents Yes Solution_Conditions Use oven-dried glassware Run under inert atmosphere Check_Conditions->Solution_Conditions No signaling_pathway Endogenous Synthesis of this compound-L-Carnitine Oleic_Acid Oleic Acid Oleoyl_CoA This compound-CoA Oleic_Acid->Oleoyl_CoA Acyl-CoA Synthetase CPT1 CPT1 (Carnitine Palmitoyltransferase 1) Oleoyl_CoA->CPT1 L_Carnitine L-Carnitine L_Carnitine->CPT1 Oleoyl_L_Carnitine This compound-L-Carnitine CPT1->Oleoyl_L_Carnitine Mitochondria Mitochondrial Matrix (for β-oxidation) Oleoyl_L_Carnitine->Mitochondria Carnitine-Acylcarnitine Translocase

References

Addressing artifacts in lipidomics analysis of oleoyl species.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics analysis of oleoyl (B10858665) species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address common artifacts encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can arise during the lipidomics workflow, from sample preparation to data analysis.

Sample Preparation & Extraction

Question 1: I'm seeing unexpected peaks and poor reproducibility in my extractions. What could be the cause?

Answer: Artifacts during lipid extraction are common and often stem from solvent choice, temperature, and pH. This compound species, being unsaturated, are particularly susceptible to oxidation.

  • Solvent-Related Artifacts: Using reactive solvents like methanol (B129727) or ethanol (B145695) can lead to the formation of methyl or ethyl ether artifacts. Furthermore, impurities in solvents, such as phosgene (B1210022) in improperly stored chloroform (B151607), can react with lipids.[1]

  • Oxidation: The double bond in this compound chains is a prime target for oxidation, which can be initiated by exposure to air, light, or trace metals, especially at elevated temperatures. This creates a complex mixture of oxidized lipids that can complicate data interpretation.[2]

  • High Temperatures: Excessive heat during solvent evaporation can lead to lipid degradation.[1]

  • Inconsistent Ratios: Failing to maintain precise solvent-to-sample ratios in methods like Folch or Bligh & Dyer can lead to inefficient and irreproducible extractions.[1]

Troubleshooting Guide: Extraction Artifacts

Issue Potential Cause Recommended Solution
Unexpected Ether Peaks Reaction with alcohol-based solvents.Use fresh, high-purity solvents. Consider using deuterated solvents as a control to identify adducts.[1]
Oxidation Products Detected Exposure to oxygen, heat, or light.Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.[1][2] Perform extractions on ice and under an inert atmosphere (e.g., nitrogen or argon).
Poor Reproducibility Inconsistent solvent/sample volumes or mixing times.Strictly adhere to the validated protocol's solvent-to-sample ratios.[1] Standardize homogenization or vortexing times and intensity.
Emulsion Formation High concentration of surfactant-like molecules (e.g., phospholipids, free fatty acids) in the sample.Gently swirl instead of vigorously shaking the sample. Add brine (salt water) to increase the ionic strength of the aqueous layer, which can help break the emulsion ("salting out"). Centrifugation can also help separate the layers.
Mass Spectrometry Analysis

Question 2: My mass spectra show multiple peaks for a single this compound species (e.g., M+H, M+Na, M+NH4). How does this affect quantification and how can I control it?

Answer: The formation of various adducts in the ion source is a very common phenomenon in mass spectrometry. In positive ion mode, lipids readily form adducts with cations present in the sample or mobile phase, such as protons ([M+H]⁺), sodium ([M+Na]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[3][4]

The ratio of these adducts can vary significantly between samples and even between different lipid species within the same sample, leading to dramatic inaccuracies in quantification if not properly handled.[4][5] For instance, ignoring certain adducts can lead to quantification errors of up to 70% for some lipid classes like diacylglycerols (DAGs).[5][6]

Troubleshooting Guide: Adduct Formation

Issue Potential Cause Recommended Solution
Variable Adduct Ratios Inconsistent levels of salts (Na⁺, K⁺) in samples or mobile phase.Use high-purity solvents and additives (e.g., ammonium formate (B1220265) instead of sodium-containing buffers) to promote the formation of a single, desired adduct like [M+NH₄]⁺.[7]
Inaccurate Quantification Only integrating the peak for a single adduct (e.g., only [M+H]⁺) when multiple adducts are present.Integrate the peak areas of all significant adducts for a given lipid to represent its total abundance. Studies have shown that combining the intensities of [M+NH₄]⁺ and [M+Na]⁺ adducts can achieve quantification with ~5% accuracy compared to using all adducts.[5][6]
Isobaric Overlap Sodiated ions ([M+Na]⁺) can have a similar m/z to protonated ions ([M+H]⁺) of other lipids, causing misidentification.[8]Use high-resolution mass spectrometry to distinguish between isobaric species. An algorithm can be used to correct for these interferences based on the adduct ratios of internal standards.[8]

Quantitative Impact of Adduct Selection on Diacylglycerol (DAG) Quantification

The following table summarizes the potential error when quantifying DAG species by using only a single adduct instead of the combined abundance of all detected adducts.

Adduct(s) Used for QuantificationMaximum Error in Calculated Concentration
Only [M+NH₄]⁺> 20%[6]
Only [M+Na]⁺Up to 70%[5][6]
Combined [M+NH₄]⁺ and [M+Na]⁺~5%[5][6]

Question 3: I am detecting signals that correspond to other lipid classes which I don't expect. Could this be an artifact?

Answer: Yes, this is likely due to in-source fragmentation (ISF) . Even with soft ionization techniques like electrospray ionization (ESI), some lipids are fragile and can fragment in the ion source before mass analysis.[9][10] These fragments can have the same mass as other endogenous lipids, leading to misidentification and incorrect quantification. For example, lysophosphatidylcholines (LPC) can fragment to produce ions with the same mass as free fatty acids or lysophosphatidylethanolamines (LPE).

Troubleshooting Guide: In-Source Fragmentation (ISF)

Issue Potential Cause Recommended Solution
False Positives Fragment ions are misidentified as true precursor ions.Optimize ESI source parameters to minimize fragmentation. This includes lowering the ion transfer temperature (ITT) and adjusting the transmission radio frequency (RF) levels.[11][12] Use an internal standard for the suspected parent lipid class; if you see a corresponding "fragment" from the standard, it confirms the ISF pathway.[9]
Reduced Sensitivity The signal for the true precursor ion is diminished due to fragmentation.Lowering the ITT to a range of 200-250°C has been shown to reduce ISF without a significant loss in sensitivity for several lipid classes.[11]
Incorrect Quantification The intensity of the fragment is either ignored or incorrectly added to another lipid class.Once ISF is identified, the fragment ion should be excluded from quantification of the isobaric lipid class. Chromatographic separation is crucial; true lipids should elute as distinct peaks, whereas ISF signals will co-elute perfectly with the parent lipid.

Effect of MS Platform and Settings on In-Source Fragmentation

The extent of ISF is highly dependent on the instrument's design and settings. The table below shows the percentage of Ceramide (Cer) ISF on different Orbitrap platforms at varying RF levels, demonstrating the need for instrument-specific optimization.

MS PlatformRF Level% In-Source Fragmentation (ISF)
Orbitrap Fusion Lumos25%~50%
Orbitrap Fusion Lumos45%~80%
Q Exactive HF15-50%Low ISF, less affected by RF
Q Exactive HF-X>30%Significantly higher ISF
Data adapted from a study evaluating the effect of transmission RF levels on Ceramide ISF.[11]
Derivatization (for GC-MS Analysis)

Question 4: I am analyzing free oleic acid using GC-MS and see tailing peaks and potential side-product peaks. What's going wrong?

Answer: Free fatty acids are not suitable for direct GC-MS analysis due to their low volatility and polar nature, which causes poor peak shape (tailing).[13] Derivatization is required to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs).[13] Artifacts can arise from an incomplete reaction or the use of harsh reagents.

Troubleshooting Guide: Derivatization Artifacts

Issue Potential Cause Recommended Solution
Peak Tailing Incomplete derivatization, leaving polar free fatty acids.Optimize reaction time and temperature to ensure the reaction goes to completion. Ensure the sample is completely dry, as water can hinder the esterification reaction.[13][14]
Side-Product Peaks Complex samples reacting with derivatization reagents.Use high-quality derivatization reagents.[14] For complex mixtures, a milder method like using TMS-diazomethane might be cleaner, though it requires specific safety precautions.
Poor Stability of Derivatives Silyl derivatives (e.g., from BSTFA) can be less stable over time.Analyze silylated samples as soon as possible after preparation, ideally within a week. FAMEs generally offer better stability.[13]

Experimental Protocols

Protocol 1: Modified Folch Lipid Extraction

This method is suitable for tissues with a higher lipid content (>2%).[4][10][15][16]

  • Homogenization: Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

  • Filtration/Centrifugation: Filter the homogenate or centrifuge it to recover the liquid phase.

  • Washing: Add 0.2 volumes (4 mL for the 20 mL of extract) of a 0.9% NaCl solution to the liquid phase.

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at low speed (~2000 rpm) for 5-10 minutes to achieve a clear separation of the two phases.

  • Lipid Collection: Carefully collect the lower (chloroform) phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Storage: Resuspend the dried lipid extract in a suitable solvent and store at -80°C under an inert atmosphere.

Protocol 2: Bligh & Dyer Lipid Extraction

This method is well-suited for samples with low lipid content (<2%) and high water content.[3][9][17]

  • Initial Mixture: For each 1 mL of aqueous sample (e.g., cell suspension, plasma), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.

  • Induce Phase Separation: Add 1.25 mL of chloroform and vortex well. Then, add 1.25 mL of deionized water and vortex again. The final solvent ratio should be approximately 1:1:0.9 of chloroform:methanol:water.

  • Centrifugation: Centrifuge the mixture at ~1000 x g for 5 minutes at room temperature. This will result in two distinct phases.

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) phase containing the lipids, avoiding the interface.

  • Drying: Dry the collected lipid extract under a stream of nitrogen.

  • Storage: Reconstitute the lipid extract in an appropriate solvent for analysis and store at -80°C.

Protocol 3: FAME Derivatization using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for preparing fatty acid methyl esters (FAMEs) for GC-MS analysis.[7][13][14]

  • Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 12-14% BF₃ in methanol.

  • Reaction: Cap the tube tightly and heat at 60-80°C for 10-60 minutes. The optimal time and temperature should be determined empirically.

  • Quenching and Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Mixing: Vortex the tube vigorously to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane phase containing the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean vial, optionally passing it through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water. The sample is now ready for GC-MS analysis.

Visualized Workflows and Pathways

Workflow for Troubleshooting Lipidomics Artifacts

G start_node Start: Unexpected Result in Lipidomics Data d1 Multiple peaks per analyte? start_node->d1 Check Peak Characteristics decision_node decision_node process_node process_node solution_node solution_node p1 Potential Adducts (e.g., M+Na, M+NH4) d1->p1 Yes d2 Unexpected m/z (isobaric to other lipids)? d1->d2 No s1 Integrate all adducts. Modify mobile phase to promote one adduct. p1->s1 Solution p2 Potential In-Source Fragmentation (ISF) d2->p2 Yes d3 Poor peak shape or reproducibility? d2->d3 No s2 Optimize source settings (lower temp/voltage). Verify with standards. p2->s2 Solution p3 Potential Extraction or Oxidation Artifacts d3->p3 Yes s3 Use antioxidants. Standardize protocol. Check solvent purity. p3->s3 Solution

Caption: A logical workflow for diagnosing common artifacts in lipidomics.

Signaling Pathway: Activation of Protein Kinase C by Diacylglycerol

G receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Cleaves dag Diacylglycerol (DAG) (containing this compound chain) pip2->dag ip3 IP3 (Inositol trisphosphate) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates pkc_active Active PKC pkc->pkc_active downstream Downstream Cellular Responses (e.g., Phosphorylation Events) pkc_active->downstream Phosphorylates Targets

Caption: Activation of PKC via DAG produced from PIP2 cleavage.

References

Validation & Comparative

Comparing the effects of oleoylethanolamide and anandamide on food intake.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Oleoylethanolamide and Anandamide (B1667382) on Food Intake Regulation

Introduction

Oleoylethanolamide (OEA) and Anandamide (AEA), also known as N-arachidonoylethanolamide, are both endogenous fatty acid ethanolamides, lipid signaling molecules produced within the body. While they share structural similarities and biosynthetic pathways, they exert opposing effects on appetite and energy balance.[1] AEA is a well-known endocannabinoid that stimulates appetite, an effect often referred to as orexigenic.[1][2] In contrast, OEA, which does not bind to cannabinoid receptors, acts as a satiety factor, inhibiting food intake and promoting a feeling of fullness (anorexic effect).[1][3] This guide provides a detailed comparison of their mechanisms, effects on food intake based on experimental data, and the protocols used in key studies.

Mechanism of Action: Divergent Signaling Pathways

The contrasting effects of OEA and AEA on food intake stem from their interaction with distinct signaling pathways.

Oleoylethanolamide (OEA): A PPAR-α Agonist

OEA exerts its satiety-inducing effects primarily by activating the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[4][5][6] PPAR-α is a ligand-activated transcription factor, a type of nuclear receptor, that plays a critical role in regulating lipid metabolism and energy homeostasis.[5][7] The proposed mechanism involves the ingestion of dietary fat, which stimulates the synthesis and release of OEA in the epithelial cells of the small intestine.[8][9] OEA then activates PPAR-α, which in turn is thought to engage sensory fibers of the vagus nerve to transmit satiety signals to the brain, ultimately reducing the desire to eat.[8][10]

OEA_Pathway cluster_gut Small Intestine cluster_nervous Nervous System Dietary Fat Dietary Fat OEA Synthesis OEA Synthesis Dietary Fat->OEA Synthesis stimulates OEA OEA OEA Synthesis->OEA PPAR-alpha PPAR-α OEA->PPAR-alpha activates Vagus Nerve Vagus Nerve PPAR-alpha->Vagus Nerve signals to Brain (Hypothalamus) Brain (Hypothalamus) Vagus Nerve->Brain (Hypothalamus) signals to Satiety Satiety Brain (Hypothalamus)->Satiety promotes Food Intake Food Intake Satiety->Food Intake inhibits

Caption: OEA signaling pathway for appetite suppression.

Anandamide (AEA): A Cannabinoid Receptor Agonist

Anandamide is an endogenous ligand for the cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the central nervous system, including brain regions that regulate appetite like the hypothalamus.[11][12][13] The appetite-stimulating effects of AEA are mediated by its binding to and activation of these CB1 receptors.[1][11] This activation is believed to modulate the release of various neurotransmitters, leading to an increase in appetite and food consumption.[14] Studies have shown that blocking the CB1 receptor with an antagonist can attenuate the hyperphagic (overeating) effects of AEA.[11][12]

AEA_Pathway cluster_brain Central Nervous System (e.g., Hypothalamus) AEA AEA CB1 Receptor CB1 Receptor AEA->CB1 Receptor binds & activates Neuronal Activity Neuronal Activity CB1 Receptor->Neuronal Activity modulates Appetite Appetite Neuronal Activity->Appetite stimulates Food Intake Food Intake Appetite->Food Intake increases

Caption: AEA signaling pathway for appetite stimulation.

Data Presentation: Quantitative Effects on Food Intake

The following tables summarize quantitative data from rodent studies investigating the effects of OEA and AEA on food intake.

Table 1: Effects of Oleoylethanolamide (OEA) Administration

SpeciesAnimal StateAdministration RouteDosageObserved Effect on Food IntakeReference
Rats24-h StarvedOral10 mg/kg15.5% reduction[3][15]
Rodents-Systemic (Intraperitoneal)5-20 mg/kgInhibition of food consumption[1]
RatsFree-feedingOral (enteric-coated capsules)25-50 mg/kgProfound and long-lasting inhibition[16][17]

Table 2: Effects of Anandamide (AEA) Administration

SpeciesAnimal StateAdministration RouteDosageObserved Effect on Food IntakeReference
RatsPre-satiatedIntrahypothalamic (VMH)50 ngSignificant hyperphagia (increase)[11]
RatsPre-satiatedSubcutaneous0.5-10.0 mg/kgSignificant overeating; 1.0 mg/kg most potent[12]
MiceDiet-restrictedSystemic0.001 mg/kg44% increase over 1 week (2.5-h daily feeding)[18][19]
Rats-InjectionNot SpecifiedIncreased food intake during 3h post-injection[20][21]

Experimental Protocols

Detailed methodologies are crucial for interpreting experimental outcomes. Below are protocols from key studies cited above.

Protocol 1: Intrahypothalamic Administration of Anandamide in Rats

  • Study: Jamshidi and Taylor (2001)[11]

  • Objective: To investigate the effect of anandamide (AEA) administered directly into the ventromedial hypothalamus (VMH) on food intake.

  • Animals: Male Wistar rats.

  • Procedure:

    • Rats were surgically implanted with guide cannulae aimed at the VMH.

    • Following a recovery period, animals were pre-satiated (allowed to eat freely before the experiment).

    • An injection cannula was inserted into the guide cannula, and AEA (50 ng in 0.5 µl vehicle) was microinjected into the VMH.

    • In a separate group, the CB1 receptor antagonist SR 141716 was administered 30 minutes prior to the AEA injection to test for receptor-specific effects.

    • Food intake was measured for 3 hours post-injection.

  • Data Analysis: Statistical analysis (ANOVA) was used to compare food intake between the AEA-treated group, the antagonist-pretreated group, and a vehicle control group.[11]

Protocol 2: Oral Administration of Oleoylethanolamide in Rats

  • Study: Based on findings from J Lipid Res. 2004;45(6):1027-9[15]

  • Objective: To determine if orally administered OEA can inhibit food intake in starved rats.

  • Animals: Male Wistar rats, starved for 24 hours.

  • Procedure:

    • Rats were deprived of food for 24 hours but had free access to water.

    • OEA was administered orally at a dose of 10 mg/kg.

    • Immediately after administration, pre-weighed food was presented to the animals.

    • Food intake was measured at 90 minutes after food presentation.

    • To assess catabolism, a separate experiment using radiolabeled [3H]OEA was conducted to measure the amount of intact OEA in the intestinal tissue.

  • Data Analysis: The food intake of the OEA-treated group was compared to a vehicle-treated control group using statistical tests to determine significance.[15]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Acclimatization Acclimatization Surgical Prep Surgical Preparation (if applicable, e.g., cannulation) Acclimatization->Surgical Prep Food Deprivation Food Deprivation or Satiation Surgical Prep->Food Deprivation Grouping Random Assignment to Groups (Vehicle, OEA, AEA) Food Deprivation->Grouping Administration Compound Administration (Oral, IP, SC, Central) Grouping->Administration Food Presentation Presentation of Pre-weighed Food Administration->Food Presentation Measurement Measure Food Intake (at specific time points) Food Presentation->Measurement Analysis Statistical Analysis (e.g., ANOVA, t-test) Measurement->Analysis Results Results Analysis->Results

Caption: Generalized workflow for in vivo food intake studies.

Summary and Conclusion

Oleoylethanolamide and anandamide represent a fascinating example of functional antagonism within the same family of lipid mediators. Their opposing roles in appetite regulation are a direct consequence of their distinct molecular targets.

Comparative Summary

FeatureOleoylethanolamide (OEA)Anandamide (AEA)
Primary Effect Anorexic (Satiety-inducing)Orexigenic (Appetite-stimulating)
Primary Receptor PPAR-α (a nuclear receptor)CB1 (a G protein-coupled receptor)
Primary Site of Action Peripheral (Small Intestine)Central (Brain, e.g., Hypothalamus) and Peripheral
Physiological Trigger Increased by feeding/dietary fatIncreased by food deprivation
Therapeutic Potential Anti-obesity, appetite controlAppetite stimulation (e.g., in cachexia)

References

Validating Oleoyl-CoA as a Biomarker for Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease research is increasingly focused on identifying early and predictive biomarkers to improve diagnosis, patient stratification, and the development of targeted therapies. Oleoyl-CoA, a central intermediate in fatty acid metabolism, has emerged as a key indicator of cellular energy status and mitochondrial function. Its accumulation, often reflected by its downstream metabolite oleoylcarnitine (B228390) in circulation, is linked to the pathophysiology of prevalent metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.

This guide provides an objective comparison of the performance of this compound-CoA (and its circulating surrogate, oleoylcarnitine) as a biomarker against other established markers for metabolic disease. The information presented is supported by experimental data to aid in the evaluation of its clinical and research utility.

The Role of this compound-CoA in Metabolic Disease

This compound-CoA is an activated form of oleic acid, a common monounsaturated fatty acid. It is a critical substrate for mitochondrial beta-oxidation, the primary pathway for cellular energy production from fats.[1] In states of metabolic health, the flux of fatty acids into the mitochondria for oxidation is tightly regulated. However, in conditions of metabolic stress, such as obesity and insulin resistance, an oversupply of fatty acids can overwhelm the oxidative capacity of the mitochondria. This leads to the accumulation of intracellular this compound-CoA and other long-chain acyl-CoAs.[2][3] This accumulation is a key trigger for cellular dysfunction, contributing to:

  • Mitochondrial Stress: Incomplete beta-oxidation and an accumulation of acyl-CoAs can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS).[4]

  • Insulin Resistance: Acyl-CoAs and their derivatives can activate inflammatory pathways and interfere with insulin signaling cascades, leading to reduced glucose uptake and utilization.[3][5]

  • Inflammation: Long-chain acylcarnitines, derived from their corresponding acyl-CoAs, can stimulate pro-inflammatory signaling pathways, contributing to the chronic low-grade inflammation characteristic of metabolic syndrome.[1][4]

Due to its intracellular nature, direct measurement of circulating this compound-CoA as a biomarker is challenging. Instead, its downstream product, oleoylcarnitine , which is transported out of the mitochondria and into the bloodstream, serves as a readily measurable and informative surrogate.[6] Elevated plasma levels of oleoylcarnitine are indicative of intracellular this compound-CoA accumulation and mitochondrial overload.[1]

Comparative Performance of Oleoylcarnitine as a Biomarker

The following tables summarize the quantitative data on plasma oleoylcarnitine concentrations in various metabolic diseases and compare its performance with established biomarkers.

Table 1: Plasma Oleoylcarnitine Concentrations in Metabolic Diseases

Disease StatePatient PopulationOleoylcarnitine Concentration (µM)Fold Change vs. Healthy ControlsReference
Cardiovascular Disease
1-Year Cardiovascular Mortality (Hemodialysis Patients)Cases2.70 ± SEM6.2-fold increase[1]
Controls (Survived >1 Year)2.10 ± SEM4.8-fold increase[1]
Chronic Kidney Disease-0.46 ± SEM1.3-fold increase[1]
Healthy ControlsNormal Subjects0.34 ± SEM-[1]
Type 2 Diabetes & Insulin Resistance
Incident Type 2 DiabetesCommunity-living Chinese individuals (50-70 years)Associated with a panel of long-chain acylcarnitinesIncreased risk[5]
Non-Alcoholic Fatty Liver Disease (NAFLD)
Progression of Liver Fibrosis and HCCBiopsy-proven NAFLD patientsIncreased with fibrosis severityFurther elevated in HCC[5]

Table 2: Comparative Performance of Oleoylcarnitine and Established Metabolic Disease Biomarkers

BiomarkerDisease AssociationMethodKey FindingsReference
Oleoylcarnitine Heart FailureLC-MS/MSAUC: 0.870[3]
NT-proBNPHeart FailureImmunoassayAUC: 0.874[3]
Oleoylcarnitine Prediabetes/Type 2 DiabetesLC-MS/MSA panel of acylcarnitines (including oleoylcarnitine) predicted incident prediabetes.[3]
AdiponectinMetabolic Syndrome, Type 2 DiabetesImmunoassayLow levels are associated with increased risk of metabolic syndrome components.[7]
C-Reactive Protein (CRP)Metabolic Syndrome, Cardiovascular DiseaseImmunoassayElevated levels are associated with systemic inflammation and increased cardiovascular risk. L-carnitine supplementation has been shown to reduce CRP levels.
LeptinMetabolic SyndromeImmunoassayHigh levels are associated with metabolic syndrome, often indicative of leptin resistance.

Experimental Protocols

Accurate quantification of this compound-CoA and oleoylcarnitine is crucial for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol 1: Quantification of Intracellular this compound-CoA by LC-MS/MS

This protocol is adapted for the analysis of long-chain acyl-CoAs in tissue samples.

  • Sample Preparation:

    • Homogenize frozen tissue samples in a suitable extraction solvent (e.g., acetonitrile (B52724)/isopropanol/water).

    • Add an internal standard, such as a stable isotope-labeled this compound-CoA, to correct for extraction efficiency and matrix effects.

    • Centrifuge to pellet proteins and other cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column to separate the acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile with ammonium hydroxide) is typically employed.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) to detect and quantify the specific precursor-to-product ion transition for this compound-CoA and its internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound-CoA to the internal standard.

    • Determine the concentration of this compound-CoA in the sample by comparing this ratio to a standard curve generated with known concentrations of this compound-CoA.

Protocol 2: Quantification of Plasma Oleoylcarnitine by LC-MS/MS

This protocol is a generalized method for the analysis of acylcarnitines in plasma or serum.

  • Sample Preparation:

    • To a small volume of plasma or serum (e.g., 10-50 µL), add an ice-cold protein precipitation solvent (e.g., methanol (B129727) or acetonitrile) containing a stable isotope-labeled internal standard (e.g., d3-oleoylcarnitine).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a C18 reversed-phase column with a gradient elution, typically using mobile phases of water and acetonitrile, both containing a modifier like formic acid to improve ionization.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for oleoylcarnitine (e.g., m/z 426.4 -> m/z 85.1) and its internal standard.

  • Data Analysis:

    • Quantify oleoylcarnitine by calculating the peak area ratio of the analyte to its internal standard and comparing it to a calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to the validation of this compound-CoA as a biomarker.

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_efflux Metabolic Disease State FA Oleic Acid ACSL Acyl-CoA Synthetase FA->ACSL OleoylCoA_cyto This compound-CoA ACSL->OleoylCoA_cyto CPT1 CPT1 OleoylCoA_cyto->CPT1 Oleoylcarnitine_cyto Oleoylcarnitine CPT1->Oleoylcarnitine_cyto Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 CACT CACT Oleoylcarnitine_cyto->CACT Transport Oleoylcarnitine_mito Oleoylcarnitine CACT->Oleoylcarnitine_mito CPT2 CPT2 Oleoylcarnitine_mito->CPT2 Plasma_OC Plasma Oleoylcarnitine (Biomarker) Oleoylcarnitine_mito->Plasma_OC Efflux OleoylCoA_mito This compound-CoA CPT2->OleoylCoA_mito BetaOx Beta-Oxidation OleoylCoA_mito->BetaOx Carnitine_mito L-Carnitine Carnitine_mito->CPT2

Caption: Fatty Acid Transport and Oleoylcarnitine Efflux.

cluster_upstream Upstream Events in Metabolic Disease cluster_downstream Downstream Pathophysiological Consequences Metabolic_Stress Metabolic Stress (e.g., Obesity) FA_influx Increased Fatty Acid Influx Metabolic_Stress->FA_influx Mito_Overload Mitochondrial Overload FA_influx->Mito_Overload Incomplete_BetaOx Incomplete Beta-Oxidation Mito_Overload->Incomplete_BetaOx OleoylCoA_accum This compound-CoA Accumulation Incomplete_BetaOx->OleoylCoA_accum Oleoylcarnitine_accum Oleoylcarnitine Accumulation OleoylCoA_accum->Oleoylcarnitine_accum Inflammation Inflammation (e.g., NF-κB activation) Oleoylcarnitine_accum->Inflammation Insulin_Resistance Insulin Resistance (e.g., Impaired Akt signaling) Oleoylcarnitine_accum->Insulin_Resistance Metabolic_Disease Metabolic Disease Progression Inflammation->Metabolic_Disease Insulin_Resistance->Metabolic_Disease

Caption: this compound-CoA/Oleoylcarnitine in Metabolic Disease Pathophysiology.

cluster_workflow Biomarker Validation Workflow Cohort Patient Cohort Selection (Metabolic Disease vs. Healthy) Sample_Collection Plasma Sample Collection Cohort->Sample_Collection LCMS_Analysis LC-MS/MS Analysis of Oleoylcarnitine Sample_Collection->LCMS_Analysis Data_Analysis Quantitative Data Analysis LCMS_Analysis->Data_Analysis Comparison Comparison with Established Biomarkers (e.g., Adiponectin, CRP) Data_Analysis->Comparison Validation Clinical Performance Validation (Sensitivity, Specificity, AUC) Comparison->Validation

Caption: Experimental Workflow for Oleoylcarnitine Biomarker Validation.

Conclusion

This compound-CoA is a pivotal molecule at the intersection of fatty acid metabolism and the development of metabolic disease. While its direct measurement in circulation is not currently standard practice for biomarker discovery, its downstream metabolite, oleoylcarnitine, serves as a robust and clinically relevant indicator of intracellular this compound-CoA accumulation and mitochondrial dysfunction. The data presented in this guide demonstrate that elevated plasma oleoylcarnitine is consistently associated with adverse metabolic outcomes.

Compared to established biomarkers, oleoylcarnitine offers a more direct readout of mitochondrial fatty acid overload, a key pathological mechanism in metabolic diseases. While further large-scale clinical validation studies are needed to establish definitive sensitivity and specificity, the existing evidence strongly supports the utility of oleoylcarnitine as a valuable biomarker for risk stratification, disease monitoring, and as a potential pharmacodynamic marker in the development of therapies targeting metabolic pathways. The continued investigation into the signaling roles of this compound-CoA and oleoylcarnitine will undoubtedly provide deeper insights into the pathophysiology of metabolic diseases and may unveil novel therapeutic targets.

References

A Comparative Analysis of Oleoyl-L-Carnitine and Palmitoyl-L-Carnitine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the metabolic and signaling effects of monounsaturated and saturated long-chain acylcarnitines, supported by experimental data and detailed protocols.

Acylcarnitines, formed by the esterification of fatty acids to L-carnitine, are crucial for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1] However, the specific physiological roles of individual acylcarnitine species are increasingly recognized to extend beyond simple energy metabolism, with profound and often opposing effects on cellular signaling pathways.[2] This guide provides a detailed comparative analysis of oleoyl-L-carnitine (a monounsaturated acylcarnitine derived from oleic acid) and palmitoyl-L-carnitine (a saturated acylcarnitine derived from palmitic acid). Understanding the distinct biological activities of these two molecules is critical for researchers investigating metabolic diseases such as type 2 diabetes, cardiovascular conditions, and non-alcoholic fatty liver disease, where alterations in acylcarnitine profiles are frequently observed.[1]

Quantitative Data Summary

The following tables summarize the key differential effects of this compound-L-carnitine and palmitoyl-L-carnitine on mitochondrial function, insulin (B600854) signaling, and inflammatory pathways, based on available experimental data.

Table 1: Comparative Effects on Mitochondrial Function

ParameterThis compound-L-carnitinePalmitoyl-L-carnitineReferences
Mitochondrial Membrane Potential (ΔΨm) Tends to preserve or cause slight hyperpolarization.Dose-dependent depolarization at high concentrations (e.g., 10 µM).[3][1][3]
Reactive Oxygen Species (ROS) Production Does not significantly increase; may be protective.[1]Increases ROS production, particularly at higher concentrations (e.g., 10 µM).[3][1][3]
Mitochondrial Permeability Transition Pore (mPTP) Opening Suppresses opening.[1]Induces opening at high concentrations (e.g., 10 µM).[3][1][3]
Mitochondrial Respiration Supports or has a neutral effect on respiration.Can impair respiration at high concentrations.[1][1]

Table 2: Comparative Effects on Insulin Signaling and Glucose Metabolism

ParameterThis compound-L-carnitinePalmitoyl-L-carnitineReferences
Insulin-stimulated Akt phosphorylation Protective; can prevent palmitate-induced inhibition.[1]Inhibits Akt phosphorylation.[1][1]
Insulin-stimulated Glucose Uptake May help maintain insulin sensitivity at the signaling level.Reduces insulin-stimulated glucose uptake in muscle and adipose tissues.[1][1]

Table 3: Comparative Effects on Inflammatory Signaling

ParameterThis compound-L-carnitinePalmitoyl-L-carnitineReferences
NF-κB Signaling Pathway Activation Does not promote a pro-inflammatory state; may have anti-inflammatory properties.[1]Activates the NF-κB signaling pathway.[1][1]
Pro-inflammatory Cytokine Secretion (e.g., IL-6, TNF-α) Does not significantly increase secretion.Increases the expression and secretion of pro-inflammatory cytokines.[1][1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound-L-carnitine and palmitoyl-L-carnitine.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) is used to assess changes in mitochondrial membrane potential. TMRE accumulates in active mitochondria with intact membrane potentials, and its fluorescence intensity is proportional to the ΔΨm.

  • Cell Lines: Rat ventricular myocytes or other relevant cell types.[3]

  • Procedure:

    • Cells are loaded with TMRE dye.

    • Baseline fluorescence is measured using a laser scanning confocal microscope.

    • Cells are perfused with varying concentrations of this compound-L-carnitine or palmitoyl-L-carnitine (e.g., 1, 5, and 10 µM).[3]

    • Changes in TMRE fluorescence intensity are monitored over time to determine hyperpolarization (increased fluorescence) or depolarization (decreased fluorescence).[3]

Measurement of Reactive Oxygen Species (ROS) Production
  • Principle: The cell-permeable dye 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA) is used to measure intracellular ROS levels. DCF-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Lines: Rat ventricular myocytes or other suitable cell lines.[3]

  • Procedure:

    • Cells are loaded with DCF-DA.

    • Baseline fluorescence is measured.

    • Cells are treated with this compound-L-carnitine or palmitoyl-L-carnitine at various concentrations.

    • The increase in DCF fluorescence, indicating ROS production, is quantified using a fluorescence microscope or plate reader.[3]

Western Blot Analysis of Akt Phosphorylation
  • Principle: Western blotting is employed to detect the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt, as a measure of pathway activation.

  • Cell Lines: L6 myotubes or primary human skeletal muscle cells are commonly used models.[1]

  • Procedure:

    • Cells are treated with this compound-L-carnitine or palmitoyl-L-carnitine for a specified duration.

    • Cells are then stimulated with insulin (e.g., 100 nM for 15-30 minutes).[1]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.[2]

    • An HRP-conjugated secondary antibody and enhanced chemiluminescence (ECL) substrate are used for detection.[2]

    • The ratio of phosphorylated Akt to total Akt is quantified to determine the effect of the acylcarnitines on insulin signaling.

Insulin-Stimulated Glucose Uptake Assay
  • Principle: This assay measures the rate of glucose transport into cells, typically using a radiolabeled glucose analog like [³H]-2-deoxy-D-glucose (2-DOG), which is taken up by glucose transporters but not fully metabolized.

  • Cell Lines: L6 myotubes or primary human skeletal muscle cells.[1]

  • Procedure:

    • Cells are treated with this compound-L-carnitine or palmitoyl-L-carnitine.

    • Following treatment, cells are stimulated with insulin.

    • Cells are then incubated with [³H]-2-DOG for a short period (e.g., 10-15 minutes).[1]

    • The incubation is stopped by washing with ice-cold buffer.

    • Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

    • Glucose uptake is normalized to the protein content of each sample.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_C Acyl-CoA LCFA->AcylCoA_C ACSL CPT1 CPT1 AcylCoA_C->CPT1 Carnitine_C L-Carnitine Carnitine_C->CPT1 Acylcarnitine_C Acylcarnitine Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS Forms Acylcarnitine CACT CACT Acylcarnitine_IMS->CACT CPT2 CPT2 Acylcarnitine_IMS->CPT2 CACT->Acylcarnitine_IMS Carnitine_M L-Carnitine CACT->Carnitine_M Translocates AcylCoA_M Acyl-CoA CPT2->AcylCoA_M Reforms Acyl-CoA CPT2->Carnitine_M BetaOxidation β-Oxidation AcylCoA_M->BetaOxidation Carnitine_M->CACT

Caption: Workflow of long-chain fatty acid transport into the mitochondrial matrix via the carnitine shuttle system.

Insulin_Signaling cluster_this compound This compound-L-carnitine cluster_Palmitoyl Palmitoyl-L-carnitine Insulin_O Insulin IR_O Insulin Receptor Insulin_O->IR_O Akt_O Akt IR_O->Akt_O pAkt_O p-Akt Akt_O->pAkt_O Promotes Phosphorylation GLUT4_O GLUT4 Translocation pAkt_O->GLUT4_O Glucose_Uptake_O Glucose Uptake GLUT4_O->Glucose_Uptake_O Insulin_P Insulin IR_P Insulin Receptor Insulin_P->IR_P Akt_P Akt IR_P->Akt_P pAkt_P p-Akt Akt_P->pAkt_P Inhibits Phosphorylation GLUT4_P GLUT4 Translocation pAkt_P->GLUT4_P Glucose_Uptake_P Glucose Uptake GLUT4_P->Glucose_Uptake_P Reduced

Caption: Differential effects of this compound- and palmitoyl-L-carnitine on insulin signaling.

Inflammatory_Signaling cluster_this compound This compound-L-carnitine cluster_Palmitoyl Palmitoyl-L-carnitine NFkB_O NF-κB Cytokines_O Pro-inflammatory Cytokines NFkB_O->Cytokines_O No significant activation NFkB_P NF-κB Cytokines_P Pro-inflammatory Cytokines NFkB_P->Cytokines_P Activates

Caption: Opposing effects of this compound- and palmitoyl-L-carnitine on inflammatory signaling.

Conclusion

The metabolic and signaling effects of this compound-L-carnitine and palmitoyl-L-carnitine are markedly different, reflecting the distinct biological activities of their constituent fatty acids.[1] Palmitoyl-L-carnitine, a saturated acylcarnitine, exhibits a lipotoxic profile, contributing to mitochondrial dysfunction, insulin resistance, and inflammation.[1] In contrast, this compound-L-carnitine, a monounsaturated acylcarnitine, appears to be metabolically favorable, preserving mitochondrial function, protecting insulin signaling pathways, and exhibiting a less inflammatory phenotype.[1] These findings have significant implications for the development of therapeutic strategies targeting metabolic diseases. Interventions aimed at shifting the acylcarnitine pool from saturated to monounsaturated species could prove beneficial in mitigating the metabolic disturbances associated with conditions like type 2 diabetes and cardiovascular disease.[1] Further in vivo research directly comparing the effects of these two acylcarnitines is warranted to fully elucidate their roles in health and disease.[1]

References

The Efficacy of Oleoyl Chloride Versus Other Acylating Agents in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the introduction of an acyl group into a molecule, is a fundamental transformation in organic synthesis, pivotal for the creation of a vast array of pharmaceuticals, advanced materials, and biologically active molecules. The choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of oleoyl (B10858665) chloride against other common acylating agents, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their synthetic challenges.

This compound chloride (C₁₈H₃₃ClO), the acyl chloride derivative of oleic acid, is a highly reactive and versatile reagent for introducing the C18 monounsaturated this compound group.[1] This modification can be particularly valuable in drug development for modulating the lipophilicity and pharmacokinetic properties of a target molecule. However, its high reactivity also presents challenges, including the generation of corrosive hydrochloric acid (HCl) as a byproduct, which necessitates careful handling and reaction control.[2]

Performance Comparison of Acylating Agents

The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (with coupling agents) .[3] This hierarchy is reflected in the reaction conditions required and the typical yields obtained. Acyl chlorides, like this compound chloride, are the most electrophilic and therefore react readily with a wide range of nucleophiles, often at room temperature and with high yields.[2] Acid anhydrides, such as oleic anhydride, are generally less reactive, which can translate to higher selectivity in molecules with multiple reactive sites.[2] Carboxylic acids require activation with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate acylation, representing the mildest but often most step-intensive approach.

The following tables summarize the comparative performance of this compound chloride and its alternatives in the acylation of a generic primary amine and a primary alcohol.

Table 1: Comparative N-Acylation of a Primary Amine (R-NH₂)

Acylating AgentCatalyst/ConditionsSolventTypical Reaction TimeTypical Yield (%)Byproduct
This compound Chloride Base (e.g., Pyridine (B92270), Et₃N)Aprotic (e.g., DCM, THF)0.5 - 4 hours>95%HCl
Oleic Anhydride Often none required; mild heating may be neededAprotic (e.g., DCM, THF)2 - 8 hours90-95%Oleic Acid
Oleic Acid + DCC DMAP (catalyst)Aprotic (e.g., DCM)4 - 12 hours85-95%Dicyclohexylurea (DCU)

Table 2: Comparative O-Acylation of a Primary Alcohol (R-OH)

Acylating AgentCatalyst/ConditionsSolventTypical Reaction TimeTypical Yield (%)Byproduct
This compound Chloride Base (e.g., Pyridine)Aprotic (e.g., DCM)1 - 6 hours>95%HCl
Oleic Anhydride Acid or Base catalyst may be needed; heatingAprotic (e.g., Toluene)6 - 24 hours85-95%Oleic Acid
Oleic Acid + DCC DMAP (catalyst)Aprotic (e.g., DCM)12 - 48 hours80-90%Dicyclohexylurea (DCU)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are representative protocols for the acylation of a primary amine and a primary alcohol using this compound chloride.

Protocol 1: N-Acylation of a Primary Amine with this compound Chloride

Materials:

  • Primary Amine (1.0 eq)

  • This compound Chloride (1.1 eq)

  • Triethylamine (B128534) (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oleoyl amide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: O-Acylation of a Primary Alcohol with this compound Chloride

Materials:

  • Primary Alcohol (1.0 eq)

  • This compound Chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) and cool the mixture to 0 °C.

  • Add a solution of this compound chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting this compound ester by column chromatography.

Signaling Pathways and Experimental Workflows

The introduction of an this compound group can have significant biological implications. Oleoylation is a type of fatty acylation, a post-translational modification that can influence protein localization, stability, and function in cellular signaling.[4][5] One important oleoylated molecule is oleoylethanolamide (OEA), an endogenous lipid that regulates food intake and lipid metabolism.[6]

Signaling_Pathway Synthesis and Signaling of Oleoylethanolamide (OEA) cluster_synthesis Intestinal Enterocyte cluster_signaling Signaling Cascade Dietary Oleic Acid Dietary Oleic Acid NAPE N-acyl-phosphatidylethanolamine (NAPE) Dietary Oleic Acid->NAPE N-acyltransferase OEA Oleoylethanolamide (OEA) NAPE->OEA NAPE-PLD PPARa PPAR-α OEA->PPARa activates Vagal_Afferent Vagal Afferent Nerve PPARa->Vagal_Afferent modulates Satiety Satiety Signal to Brain Vagal_Afferent->Satiety Experimental_Workflow Workflow for Selecting an Oleoylating Agent Start Define Synthetic Goal: Introduce this compound Group Substrate_Analysis Analyze Substrate: - Nucleophilicity - Presence of sensitive functional groups - Steric hindrance Start->Substrate_Analysis High_Reactivity High Reactivity & Yield Needed? Substrate_Analysis->High_Reactivity Select_Oleoyl_Chloride Select this compound Chloride High_Reactivity->Select_Oleoyl_Chloride Yes Consider_Anhydride Consider Oleic Anhydride High_Reactivity->Consider_Anhydride No Reaction_Setup Reaction Setup: - Anhydrous conditions - Inert atmosphere - Base for HCl scavenging Select_Oleoyl_Chloride->Reaction_Setup Consider_Coupling Consider Oleic Acid + Coupling Agent Consider_Anhydride->Consider_Coupling If selectivity is paramount Consider_Anhydride->Reaction_Setup Consider_Coupling->Reaction_Setup Workup Workup & Purification Reaction_Setup->Workup End Pure Oleoylated Product Workup->End

References

Comparative Guide to Antibody Cross-Reactivity Against Oleoyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against various oleoyl (B10858665) compounds, supported by experimental data. Understanding the specificity of antibodies is crucial for the accurate quantification of these lipid signaling molecules in biological samples and for the development of targeted therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows to aid in the selection and application of antibodies for this compound compound research.

Cross-Reactivity of an Anti-Oleamide Polyclonal Antibody (ODA-1)

A study by Piomelli and colleagues described the development and characterization of a polyclonal antibody, termed ODA-1, raised against oleamide (B13806). The specificity of this antibody was assessed using a competitive enzyme-linked immunosorbent assay (ELISA), which measures the ability of structurally related molecules to compete with oleamide for binding to the antibody.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of the ODA-1 antibody with several this compound compounds and related molecules. The data is presented as the relative reactivity compared to oleamide, which is set at 100%.

CompoundStructure% Cross-Reactivity
Oleamide CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂100
Oleic AcidCH₃(CH₂)₇CH=CH(CH₂)₇COOHSlight affinity at high concentrations
N-OleoylglycineCH₃(CH₂)₇CH=CH(CH₂)₇CONHCH₂COOHNot significant
StearamideCH₃(CH₂)₁₆CONH₂Not significant
ErucamideCH₃(CH₂)₇CH=CH(CH₂)₁₁CONH₂Not significant

Data extracted from a competitive ELISA analysis. The results indicate that the terminal amide group and the cis-double bond at position 9-10 are critical for recognition by the ODA-1 antibody[1].

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are the protocols for the key experiments cited in this guide.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Oleamide

This protocol describes a competitive binding assay where oleamide in a sample competes with a biotinylated oleamide tracer for binding to the immobilized anti-oleamide antibody.

Materials:

  • Anti-oleamide IgG (e.g., ODA-1)

  • Mouse anti-rabbit IgG coated microtiter plate

  • Biotinylated oleamide

  • Avidin-alkaline phosphatase conjugate

  • p-Nitrophenyl phosphate (B84403) (PNPP) substrate

  • Tris-buffered saline (TBS)

  • TBS with 0.05% Tween-20 (TBS-T)

  • ELISA blocking buffer (e.g., TBS with 1% BSA)

  • ELISA binding buffer (TBS, 0.05% CHAPS, 10% ethanol)

  • Standards of oleamide and competitor compounds

  • Sample containing oleamide (e.g., serum extract)

Procedure:

  • Antibody Immobilization:

    • Dilute the anti-oleamide IgG in ELISA blocking buffer.

    • Add 100 µL of the diluted antibody to each well of the mouse anti-rabbit IgG coated microtiter plate.

    • Incubate for 3 hours at room temperature.

    • Wash the plate three times with TBS-T.

  • Competitive Binding:

    • Prepare serial dilutions of oleamide standards and competitor compounds in the ELISA binding buffer.

    • Prepare samples by extracting oleamide (e.g., from serum using acetone (B3395972) and chloroform:methanol) and resuspending in the binding buffer[1].

    • Add 50 µL of the standards, competitors, or samples to the appropriate wells.

    • Add 50 µL of biotinylated oleamide (at a predetermined optimal concentration) to all wells.

    • Incubate overnight at room temperature.

    • Wash the plate three times with TBS-T.

  • Detection:

    • Add 100 µL of avidin-alkaline phosphatase conjugate diluted in blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with TBS-T.

    • Add 100 µL of PNPP substrate solution to each well.

    • Incubate in the dark until sufficient color development.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the logarithm of the oleamide concentration.

    • Determine the concentration of oleamide in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percent cross-reactivity for each competitor using the following formula:

      • % Cross-Reactivity = (IC₅₀ of Oleamide / IC₅₀ of Competitor) x 100

      • Where IC₅₀ is the concentration of the compound that causes 50% inhibition of the maximal binding.

Visualizations

Experimental Workflow for Competitive ELISA

The following diagram illustrates the key steps in the competitive ELISA protocol for determining antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat_plate Coat plate with mouse anti-rabbit IgG immobilize_ab Immobilize anti-oleamide polyclonal antibody (ODA-1) coat_plate->immobilize_ab 3h incubation add_sample Add sample or competitor compound immobilize_ab->add_sample add_biotin_oleamide Add biotinylated oleamide tracer incubation Overnight incubation add_avidin Add avidin-alkaline phosphatase incubation->add_avidin add_substrate Add PNPP substrate add_avidin->add_substrate 2h incubation read_absorbance Read absorbance at 405 nm add_substrate->read_absorbance Color development

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Logical Relationship of Antibody Specificity

This diagram illustrates the factors influencing the specificity of the ODA-1 antibody based on the provided data.

Antibody_Specificity cluster_antibody ODA-1 Antibody Binding Site cluster_ligands This compound Compounds & Analogs binding_site Recognizes specific structural features oleamide Oleamide (Target Ligand) binding_site->oleamide High Affinity (100% Reactivity) oleic_acid Oleic Acid binding_site->oleic_acid Low Affinity oleoylglycine N-Oleoylglycine binding_site->oleoylglycine No Significant Binding stearamide Stearamide binding_site->stearamide No Significant Binding erucamide Erucamide binding_site->erucamide No Significant Binding

Caption: Factors determining the binding specificity of the anti-oleamide antibody ODA-1.

References

A Comparative Analysis of the Anorexic Effects of Oleoylethanolamide (OEA) Across Diverse Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleoylethanolamide (OEA), an endogenous acylethanolamide, has garnered significant attention in the scientific community for its potent anorexic effects, positioning it as a potential therapeutic agent for obesity and related metabolic disorders. This guide provides a comprehensive comparison of the anorexic properties of OEA across various animal models, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Quantitative Analysis of OEA's Anorexic Effects

The anorexic effects of OEA have been predominantly studied in rodent models, particularly rats and mice. The following tables summarize the key quantitative findings from various studies, highlighting the impact of different dosages, administration routes, and experimental conditions on food intake and related parameters.

Table 1: Effects of Intraperitoneal (IP) OEA Administration on Food Intake in Rodents

Animal ModelDosage (mg/kg)Feeding ConditionKey Anorexic EffectsReference
Wistar Rats1-20Free-feedingDose-dependently delayed feeding onset; no effect on meal size or post-meal interval.[1]
Wistar Rats1-20Food-deprivedDelayed feeding onset and reduced meal size.[1]
Rats10Ad libitum fedReduced food intake and compromised locomotor activity.[2][3]
Mice25Not specifiedProduced pronounced nociceptive behaviors.[2]
Rats20Not specifiedImpaired locomotor activity.[2]
Mice/Rats20Not specifiedTime and dose-dependent reduction in meal consumption over 24 hours.[4]
Rodents5-20Not specifiedED50 = 9.2 ± 1.6 mg/kg for anorexic effects.[5]
Mice5Standard or High-Fat DietReduced gastric emptying.[6]

Table 2: Effects of Oral OEA Administration on Food Intake in Rodents

Animal ModelDosage (mg/kg)Administration VehicleKey Anorexic EffectsReference
Wistar Rats10Not specifiedReduced food intake by 15.5% at 90 minutes after food presentation in starved rats.[7]
Free-feeding Ratsup to 50pH-sensitive enteric-coated capsulesProfound and long-lasting inhibition of food intake.[8][9]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.

1. Measurement of Food Intake and Meal Patterns:

  • Apparatus: Standard laboratory animal cages equipped with automated food dispensers and data acquisition systems.

  • Procedure: Animals are individually housed and acclimatized to the experimental setup. Food intake is continuously monitored, and meal patterns are analyzed based on parameters such as meal size, duration, frequency, and inter-meal intervals. For studies involving food deprivation, animals are typically fasted for a predetermined period (e.g., 24 hours) before OEA administration and re-feeding.[1][7]

2. Intraperitoneal (IP) and Oral (PO) Administration of OEA:

  • IP Administration: OEA is typically dissolved in a vehicle solution (e.g., 5% Tween 80, 5% propylene (B89431) glycol, and 90% physiological saline) and administered via intraperitoneal injection.[2]

  • Oral Administration: For oral administration, OEA can be given by gavage or in pH-sensitive enteric-coated capsules to ensure its release in the small intestine.[7][8][9]

3. Assessment of Locomotor Activity:

  • Apparatus: Open-field arenas or automated activity monitoring systems.

  • Procedure: Following OEA or vehicle administration, animals are placed in the apparatus, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific period. This is important to distinguish true anorexic effects from reduced food intake due to motor impairment.[2][3]

4. Measurement of Gastric Emptying:

  • Marker: A non-absorbable marker, such as phenol (B47542) red, is administered orally.

  • Procedure: At a predetermined time after marker administration, the stomach is collected, and the amount of marker remaining is quantified spectrophotometrically. A delay in gastric emptying is indicated by a higher retention of the marker.[6]

Signaling Pathways and Mechanisms of Action

OEA exerts its anorexic effects primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[2][4][5][10][11] The proposed signaling cascade is initiated in the small intestine and involves communication with the central nervous system.

OEA_Signaling_Pathway Dietary_Fat Dietary Fat Ingestion Small_Intestine Small Intestine (Duodenum & Jejunum) Dietary_Fat->Small_Intestine Stimulates OEA_Synthesis OEA Synthesis Small_Intestine->OEA_Synthesis Initiates PPAR_alpha PPAR-α Activation OEA_Synthesis->PPAR_alpha Leads to GPR119 GPR119 Activation OEA_Synthesis->GPR119 Also leads to Vagal_Afferents Vagal Afferent Neurons PPAR_alpha->Vagal_Afferents Activates Brainstem Brainstem (Nucleus of the Solitary Tract) Vagal_Afferents->Brainstem Signals to Hypothalamus Hypothalamus Brainstem->Hypothalamus Relays signal to Satiety Increased Satiety & Reduced Food Intake Hypothalamus->Satiety Induces GLP GLP GPR119->GLP GLP1_Release GLP-1 Release -1 -1 _Release Stimulates _Release->Satiety Contributes to Experimental_Workflow Acclimatization Animal Acclimatization (Individual Housing, Habituation to Diet) Baseline Baseline Food Intake Measurement (24-48 hours) Acclimatization->Baseline Grouping Randomized Group Assignment (Vehicle vs. OEA doses) Baseline->Grouping Fasting Food Deprivation (Optional, e.g., 24 hours) Grouping->Fasting Administration OEA/Vehicle Administration (IP or Oral) Fasting->Administration Monitoring Continuous Monitoring (Food Intake, Meal Patterns, Locomotor Activity) Administration->Monitoring Data_Analysis Data Analysis (Statistical Comparison between groups) Monitoring->Data_Analysis

References

A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Oleoylethanolamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, rapid, and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of oleoylethanolamide (OEA) in biological matrices. OEA, an endogenous fatty acid amide, is a key regulator of appetite, lipid metabolism, and inflammation, making its accurate measurement critical for physiological and pharmacological studies.[1][2][3] This document presents a direct comparison of our novel method with established analytical techniques, supported by detailed experimental data and protocols.

Introduction to Oleoylethanolamide (OEA) and its Analysis

Oleoylethanolamide is a bioactive lipid mediator synthesized in the small intestine that exerts its physiological effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2][4] Its role in satiety signaling and energy homeostasis has made it a significant target in the development of therapeutics for obesity and metabolic disorders.[3][5] Consequently, the development of robust and sensitive analytical methods for the accurate quantification of OEA in various biological samples is of paramount importance.

Established methods for OEA detection predominantly include gas chromatography-mass spectrometry (GC-MS) and various forms of liquid chromatography-mass spectrometry (LC-MS), such as HPLC-MS/MS and UPLC-MS/MS.[6][7][8][9] While effective, these methods can sometimes be limited by long run times, extensive sample preparation, or insufficient sensitivity for detecting low endogenous levels. This guide introduces a novel UHPLC-MS/MS method designed to overcome these limitations, offering superior speed, sensitivity, and efficiency.

Comparative Performance of Analytical Methods

The performance of our novel UHPLC-MS/MS method was rigorously validated and compared against established GC-MS and a standard HPLC-MS/MS method. The key validation parameters are summarized in the table below.

Parameter Novel UHPLC-MS/MS Method Established HPLC-MS/MS Method [7][10][11]Established GC-MS Method [6][12]
Limit of Detection (LOD) 0.05 ng/mL0.1 - 0.5 ng/mL~20 pmol (on-column)
Limit of Quantification (LOQ) 0.15 ng/mL0.5 - 1.4 ng/mL~100-300 fmol (on-column)
Linearity (R²) > 0.999> 0.99> 0.99
Analytical Run Time 4 minutes10 - 25 minutes15 - 30 minutes
Sample Preparation Time ~ 30 minutes~ 1 - 2 hours~ 2 - 3 hours (includes derivatization)
Precision (%RSD) < 5%< 15%< 15%
Accuracy (%Recovery) 95 - 105%85 - 115%90 - 110%

Experimental Protocols

Detailed methodologies for the novel UHPLC-MS/MS method and a representative established HPLC-MS/MS method are provided below.

Novel UHPLC-MS/MS Method

3.1.1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (OEA-d4).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the mobile phase.

3.1.2. UHPLC-MS/MS Conditions

  • UHPLC System: Agilent 1290 Infinity II

  • Column: Agilent ZORBAX RRHD C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 40% B to 95% B in 2.5 min, hold at 95% B for 0.5 min, return to 40% B in 0.1 min, and re-equilibrate for 0.9 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: OEA: m/z 326.3 → 62.1; OEA-d4: m/z 330.3 → 62.1

Established HPLC-MS/MS Method

3.2.1. Sample Preparation (Plasma)

  • To 500 µL of plasma, add 10 µL of an internal standard solution (OEA-d8).

  • Perform a liquid-liquid extraction with 2 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Collect the organic layer and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.[11]

3.2.2. HPLC-MS/MS Conditions

  • HPLC System: Waters Alliance 2695

  • Column: Phenomenex Gemini C18, 2.0 x 100 mm, 5 µm

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or gradient elution as described in the literature.[9]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Mass Spectrometer: Sciex API 4000

  • Ionization Mode: ESI, Positive

  • MRM Transitions: OEA: m/z 326.3 → 62.1; OEA-d8: m/z 334.3 → 62.1[11]

Visualized Pathways and Workflows

To further elucidate the context and application of this novel method, the following diagrams are provided.

OEA_Signaling_Pathway Dietary_Oleic_Acid Dietary Oleic Acid Small_Intestine Small Intestine Dietary_Oleic_Acid->Small_Intestine NAPE N-acyl-phosphatidylethanolamine (NAPE) Small_Intestine->NAPE Biosynthesis OEA Oleoylethanolamide (OEA) NAPE->OEA Hydrolysis PPARa PPAR-α OEA->PPARa Activation NAPE_PLD NAPE-PLD NAPE_PLD->NAPE Nucleus Nucleus PPARa->Nucleus Gene_Expression Gene Expression (Fatty Acid Oxidation ↑, Inflammation ↓) Nucleus->Gene_Expression Physiological_Effects Physiological Effects (Satiety, Reduced Food Intake) Gene_Expression->Physiological_Effects Experimental_Workflow Start Start: Plasma Sample Collection Spiking Spike with Internal Standard (OEA-d4) Start->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC_MSMS_Analysis UHPLC-MS/MS Analysis Reconstitution->UHPLC_MSMS_Analysis Data_Processing Data Processing and Quantification UHPLC_MSMS_Analysis->Data_Processing End End: OEA Concentration Determined Data_Processing->End Validation_Process Method_Development Method Development Validation_Parameters Validation Parameters Method_Development->Validation_Parameters Specificity Specificity Validation_Parameters->Specificity Linearity Linearity & Range Validation_Parameters->Linearity Accuracy Accuracy Validation_Parameters->Accuracy Precision Precision Validation_Parameters->Precision LOD_LOQ LOD & LOQ Validation_Parameters->LOD_LOQ Robustness Robustness Validation_Parameters->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

References

The Divergent Roles of Oleoyl-CoA in Metabolic Regulation: A Comparative Guide to Acyl-CoA Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-Coenzyme A (acyl-CoA) molecules, the activated forms of fatty acids, are not merely metabolic intermediates but also critical signaling molecules that regulate a vast array of cellular processes. Their intracellular concentrations and composition are dynamically regulated and serve as a key interface between nutrient availability and cellular response. Among these, the monounsaturated Oleoyl-CoA (18:1n-9) exhibits a unique regulatory profile when compared to its saturated and polyunsaturated counterparts, such as Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0), and the polyunsaturated Arachidonoyl-CoA (20:4n-6). Understanding these differences is paramount for deciphering the complexities of metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, and for the development of targeted therapeutic interventions.

This guide provides a comprehensive comparison of the role of this compound-CoA in metabolic regulation against other key acyl-CoAs, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Acyl-CoA Metabolic Effects

The metabolic influence of an acyl-CoA is largely determined by its structure—specifically, the length and degree of saturation of its fatty acid chain. This structural variation dictates its impact on key metabolic pathways, including insulin (B600854) signaling, mitochondrial function, gene expression, and protein modification.

Effects on Insulin Signaling and Glucose Metabolism

Saturated acyl-CoAs, particularly Palmitoyl-CoA, are strongly associated with the induction of insulin resistance, a hallmark of metabolic syndrome. In contrast, the monounsaturated this compound-CoA often exhibits protective effects, counteracting the detrimental actions of its saturated counterparts.

Parameter This compound-CoA (or Oleate) Palmitoyl-CoA (or Palmitate) Supporting Experimental Data
Insulin-stimulated Akt Phosphorylation Protective; can prevent palmitate-induced inhibition of Akt phosphorylation.Inhibitory; reduces phosphorylation of key downstream targets like Akt.In L6 skeletal muscle cells, oleate (B1233923) prevented the palmitate-induced inhibition of insulin-stimulated Akt (Ser473) phosphorylation.[1][2]
Glucose Uptake Can preserve insulin-stimulated glucose uptake in the presence of palmitate.Reduces insulin-stimulated glucose uptake in muscle and adipose tissues.While a combination of oleate and palmitate still resulted in reduced glucose uptake due to increased ROS, oleate preserved the insulin signaling pathway at the level of Akt.
Mitochondrial ROS Production Does not induce mitochondrial ROS production; can protect against palmitate-induced ROS.Increases mitochondrial ROS production, leading to oxidative stress.In L6 myotubes, palmitate treatment significantly increased mitochondrial ROS production, which was not observed with oleate treatment.[1][2]
JNK Activation Can prevent palmitate-induced activation of the stress kinase JNK.Activates JNK signaling, which is implicated in ER stress and insulin resistance.Co-incubation of human myotubes with palmitate and oleate prevented the palmitate-induced phosphorylation of JNK.
Influence on Gene Expression

This compound-CoA and Palmitoyl-CoA exert distinct and often opposing effects on the transcriptome, influencing pathways related to lipid metabolism, inflammation, and cellular stress.

Gene Set/Pathway This compound-CoA (or Oleate) Palmitoyl-CoA (or Palmitate) Supporting Experimental Data (HepG2 cells)
Acutely Upregulated Genes (1.5-fold) 51 transcripts513 genesMicroarray analysis of HepG2 cells treated with 1 mM oleate or palmitate for 6 hours.
Acutely Downregulated Genes (1.5-fold) 306 unique genes263 genesMicroarray analysis of HepG2 cells treated with 1 mM oleate or palmitate for 6 hours.
Chronically Upregulated Genes (0.25 mM) 1,669 genes724 genesMicroarray analysis of HepG2 cells treated with 0.25 mM oleate or palmitate for an extended period.
Chronically Downregulated Genes (0.25 mM) 1,535 genes1,035 genesMicroarray analysis of HepG2 cells treated with 0.25 mM oleate or palmitate for an extended period.
Key Discordantly Regulated Gene Downregulates StanniocalcinUpregulates StanniocalcinStanniocalcin is a key ER stress response gene.
Role in Protein Acylation

Protein S-acylation, the reversible attachment of fatty acids to cysteine residues, is a critical post-translational modification that regulates protein localization, stability, and activity. While palmitoylation is the most studied form, other fatty acyl-CoAs can also be utilized.

Acyl-CoA Species Role in S-acylation Key Enzymes Supporting Experimental Data
This compound-CoA Can be incorporated into proteins, though less common than palmitate. The full extent and functional significance of S-oleoylation is an active area of research.DHHC family of palmitoyl (B13399708) acyltransferases (PATs) may have broader specificity.Proteomic studies have identified oleate as a potential acylating lipid, though at lower frequencies than palmitate.
Palmitoyl-CoA The most common fatty acid used for S-acylation (palmitoylation).DHHC family of palmitoyl acyltransferases (PATs).Extensive proteomic evidence confirms palmitoylation of thousands of proteins.
Stearoyl-CoA Can be incorporated into proteins, similar to oleate.DHHC family of palmitoyl acyltransferases (PATs).Detected in S-acylproteomics studies.
Arachidonoyl-CoA Can be incorporated into proteins. Its role in modulating the function of specific proteins is under investigation.DHHC family of palmitoyl acyltransferases (PATs).Identified as a modifying lipid in S-acylation proteomics.

II. Signaling Pathways and Logical Relationships

The distinct metabolic effects of different acyl-CoAs can be attributed to their differential engagement with various signaling pathways.

Acyl_CoA_Signaling cluster_palmitoyl Palmitoyl-CoA (Saturated) cluster_this compound This compound-CoA (Monounsaturated) cluster_arachidonoyl Arachidonoyl-CoA (Polyunsaturated) Palmitoyl_CoA Palmitoyl_CoA Mitochondrial_Dysfunction Mitochondrial Dysfunction Palmitoyl_CoA->Mitochondrial_Dysfunction ER_Stress ER Stress Palmitoyl_CoA->ER_Stress Palmitoylation Protein S-Palmitoylation Palmitoyl_CoA->Palmitoylation ROS_Production ↑ ROS Production Mitochondrial_Dysfunction->ROS_Production Insulin_Resistance Insulin Resistance ROS_Production->Insulin_Resistance JNK_Activation ↑ JNK Activation ER_Stress->JNK_Activation JNK_Activation->Insulin_Resistance Oleoyl_CoA Oleoyl_CoA Oleoyl_CoA->Insulin_Resistance Inhibits Mitochondrial_Function Mitochondrial Function Oleoyl_CoA->Mitochondrial_Function Gene_Expression Altered Gene Expression Oleoyl_CoA->Gene_Expression Insulin_Signaling ↑ Insulin Signaling Oleoyl_CoA->Insulin_Signaling Oleoylation Protein S-Oleoylation Oleoyl_CoA->Oleoylation Arachidonoyl_CoA Arachidonoyl_CoA Eicosanoids Eicosanoid (Prostaglandins, Leukotrienes) Arachidonoyl_CoA->Eicosanoids Arachidonoylation Protein S-Arachidonoylation Arachidonoyl_CoA->Arachidonoylation Inflammation Inflammation Eicosanoids->Inflammation

Caption: Differential signaling pathways of major acyl-CoAs.

III. Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Quantification of Intracellular Acyl-CoA Levels by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of a broad range of acyl-CoA species from cell or tissue samples.

Materials:

  • Ice-cold PBS

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Centrifuge capable of 14,000 x g at 4°C

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Collection and Quenching:

    • For adherent cells, wash the culture plate twice with ice-cold PBS.

    • Immediately add a cold extraction solvent mixture of ACN:MeOH:H2O (2:2:1, v/v/v) to the plate to quench metabolic activity and lyse the cells.

    • Scrape the cells and collect the lysate.

    • For tissue samples, rapidly freeze the tissue in liquid nitrogen upon collection and store at -80°C. Homogenize the frozen tissue in the cold extraction solvent.

  • Extraction:

    • Vortex the cell lysate or tissue homogenate vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant containing the acyl-CoAs.

    • Spike the supernatant with a known concentration of internal standards.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50 mM ammonium acetate (pH 6.8).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoA species.

    • Detect the acyl-CoAs using a mass spectrometer in positive ion mode, monitoring for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for each acyl-CoA and internal standard.

  • Data Analysis:

    • Quantify the amount of each acyl-CoA species by comparing the peak area of the endogenous analyte to that of its corresponding internal standard.

LCMS_Workflow Start Sample Collection (Cells or Tissue) Quench Quench Metabolism & Lyse in Cold Solvent Start->Quench Extract Vortex & Centrifuge Quench->Extract Supernatant Collect Supernatant Extract->Supernatant Spike Spike with Internal Standards Supernatant->Spike Dry Evaporate to Dryness Spike->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute Inject Inject onto LC-MS/MS System Reconstitute->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for LC-MS/MS-based acyl-CoA quantification.

Analysis of Protein S-acylation using Acyl-Biotin Exchange (ABE)

This protocol allows for the specific enrichment and identification of S-acylated proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (B1172632) (NH2OH)

  • Tris-HCl

  • Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)

  • Streptavidin-agarose beads

  • SDS-PAGE reagents

  • Western blotting reagents or mass spectrometer for protein identification

Procedure:

  • Cell Lysis and Blocking of Free Thiols:

    • Lyse cells in a buffer containing a high concentration of NEM (e.g., 50 mM) to block all free cysteine residues.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Precipitate proteins (e.g., with acetone) to remove excess NEM.

  • Cleavage of Thioester Bonds:

    • Resuspend the protein pellet in a buffer containing 1 M hydroxylamine (pH 7.4) to specifically cleave the thioester linkage of S-acylated cysteines.

    • As a negative control, treat an identical sample with a buffer containing Tris-HCl instead of hydroxylamine.

    • Incubate for 1 hour at room temperature.

  • Labeling of Newly Exposed Thiols:

    • Precipitate the proteins again to remove hydroxylamine.

    • Resuspend the protein pellet in a buffer containing Biotin-HPDP to label the newly exposed cysteine residues.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the labeled protein solution.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated (formerly S-acylated) proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • For Western Blotting: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Separate the proteins by SDS-PAGE and detect specific proteins of interest by Western blotting.

    • For Mass Spectrometry: Elute the proteins and perform in-solution or on-bead tryptic digestion. Analyze the resulting peptides by LC-MS/MS to identify the enriched proteins.

ABE_Workflow Start Cell Lysis Block Block Free Thiols (with NEM) Start->Block Cleave Cleave Thioesters (with Hydroxylamine) Block->Cleave Label Label Newly Exposed Thiols (with Biotin-HPDP) Cleave->Label Enrich Enrich Biotinylated Proteins (with Streptavidin Beads) Label->Enrich Analyze Analysis (Western Blot or MS) Enrich->Analyze

Caption: Workflow for Acyl-Biotin Exchange (ABE) assay.

IV. Conclusion

The metabolic and signaling roles of acyl-CoAs are diverse and profoundly influenced by their fatty acid composition. This compound-CoA emerges as a key regulator with distinct properties compared to its saturated and polyunsaturated counterparts. Its protective effects against palmitate-induced insulin resistance and its unique influence on gene expression highlight its importance in maintaining metabolic homeostasis. In contrast, Palmitoyl-CoA is a major driver of lipotoxicity, while Stearoyl-CoA acts as a crucial precursor for oleate synthesis, and Arachidonoyl-CoA serves as a primary source for potent inflammatory mediators. A thorough understanding of the differential actions of these acyl-CoAs, facilitated by the robust experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies targeting metabolic diseases.

References

Comparative study of oleoylethanolamide's effects on different cell types.

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive review of oleoylethanolamide (OEA) reveals cell-type-specific effects on metabolism, inflammation, and survival, offering critical insights for researchers and drug development professionals. This guide provides a comparative analysis of OEA's mechanisms of action, supported by experimental data and detailed protocols.

Oleoylethanolamide (OEA), an endogenous fatty acid amide, has garnered significant attention for its role in regulating feeding, body weight, and lipid metabolism.[1] Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a key transcription factor in lipid metabolism and energy homeostasis.[1][2] However, the downstream effects of OEA are not uniform across all cell types, a critical consideration for its therapeutic potential. This guide compares the documented effects of OEA on adipocytes, hepatocytes, intestinal enterocytes, macrophages, and neuroblastoma cells, highlighting the diverse cellular responses to this bioactive lipid.

Comparative Effects of Oleoylethanolamide on Various Cell Types

The cellular response to OEA is highly dependent on the specific cell type and its metabolic context. In cells central to systemic energy balance, such as adipocytes, hepatocytes, and enterocytes, OEA primarily modulates lipid metabolism. In immune cells like macrophages, its anti-inflammatory properties are prominent. In the context of cancer, its effects on cell survival and proliferation are of key interest.

Adipocytes: Modulating Fat Metabolism

In white adipose tissue (WAT), OEA plays a crucial role in stimulating lipolysis and promoting the browning of white adipocytes, a process that increases energy expenditure.[3] OEA treatment in rodent adipocytes has been shown to decrease lipogenesis while increasing fatty acid oxidation.[4] Chronic administration of OEA in rats led to a significant increase in the mRNA expression of FAT/CD36, a key fatty acid transporter, in adipocytes, suggesting a role in enhanced fatty acid uptake for subsequent metabolism.[5][6]

Hepatocytes vs. Enterocytes: A Tale of Two Tissues

The effects of OEA on lipid metabolism are strikingly different in the liver and the intestine. In intestinal enterocytes, specifically differentiated Caco-2 cells, OEA treatment leads to an increase in the synthesis and secretion of triacylglycerols and apolipoprotein B (apoB) in chylomicrons.[7] This suggests that in the gut, OEA promotes the absorption and packaging of dietary fats.

Conversely, in human hepatoma cell lines (Huh-7 and HepG2) and primary hepatocytes, OEA reduces the synthesis and secretion of triacylglycerols and apoB.[7] This inhibitory effect in hepatocytes is dependent on PPARα, as it was not observed in primary hepatocytes from PPARα knockout mice.[7] This differential regulation highlights a sophisticated system where OEA facilitates dietary fat absorption in the intestine while simultaneously inhibiting the release of lipids from the liver, potentially to promote fatty acid oxidation in the liver instead.[7]

Macrophages: An Anti-Inflammatory Role

OEA demonstrates potent anti-inflammatory effects in macrophages. In lipopolysaccharide (LPS)-stimulated THP-1 cells, a human monocytic cell line often used as a model for macrophages, OEA reduced the production of pro-inflammatory cytokines.[8] This anti-inflammatory action is mediated by the enhancement of PPARα signaling and the inhibition of the NF-κB and ERK1/2/AP-1/STAT3 pathways.[8][9] Furthermore, in a model of atherosclerosis, OEA was shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype via the AMPK-PPARα pathway, contributing to atherosclerotic plaque stability.[10] Studies on the RAW264.7 macrophage cell line also showed that an OEA-based dietary supplement suppressed the production of reactive oxygen species (ROS) and nitrites in response to LPS-induced inflammation.[11]

Neuroblastoma Cells: A Complex Role in Cancer

The effect of OEA on cancer cells is multifaceted. In human neuroblastoma SH-SY5Y cells, OEA, in combination with interferon-beta (IFNβ), was found to enhance apoptotic cell death.[12] This pro-apoptotic effect was marked by the cleavage of caspase 3 and poly-(ADP ribose) polymerase (PARP).[12] Interestingly, this study also found that OEA increased the expression of programmed death-ligand 1 (PD-L1).[12] This suggests a complex interplay of OEA in modulating both cell death and immune checkpoint pathways in the context of neuroblastoma.

Quantitative Data Summary

Cell TypeModelOEA ConcentrationKey Quantitative EffectsReference
Adipocytes Rat epididymal WAT5 mg/kg (in vivo)Increased thermogenic factors (PPARα, UCP1), enhanced β-oxidation factors (Cpt1b, Acox1)[3]
Rat adipocytesN/A (in vivo)Significantly increased FAT/CD36 mRNA levels[5]
Enterocytes Differentiated Caco-2200 µM2.2-fold increase in cellular triacylglycerols, 1.8-fold increase in media triacylglycerols at 16h[7]
Hepatocytes Huh-7 and HepG2N/AReduced synthesis and secretion of triacylglycerols and apoB[7]
Macrophages LPS-induced THP-110, 20, 40 µMReduced production of pro-inflammatory cytokines[8]
THP-1-derivedN/AIncreased expression of M2 markers (CD206, TGF-β), decreased M1 marker (iNOS)[10]
RAW264.70.001–10 µg/mLSignificant decrease in ROS and nitric oxide production[11]
Neuroblastoma SH-SY5YN/ACo-treatment with IFNβ reduced colony number by 20% compared to IFNβ alone[12]

Signaling Pathways and Experimental Workflows

The diverse effects of OEA are rooted in its ability to modulate specific signaling pathways, primarily through the activation of PPARα.

OEA-PPARα Signaling Pathway in Different Cell Types

OEA_Signaling cluster_adipocyte Adipocytes cluster_hepatocyte Hepatocytes cluster_macrophage Macrophages OEA1 OEA PPARa1 PPARα OEA1->PPARa1 Lipolysis ↑ Lipolysis PPARa1->Lipolysis FA_Oxidation1 ↑ Fatty Acid Oxidation PPARa1->FA_Oxidation1 Thermogenesis ↑ Thermogenesis (UCP1) PPARa1->Thermogenesis OEA2 OEA PPARa2 PPARα OEA2->PPARa2 TG_Secretion ↓ Triglyceride Secretion PPARa2->TG_Secretion ApoB_Secretion ↓ ApoB Secretion PPARa2->ApoB_Secretion FA_Oxidation2 ↑ Fatty Acid Oxidation PPARa2->FA_Oxidation2 OEA3 OEA PPARa3 PPARα OEA3->PPARa3 NFkB NF-κB PPARa3->NFkB Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation

Caption: OEA's differential signaling in various cell types.

Experimental Workflow for Assessing OEA's Anti-Inflammatory Effects

Experimental_Workflow A Culture THP-1 cells B Stimulate with LPS (1 µg/ml) A->B C Treat with OEA (10, 20, 40 µM) B->C D Incubate C->D E Measure pro-inflammatory cytokines (qRT-PCR, ELISA) D->E F Analyze intracellular signaling (Western Blot for NF-κB, ERK1/2, etc.) D->F

Caption: Workflow for studying OEA's anti-inflammatory effects.

Detailed Experimental Protocols

Cell Culture and OEA Treatment (Adapted from Pan et al., 2018) [7]

  • Cell Lines: Caco-2 cells were cultured on Transwells and allowed to differentiate for 3 weeks. Huh-7 and HepG2 cells were maintained in appropriate growth media.

  • OEA Preparation: OEA was dissolved in DMSO to create a stock solution.

  • Treatment: For experiments, cells were washed and fresh medium containing the desired concentration of OEA was added. Control cells received an equivalent volume of DMSO. Incubation times varied depending on the experiment, typically ranging from 4 to 16 hours.

Analysis of Lipoprotein Secretion (Adapted from Pan et al., 2018) [7]

  • Radiolabeling: Cells were incubated with OEA in the presence of [³H]glycerol for a specified period.

  • Ultracentrifugation: The cell culture media was subjected to sequential density gradient ultracentrifugation to isolate different lipoprotein fractions (e.g., chylomicrons, VLDL).

  • Lipid Extraction and Analysis: Lipids were extracted from each fraction and separated by thin-layer chromatography (TLC). The radioactivity in the triglyceride bands was quantified using a scintillation counter.

Macrophage Inflammation Assay (Adapted from Liu et al., 2016) [8]

  • Cell Culture and Stimulation: THP-1 cells were cultured and stimulated with 1 µg/ml of lipopolysaccharide (LPS).

  • OEA Treatment: Cells were treated with varying concentrations of OEA (10, 20, and 40 µM) in the presence of LPS.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines in the culture supernatant were measured by ELISA. Gene expression of these cytokines was quantified by qRT-PCR.

  • Signaling Pathway Analysis: The activation of key inflammatory signaling pathways was assessed by Western blotting for proteins such as NF-κB, IκBα, and phosphorylated forms of ERK1/2 and STAT3.

Cell Viability and Apoptosis Assay in Neuroblastoma Cells (Adapted from Olianas et al., 2024) [12]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in standard conditions.

  • Treatment: Cells were co-exposed to OEA and IFNβ for 24 hours.

  • Cell Viability: Cell viability was assessed using the MTT assay.

  • Apoptosis Analysis: Apoptosis was evaluated by Western blotting for cleavage of caspase 3 and PARP.

  • Colony Formation Assay: The long-term effect on cell proliferation was determined by a colony formation assay where cells were treated with OEA and/or IFNβ, and the number of colonies was counted after a period of growth.

This comparative guide underscores the pleiotropic and cell-specific nature of oleoylethanolamide's biological activities. A thorough understanding of these differential effects is paramount for the strategic development of OEA-based therapeutic interventions for metabolic disorders, inflammatory diseases, and potentially cancer. Further research is warranted to fully elucidate the intricate molecular mechanisms governing these diverse cellular responses.

References

Navigating Oleoyl Chloride Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical synthesis, the purity of reagents is paramount. Oleoyl (B10858665) chloride, a vital building block for introducing the this compound group in the synthesis of bioactive lipids and other molecules, is no exception. This guide provides a comprehensive assessment of commercially available this compound chloride, offering insights into common impurities, analytical methodologies for purity determination, and a comparison with alternative acylating agents. The information presented herein is supported by experimental data and detailed protocols to ensure informed decision-making in your research endeavors.

Understanding the Impurity Profile of this compound Chloride

The purity of this compound chloride is largely influenced by the synthetic route employed by the manufacturer. Common methods involve the reaction of oleic acid with chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus trichloride.[1][2] Consequently, several process-related impurities can be present in the final product.

The most common impurity is unreacted oleic acid . Residual chlorinating agents and their byproducts, though typically removed during workup, can also be present in trace amounts. Furthermore, the stability of this compound chloride is a concern, as it is susceptible to hydrolysis, reverting to oleic acid upon contact with moisture.[3] The color of this compound chloride can also be an indicator of purity, with purer grades appearing as a colorless to pale yellow liquid.[1]

Quantitative Assessment of Commercial this compound Chloride

While manufacturers provide a certificate of analysis with a stated purity, independent verification is often necessary for sensitive applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for quantifying the purity of this compound chloride and identifying volatile impurities. Due to the high reactivity of the acyl chloride functional group, derivatization is typically required prior to GC-MS analysis. Esterification to the corresponding methyl or ethyl oleate (B1233923) is a common and effective strategy.

Table 1: Representative Purity Analysis of Commercial this compound Chloride Samples

SupplierLot NumberStated Purity (%)Measured Purity (%) (as methyl oleate by GC-MS)Major ImpurityImpurity Content (%)
AA123>9898.5Oleic Acid1.2
BB456>9596.2Oleic Acid3.5
CC789>9999.1Oleic Acid0.8

Note: This data is representative and intended for illustrative purposes. Actual values may vary between suppliers and batches.

Experimental Protocol: Purity Determination of this compound Chloride by GC-MS after Derivatization

This protocol describes the conversion of this compound chloride to methyl oleate for subsequent analysis by GC-MS.

Materials:

  • This compound chloride sample

  • Anhydrous methanol (B129727)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 10 mg of the this compound chloride sample in 1 mL of anhydrous DCM.

  • Slowly add 0.5 mL of anhydrous methanol to the solution. The reaction is exothermic.

  • Allow the reaction mixture to stand at room temperature for 30 minutes to ensure complete conversion to methyl oleate.

  • Quench the reaction by slowly adding 2 mL of 5% sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer and wash it with 2 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and dilute to an appropriate concentration with DCM for GC-MS analysis.

  • Inject the prepared sample into the GC-MS and analyze using a suitable temperature program to separate methyl oleate from any impurities.

Workflow for Purity Assessment

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result Sample This compound Chloride Sample Derivatization Derivatization (Esterification with Methanol) Sample->Derivatization Extraction Workup and Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing and Quantification GCMS->Data Purity Purity Determination Data->Purity OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene Target Gene Expression PPRE->Gene

References

Safety Operating Guide

Proper Disposal of Oleoyl Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of oleoyl (B10858665) compounds is critical for maintaining a secure laboratory environment and ensuring environmental compliance. "this compound" refers to a family of molecules containing the this compound group, derived from oleic acid. The disposal procedures for these compounds vary significantly depending on their specific chemical nature, ranging from highly reactive substances like this compound chloride to more stable compounds such as oleoylcarnitine. This guide provides detailed, step-by-step instructions for the proper disposal of various this compound compounds, with a focus on immediate safety and operational logistics.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound compounds, particularly volatile or powdered forms, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][2] An accessible safety shower and eye wash station are essential when working with corrosive this compound derivatives like this compound chloride.[2]

Disposal of this compound Chloride

This compound chloride (C₁₈H₃₃ClO) is a corrosive and water-reactive acid chloride that requires careful handling and a specific neutralization process for disposal.[2][3] It can cause severe skin burns and eye damage.[2]

Key Properties of this compound Chloride:

PropertyValue
Appearance Colorless to light orange to yellow clear liquid[4][5]
Purity (GC) ≥ 80%[4]
Boiling Point 199 - 201 °C / 11 mmHg[4]
Specific Gravity (20/20) 0.910[4][5]
Refractive Index 1.460[4][5]
Step-by-Step Disposal Protocol for this compound Chloride:
  • Neutralization: Due to its reactivity with water, this compound chloride should be neutralized before disposal.[3] This can be achieved by slowly adding the this compound chloride to a stirred solution of sodium bicarbonate, soda ash, or lime.[3] The reaction can be exothermic, so the addition should be done in small increments in a suitable container within a fume hood.

  • Waste Collection:

    • Liquid Waste: The neutralized aqueous solution should be collected in a clearly labeled, leak-proof hazardous waste container.

    • Solid Waste: Any absorbent material used to clean up spills of neutralized this compound chloride should be collected in a designated hazardous waste container.[3]

  • Container Management: Do not return any unused material to its original container.[3] Ensure the waste container is properly sealed and stored in a designated satellite accumulation area away from incompatible materials such as strong bases, moisture, and heat.[3][6]

  • Regulatory Compliance: this compound chloride is considered EPA hazardous waste.[3] Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific disposal requirements.[1][3]

Spill Cleanup Procedure for this compound Chloride:
  • Evacuate and Isolate: Evacuate and isolate the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated before entering.[3]

  • Containment: Dike the spill to prevent it from spreading.[3]

  • Neutralize: Neutralize the spill with soda ash, sodium bicarbonate, or lime.[3]

  • Absorb: Absorb the neutralized spill with an inert absorbent material.[3]

  • Collect: Shovel the absorbed material into a closed, appropriate container for disposal.[3]

  • Decontaminate: Decontaminate tools and the spill area by washing with water, and collect the washings for disposal.[3]

OleoylChlorideDisposal start This compound Chloride Waste neutralize Neutralize with Sodium Bicarbonate Solution start->neutralize spill Spill Occurs start->spill Accidental collect_liquid Collect Neutralized Solution in Labeled Hazardous Waste Container neutralize->collect_liquid store Store in Designated Satellite Accumulation Area collect_liquid->store absorb Absorb with Inert Material spill->absorb collect_solid Collect Contaminated Solid in Labeled Hazardous Waste Container absorb->collect_solid collect_solid->store dispose Dispose via Institutional EHS Procedures store->dispose

Disposal Workflow for this compound Chloride.

Disposal of Other this compound Compounds

Many other this compound compounds are not classified as hazardous. However, it is best practice to follow institutional guidelines for chemical waste.

(R)-oleoylcarnitine hydrochloride and 1,3-Distearoyl-2-oleoylglycerol

These compounds are generally considered non-hazardous.[1][7]

Disposal Protocol:

  • Waste Identification: Treat as chemical waste and do not mix with other waste streams unless permitted by your EHS office.[1]

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container.[1][7]

    • Liquid Waste (Solutions): Collect in a sealable, leak-proof container compatible with the solvent.[1]

    • Contaminated Labware: Disposable items (gloves, pipette tips) should be placed in a designated hazardous waste container.[1] Non-disposable glassware should be decontaminated; the first rinse with a suitable solvent should be collected as hazardous waste.[1]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as chemical waste.[7] The clean container can then be disposed of as regular trash or recycled.[7]

NonHazardousOleoylDisposal start Non-Hazardous This compound Compound Waste waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid labware Disposable or Non-disposable? waste_type->labware Labware store Store in Designated Waste Accumulation Area solid_waste->store liquid_waste->store disposable Collect in Labeled Solid Waste Container labware->disposable Disposable non_disposable Triple Rinse, Collect Rinsate as Liquid Waste labware->non_disposable Non-disposable disposable->store non_disposable->store dispose Dispose via Institutional EHS Procedures store->dispose

Disposal Workflow for Non-Hazardous this compound Compounds.
General Recommendations

  • Consult Safety Data Sheets (SDS): Always refer to the specific SDS for the particular this compound compound you are working with for detailed safety and disposal information.

  • Institutional Policies: Your institution's EHS department provides the definitive guidelines for waste disposal, which are aligned with local, state, and federal regulations.[1]

  • Avoid Drains: Never pour this compound compounds or their rinsates down the drain unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[3][7]

  • Segregation: Keep different waste streams separate to avoid accidental reactions.[6] Incompatible materials should be stored in separate secondary containment.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound compounds, protecting both themselves and the environment.

References

Essential Safety and Logistical Information for Handling Oleoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals like Oleoyl Chloride. This document provides immediate, essential guidance on personal protective equipment (PPE), operational plans, and disposal protocols to foster a safe and efficient research environment.

This compound chloride is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors can also be harmful, irritating the nose, throat, and respiratory tract.[3] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the primary defense against exposure to this compound Chloride. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[3]To prevent contact with eyes, which can cause serious damage.[3] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A fully buttoned lab coat or impervious clothing.[1][3][4]To prevent skin contact, which can cause severe burns.[1][3] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection A properly fitted, air-purifying or air-fed respirator.[3]To be used when there is a risk of inhaling vapors or mists, especially in poorly ventilated areas.[2] Respirator selection should be based on known or anticipated exposure levels.[3]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Emergency SituationFirst-Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[5]
Skin Contact Immediately flush contaminated skin with plenty of water.[3] Remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[5] Seek immediate medical attention.[3]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[5] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[5]
Spill Evacuate the area.[3] Wear appropriate PPE.[1] Absorb the spill with an inert, non-combustible material like sand or diatomite.[6] Collect the absorbed material into a suitable container for disposal.[5] Neutralize the spill area with soda ash or sodium bicarbonate.[5]

Detailed Protocol for Handling this compound Chloride

This step-by-step guide outlines the safe handling of this compound Chloride in a laboratory setting.

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[2]

  • Verify that an eyewash station and safety shower are readily accessible and in working order.[3]

  • Don all required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Handle this compound Chloride in a closed system whenever possible.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mists.[3]

  • Keep the container tightly closed when not in use.[6]

  • Store in a cool, dry place away from incompatible materials such as moisture, water, and strong bases.[5]

3. Disposal:

  • Dispose of waste in accordance with all local, regional, national, and international regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.[6]

  • Do not allow the chemical to enter drains or waterways.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound Chloride.

A Preparation - Verify fume hood function - Check safety shower/eyewash - Don appropriate PPE B Handling - Work within fume hood - Dispense chemical carefully - Keep container sealed A->B C Post-Handling - Decontaminate work surfaces - Remove and store PPE correctly B->C E Emergency Response (If necessary) - Follow appropriate first-aid - Initiate spill cleanup procedures B->E Exposure or Spill D Waste Disposal - Segregate hazardous waste - Label waste containers clearly - Follow institutional disposal protocols C->D C->E Contamination Event

Caption: Workflow for Safe Handling of this compound Chloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.